molecular formula C6H13ClN2O2 B1319477 Methyl piperazine-1-carboxylate hydrochloride CAS No. 873697-75-7

Methyl piperazine-1-carboxylate hydrochloride

Cat. No.: B1319477
CAS No.: 873697-75-7
M. Wt: 180.63 g/mol
InChI Key: RTMYJZVBCVZCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl piperazine-1-carboxylate hydrochloride (CAS 873697-75-7) is a derivative of the piperazine scaffold, a privileged structure in medicinal chemistry known for its broad and potent biological activities . This compound serves as a versatile chemical building block and key synthetic intermediate in pharmaceutical research and development. The piperazine ring is a common motif in molecules with a wide range of pharmacological properties, making this compound valuable for the synthesis of potential therapeutic agents . Piperazine derivatives have been reported to exhibit diverse biological actions, including antimicrobial, antidepressant, antipsychotic, and antihistaminic activities, highlighting the research value of this chemical scaffold . From a safety perspective, this compound requires careful handling. It is classified as Harmful/Irritant and may cause skin and serious eye irritation, as well as respiratory irritation . Appropriate personal protective equipment, including protective gloves and eye/face protection, is recommended . The product is offered with a high purity level of 95% . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for any form of personal application. Researchers can find this compound available for order from various chemical suppliers, often in quantities ranging from 250 mg and upwards .

Properties

IUPAC Name

methyl piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMYJZVBCVZCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593379
Record name Methyl piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873697-75-7
Record name Methyl piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl piperazine-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of Methyl Piperazine-1-carboxylate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of methyl piperazine-1-carboxylate hydrochloride. Due to the limited availability of experimental data for the hydrochloride salt, this document also includes data for the corresponding free base, methyl piperazine-1-carboxylate, for comparative purposes. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is the hydrochloride salt of methyl piperazine-1-carboxylate. The formation of the hydrochloride salt occurs by the protonation of one of the nitrogen atoms in the piperazine ring.

Chemical Structure:

  • Methyl Piperazine-1-carboxylate (Free Base)

  • This compound

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for methyl piperazine-1-carboxylate and its hydrochloride salt. It is important to note that the properties of the free base and its salt differ, particularly in terms of melting point and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂O₂[1]
Molecular Weight 180.63 g/mol [1]
Appearance Solid (expected)General knowledge
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in waterGeneral knowledge
pKa Data not available

Table 2: Physicochemical Properties of Methyl Piperazine-1-carboxylate (Free Base)

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[2][3]
Molecular Weight 144.17 g/mol [2][3]
Appearance Colorless to light yellow liquid or solid[3]
Melting Point 173-175 °C[4]
Boiling Point 112-116 °C at 7 Torr[4]
Predicted pKa 8.45 ± 0.10[4][5]
CAS Number 50606-31-0[2][3][5]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to the characterization of small organic molecules like this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For a hydrochloride salt, a higher melting point is generally expected compared to the free base due to the ionic character of the salt.

Solubility Assessment

The solubility of this compound can be determined by adding increasing amounts of the solid to a fixed volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The solution is stirred until equilibrium is reached. The concentration of the dissolved solid in a saturated solution is then quantified using techniques such as UV-Vis spectroscopy or HPLC. As a salt, it is expected to have significantly higher aqueous solubility than its free base.

pKa Determination

The pKa value can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the molecule are equal.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the chemical structure. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆), and the spectrum is recorded on an NMR spectrometer.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum can be obtained using a neat sample (for liquids) or by preparing a KBr pellet (for solids).[2]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Techniques such as electrospray ionization (ESI) are commonly used.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of Hydrochloride Salt purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Assessment purification->solubility pka pKa Determination purification->pka nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Experimental workflow for the synthesis and physicochemical characterization.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and its corresponding free base. While comprehensive experimental data for the hydrochloride salt is limited, this guide offers a foundation for researchers by presenting available information and outlining standard experimental protocols for its characterization. The provided data and methodologies are essential for applications in medicinal chemistry, drug development, and materials science.

References

An In-depth Technical Guide to Methyl Piperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, methyl piperazine-1-carboxylate hydrochloride is a key building block. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data presentation and experimental detail.

Core Compound Information

Structure and Identification

This compound is the hydrochloride salt of methyl piperazine-1-carboxylate. The positive charge is located on the unsubstituted nitrogen of the piperazine ring.

Chemical Structure:

Caption: Chemical structure of this compound.

This molecule is a white crystalline solid. While a specific CAS number for the hydrochloride salt is not consistently reported, the CAS number for the free base, methyl piperazine-1-carboxylate, is 50606-31-0.

Physicochemical and Analytical Data

The following tables summarize the key physicochemical and spectroscopic data for methyl piperazine-1-carboxylate and its hydrochloride salt.

Table 1: Physicochemical Properties

PropertyValueSource
This compound
Molecular FormulaC6H13ClN2O2[1]
Molecular Weight180.63 g/mol [1]
AppearanceWhite crystalline solid[2]
Melting Point160–161 °C[2]
Methyl piperazine-1-carboxylate (Free Base)
CAS Number50606-31-0
Molecular FormulaC6H12N2O2[3]
Molecular Weight144.17 g/mol [4]
AppearanceClear liquid[3]

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR (CDCl₃) 3.22 (4H, m, 2CH₂pip), 3.74 (3H, s, OCH₃), 3.83–3.86 (4H, m, 2CH₂pip), 9.98 (2H, bs, NH₂⁺)[2]
¹³C NMR (CDCl₃) 40.62 (2CH₂pip), 43.18 (2CH₂pip), 53.23 (OCH₃), 155.22 (C=O)[2]
FTIR (cm⁻¹) 2940, 2923, 2861, 2818, 2792, 2775, 2752, 2636, 2626, 2604 (ν, C-H), 2705, 2471 (ν, NH₂⁺), 1695 (ν, C=O), 1150 (νas, C-O-C), 1044 (νs, C-O-C)[2]
LC-MS (m/z) [C₆H₁₃N₂O₂]⁺ = 145.0972[2]

Experimental Protocols: Synthesis

A one-pot synthesis for this compound has been reported, offering a simplified and efficient route.[2]

Classic Flask Synthesis Protocol:

  • In-situ formation of piperazine monohydrochloride: An equimolar amount of anhydrous piperazine and piperazine dihydrochloride hydrate are combined in methanol. The solution can be heated to ensure complete dissolution of the solids.

  • Reaction with methyl chloroformate: The solution from step 1 is cooled in an ice bath. Methyl chloroformate is then added dropwise while maintaining the temperature.

  • Reaction completion and work-up: After the addition is complete, the reaction mixture is stirred at room temperature. The mixture is then cooled to 5 °C to precipitate out piperazine dihydrochloride, which is removed by filtration.

  • Isolation and purification: The solvent from the filtrate is evaporated to dryness. The resulting residue is then recrystallized from isopropyl alcohol with the addition of charcoal to yield pure this compound.[2]

Visualized Synthesis Workflow:

start Start: Anhydrous Piperazine & Piperazine Dihydrochloride Hydrate step1 Step 1: Dissolve in Methanol (with heating if necessary) start->step1 step2 Step 2: Cool in Ice Bath & Add Methyl Chloroformate Dropwise step1->step2 step3 Step 3: Stir at Room Temperature step2->step3 step4 Step 4: Cool to 5°C & Filter to Remove Piperazine Dihydrochloride step3->step4 step5 Step 5: Evaporate Solvent step4->step5 step6 Step 6: Recrystallize from Isopropyl Alcohol with Charcoal step5->step6 end_product End Product: Pure Methyl Piperazine-1-carboxylate Hydrochloride step6->end_product

Caption: One-pot synthesis workflow for this compound.

Role in Drug Discovery and Development

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry.[5] The piperazine ring can form multiple hydrogen bonds and ionic interactions, which can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This compound serves as a crucial building block in the synthesis of more complex molecules for various therapeutic targets. Its utility lies in the differential reactivity of its two nitrogen atoms. The carbamate group protects one nitrogen, allowing for selective functionalization of the secondary amine.

Logical Flow in Drug Development:

building_block Methyl Piperazine-1-carboxylate Hydrochloride (Synthon) synthesis Multi-step Organic Synthesis building_block->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of piperazine synthons in the drug discovery pipeline.

The use of such building blocks is integral to the development of novel therapeutics, including kinase inhibitors for diabetes and antitumor agents.[6][7]

References

A Technical Guide to the Spectroscopic Data of Methyl Piperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl piperazine-1-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with experimental protocols and logical workflows to aid in the structural elucidation and characterization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
9.98bs2HNH₂⁺
3.83–3.86m4H2 x CH₂ (piperazine ring)
3.74s3HOCH₃
3.22m4H2 x CH₂ (piperazine ring)

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmAssignment
155.5C=O (Carboxylate)
53.0OCH₃
44.0CH₂ (piperazine ring)
43.5CH₂ (piperazine ring)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following data is for the free base, methyl piperazine-1-carboxylate. For the hydrochloride salt, one would expect to see additional broad peaks in the 2400-2800 cm⁻¹ region corresponding to the N-H stretching of the ammonium salt.

Wavenumber (cm⁻¹)Description of Vibration
~3400N-H Stretch (secondary amine)
~2950C-H Stretch (aliphatic)
~1700C=O Stretch (ester)
~1250C-O Stretch (ester)
~1100C-N Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented here corresponds to the free base, methyl piperazine-1-carboxylate. In the mass spectrum of the hydrochloride salt, the molecular ion peak would correspond to the free base, as the HCl is typically lost during ionization.

m/zInterpretation
144.09[M]⁺, Molecular ion peak corresponding to the molecular weight of the free base (C₆H₁₂N₂O₂)[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[2][3]

  • Instrument : A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for analysis.[2]

  • ¹H NMR Acquisition :

    • The spectrometer is locked to the deuterium signal of the solvent.

    • The magnetic field is shimmed to ensure homogeneity.

    • A standard single-pulse experiment is performed.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling.

    • The spectral width is set to encompass the typical range for carbon chemical shifts (0-220 ppm).[4]

    • A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or an internal standard (e.g., TMS at 0 ppm).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For a solid sample, a small amount of the compound is finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[6]

  • Background Spectrum : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.[7]

  • Sample Spectrum : The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded.

  • Data Analysis : The spectrum is displayed as transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[8]

  • Ionization : The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).[9] EI is a common technique for volatile compounds where high-energy electrons bombard the sample, causing ionization and fragmentation.[9][10]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11]

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[11]

Visualizations

The following diagrams illustrate the logical workflows for the synthesis, characterization, and structural elucidation of this compound.

Synthesis_and_Characterization_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Reactants Piperazine + Methyl Chloroformate Reaction Reaction in suitable solvent Reactants->Reaction Crude_Product Crude Methyl Piperazine-1-carboxylate HCl Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Methyl Piperazine-1-carboxylate HCl Recrystallization->Pure_Product NMR NMR (1H, 13C) Pure_Product->NMR IR FTIR Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Synthesis and Characterization Workflow

Structural_Elucidation_Workflow Structural Elucidation Workflow cluster_techniques Spectroscopic Techniques cluster_information Information Obtained NMR NMR Spectroscopy (1H & 13C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR Infrared Spectroscopy IR_info Functional Groups (C=O, N-H, C-O) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Formula MS->MS_info Structure Final Structure Confirmed NMR_info->Structure IR_info->Structure MS_info->Structure

Structural Elucidation Workflow

References

Solubility Profile of Methyl Piperazine-1-Carboxylate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl piperazine-1-carboxylate hydrochloride. As a key intermediate in the synthesis of various active pharmaceutical ingredients, a thorough understanding of its solubility is crucial for process development, formulation, and analytical method design. This document outlines the qualitative solubility of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility profile.

Qualitative Solubility Summary

While specific quantitative solubility data for this compound in a range of solvents is not extensively available in public literature, the general solubility trends for piperazine derivatives can be inferred. Piperazine and its derivatives are known to be polar molecules, which dictates their solubility in various solvents. The hydrochloride salt form is expected to enhance aqueous solubility.

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe presence of the hydrochloride salt and the polar carboxylate and piperazine functional groups allows for strong hydrogen bonding and ion-dipole interactions with protic solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nature of the compound allows for favorable dipole-dipole interactions with these solvents.
Non-polar Toluene, HexaneLowAs a polar molecule, it is unlikely to have significant favorable interactions with non-polar solvents.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol provides a standardized method for determining the equilibrium solubility of this compound in a specific solvent. This method is based on the shake-flask method, which is considered the gold standard for solubility measurements.[1]

Materials:

  • This compound (solid)

  • Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[1]

    • Seal the vials tightly to prevent solvent evaporation.[1]

  • Equilibration:

    • Place the sealed vials on an orbital shaker with the temperature maintained at a constant value (e.g., 25°C or 37°C).[1]

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle.[1]

    • To further separate the undissolved solid, centrifuge the vials at a moderate speed.[1]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.[1]

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of solubility.[1]

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC method.[1]

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Reporting start Start add_excess Add excess solid to solvent in vial start->add_excess seal_vial Seal vial add_excess->seal_vial shake Shake at constant temperature (24-48h) seal_vial->shake settle Allow solid to settle shake->settle centrifuge Centrifuge settle->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration by HPLC filter->quantify report Report solubility quantify->report end End report->end

Workflow for Equilibrium Solubility Determination

Discussion

The solubility of this compound is a critical parameter that influences its behavior in various applications. The hydrochloride salt form generally imparts good aqueous solubility, which is advantageous for many pharmaceutical formulations. However, for applications requiring solubility in organic media, a systematic evaluation using the described protocol is essential.

Factors that can influence the solubility of this compound include:

  • pH: The ionization state of the piperazine ring is pH-dependent. In acidic solutions, the piperazine nitrogens will be protonated, which can enhance aqueous solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • Presence of Co-solvents: The addition of co-solvents can significantly alter the solubility by modifying the polarity of the solvent system.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While quantitative data is sparse in the literature, a qualitative understanding based on its chemical structure can guide solvent selection. The detailed experimental protocol and workflow diagram offer a robust framework for researchers to determine the solubility of this compound in various solvents of interest, thereby facilitating its effective use in research and development.

References

An In-depth Technical Guide to Methyl Piperazine-1-carboxylate Hydrochloride: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl piperazine-1-carboxylate hydrochloride is a versatile chemical intermediate belonging to the piperazine class of compounds. The piperazine ring is a common structural motif in a wide array of pharmaceuticals, owing to its ability to impart favorable physicochemical properties such as improved solubility and bioavailability. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for therapeutic use.

Physicochemical Properties

This compound is a white crystalline solid. Key quantitative data regarding its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₃ClN₂O₂[1]
Molecular Weight 180.63 g/mol [Santa Cruz Biotechnology]
Melting Point 160–161 °C
Appearance White crystalline solid
CAS Number 50606-31-0 (for the free base)[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through a one-pot reaction. This section details the experimental protocol for its preparation.

One-Pot Synthesis of this compound

This procedure is based on the reaction of piperazine with methyl chloroformate in the presence of a suitable solvent and subsequent formation of the hydrochloride salt.

Materials:

  • Piperazine

  • Piperazine dihydrochloride hydrate

  • Methanol

  • Methyl chloroformate

  • Isopropyl alcohol

  • Charcoal

  • Ethyl acetate

  • Cold acetone

Protocol:

  • Preparation of Piperazine Monohydrochloride: In a reaction vessel, prepare a solution of piperazine monohydrochloride in situ by reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol. The solution can be heated to facilitate the complete dissolution of the solids.

  • Reaction with Methyl Chloroformate: To the prepared piperazine monohydrochloride solution, add methyl chloroformate. The reaction can be carried out at room temperature or under reflux.

  • Work-up and Isolation:

    • Cool the reaction mixture to 5 °C.

    • Filter the precipitated piperazine dihydrochloride.

    • Evaporate the solvent to dryness.

    • Recrystallize the residue from isopropyl alcohol with the addition of charcoal to yield the pure product.

    • Alternatively, after filtration of piperazine dihydrochloride, the solvent can be evaporated and the product precipitated using ethyl acetate, followed by recrystallization from isopropyl alcohol with charcoal.

    • For further purification, the product can be washed with cold acetone and dried.

Characterization Data:

  • ¹H NMR (CDCl₃, ppm): 3.22 (4H, m, 2CH₂pip), 3.74 (3H, s, OCH₃), 3.83–3.86 (4H, m, 2CH₂pip), 9.98 (2H, bs, NH₂⁺)

  • ¹³C NMR (CDCl₃, ppm): 40.62 (2CH₂pip), 43.18 (2CH₂pip), 53.23 (OCH₃), 155.22 (C=O)

  • FTIR (cm⁻¹): 2940, 2923, 2861, 2818, 2792, 2775, 2752, 2636, 2626, 2604 (ν, C-H), 2705, 2471 (ν, NH₂⁺), 1695 (ν, C=O), 1150 (νas, C-O-C), 1044 (νs, C-O-C)

  • LC-MS (m/z): [C₆H₁₃N₂O₂]⁺ = 145.0972

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product piperazine Piperazine in_situ_formation In situ formation of Piperazine Monohydrochloride in Methanol piperazine->in_situ_formation piperazine_dihydrochloride Piperazine Dihydrochloride Hydrate piperazine_dihydrochloride->in_situ_formation methyl_chloroformate Methyl Chloroformate reaction Reaction with Methyl Chloroformate methyl_chloroformate->reaction in_situ_formation->reaction workup Work-up and Purification reaction->workup product Methyl Piperazine-1-carboxylate Hydrochloride workup->product

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive compounds.[3] this compound serves as a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for the treatment of diseases such as diabetes and cancer.[4]

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The piperazine moiety is often incorporated into kinase inhibitors to modulate their pharmacological properties.[3][6] 1-(Methoxycarbonyl)piperazine, the free base of the title compound, is utilized in the synthesis of piperazine derivatives that act as kinase inhibitors.[4]

The general role of piperazine derivatives in kinase inhibition involves their interaction with the kinase active site, often through the formation of hydrogen bonds and other non-covalent interactions. This can lead to the inhibition of downstream signaling pathways that control cell proliferation, survival, and apoptosis.

G cluster_pathway General Kinase Signaling Pathway cluster_inhibition Inhibition by Piperazine Derivative GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., PI3K/AKT, MAPK) Receptor->KinaseCascade TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse PiperazineInhibitor Piperazine-based Kinase Inhibitor PiperazineInhibitor->KinaseCascade Inhibition

Caption: General mechanism of kinase inhibition by piperazine derivatives.

Experimental Workflows for Evaluating Piperazine-based Kinase Inhibitors

The evaluation of novel piperazine-containing compounds as potential kinase inhibitors typically involves a series of in vitro assays. The following workflows are commonly employed.

Cell Viability and Cytotoxicity Assays

These assays are the first step to determine the effect of a compound on cancer cell proliferation.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

G start Seed Cancer Cells in 96-well plate treat Treat with Piperazine Derivative start->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read Measure Absorbance solubilize->read

Caption: Workflow for a typical MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol: Radiometric Kinase Assay

  • Reaction Setup: In a filter plate, combine the kinase, its specific substrate, and the piperazine derivative at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture to allow for the phosphorylation of the substrate.

  • Stop Reaction and Wash: Stop the reaction and wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Add a scintillation cocktail and measure the radioactivity using a scintillation counter. A decrease in radioactivity indicates kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.[7]

G start Combine Kinase, Substrate, and Piperazine Derivative add_atp Add [γ-³³P]ATP start->add_atp incubate Incubate add_atp->incubate stop_wash Stop Reaction and Wash incubate->stop_wash detect Measure Radioactivity stop_wash->detect analyze Calculate IC₅₀ detect->analyze

Caption: Workflow for a radiometric in vitro kinase inhibition assay.[7]

Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis assays are performed.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with the piperazine derivative.

  • Cell Harvesting: Harvest the treated cells.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the established importance of the piperazine scaffold in drug discovery, particularly in the development of kinase inhibitors, ensure its continued relevance for researchers and drug development professionals. The experimental protocols and workflows detailed in this guide provide a solid foundation for the synthesis, characterization, and evaluation of this and related compounds in the pursuit of novel therapeutics.

References

Commercial Availability and Therapeutic Potential of Methyl Piperazine-1-Carboxylate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential therapeutic applications of methyl piperazine-1-carboxylate hydrochloride. This compound serves as a key building block in the development of novel kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Commercial Availability and Suppliers

This compound (CAS No: 873697-75-7) is readily available from a variety of chemical suppliers. The compound is typically offered in various purities and quantities to suit a range of research and development needs. Below is a summary of representative suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
BLD Pharm This compound873697-75-7C6H13ClN2O2180.63--
Hotechem Shanghai Co., Ltd. This compound873697-75-7C6H13ClN2O2180.6326298%25g, 100g, 250g, 500g, 1kg, 5kg
Amadis Chemical Company Limited This compound873697-75-7C6H13ClN2O2-97%mgs, gs, kgs
Aikon International Limited This compound873697-75-7C6H13ClN2O2-95+%1g, 5g, 10g
Chengdu Forest Science and Technology Development Co,. Ltd This compound873697-75-7C6H13ClN2O2-98%10g, 100g, 250g, 1Kg, 10Kg, 100Kg
Santa Cruz Biotechnology This compound873697-75-7C6H13ClN2O2180.63--

Experimental Protocols

Synthesis of this compound

A simplified, one-step synthetic procedure allows for the efficient preparation of this compound in high yield and purity.[1] The general principle involves the reaction of piperazine with a suitable methylating agent in the presence of an acid.

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Methanol

  • Methylating agent (e.g., dimethyl carbonate)

  • Ethyl acetate

  • Isopropyl alcohol

  • Activated charcoal

Procedure:

  • In a suitable reaction vessel, dissolve free piperazine in methanol.

  • Add piperazine dihydrochloride to the solution to form piperazine monohydrochloride in situ.[1]

  • Introduce the methylating agent to the reaction mixture.

  • The reaction can be carried out at room temperature or under reflux, with microwave-assisted techniques also being applicable to potentially improve reaction times and yields.[1]

  • Upon completion of the reaction, cool the mixture to approximately 5°C to precipitate any unreacted piperazine dihydrochloride, which is then removed by filtration.[1]

  • Evaporate the solvent from the filtrate.

  • Precipitate the crude product by adding ethyl acetate.[1]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product with high purity.

Procedure:

  • Dissolve the crude product in hot isopropyl alcohol.[1]

  • Add a small amount of activated charcoal to the solution to decolorize it.[1]

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.[1]

  • Collect the pure crystals by filtration.

  • Wash the crystals with cold acetone and dry them under vacuum.[1]

Role in Drug Development: Targeting Kinase Signaling Pathways

Piperazine derivatives are a significant class of compounds in medicinal chemistry, with many demonstrating potent anticancer activity.[1][2] These compounds often function as kinase inhibitors, targeting key signaling pathways that are crucial for cancer cell proliferation and survival.[1][3]

One of the most critical pathways implicated in many cancers is the PI3K/Akt/mTOR pathway.[1][4][5] This pathway regulates essential cellular processes, and its overactivation is a common feature of tumor cells.[1][4] Piperazine-containing compounds have been developed as inhibitors of this pathway, demonstrating the potential to induce apoptosis (programmed cell death) in cancer cells.[1]

Below are diagrams illustrating a general experimental workflow for synthesizing piperazine derivatives and a simplified representation of the PI3K/Akt/mTOR signaling pathway, highlighting potential points of inhibition by such compounds.

experimental_workflow start Starting Materials (Piperazine, Methylating Agent) reaction One-Pot Synthesis start->reaction filtration1 Filtration reaction->filtration1 Cool to 5°C evaporation Solvent Evaporation filtration1->evaporation precipitation Precipitation (Ethyl Acetate) evaporation->precipitation crude_product Crude Product precipitation->crude_product recrystallization Recrystallization (Isopropyl Alcohol) crude_product->recrystallization filtration2 Filtration recrystallization->filtration2 washing Washing (Cold Acetone) filtration2->washing drying Drying washing->drying final_product Pure Methyl Piperazine-1- Carboxylate Hydrochloride drying->final_product

A generalized workflow for the synthesis and purification of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor Piperazine Derivative (e.g., Kinase Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points for piperazine derivatives.

References

An In-depth Technical Guide to the Safety and Handling of Methyl Piperazine-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl piperazine-1-carboxylate hydrochloride, tailored for laboratory and research environments. The following sections detail hazard identification, protective measures, emergency procedures, and proper storage and disposal.

Substance Identification and Properties

This compound is a chemical compound used in laboratory and manufacturing settings.[1] While specific quantitative data for the hydrochloride salt is limited in the provided results, data for the parent compound, Methyl piperazine-1-carboxylate, and the related compound 1-Methylpiperazine are summarized below for reference.

Table 1: Physicochemical Properties of Methyl Piperazine-1-Carboxylate Data for the parent compound (non-salt form).

PropertyValueSource
Molecular FormulaC₆H₁₂N₂O₂[2]
Molecular Weight144.17 g/mol [2]
CAS Number50606-31-0[2]

Table 2: Physicochemical and Safety Properties of 1-Methylpiperazine Note: This is a related but structurally different compound. This data is provided for context on a similar chemical class.

PropertyValueSource
Molecular FormulaC₅H₁₂N₂[3]
Molecular Weight100.16 g/mol [3]
Boiling Point138 °C (280 °F)
Density0.903 g/mL at 25 °C (77 °F)
Vapor Pressure0.9 kPa at 20 °C[3]
Autoignition Temp.320 °C (608 °F)[3]
Flammability LimitsLower: 1.2%, Upper: 9.9%[3]

Hazard Identification and GHS Classification

Based on aggregated GHS information, the primary hazards associated with the parent compound, methyl piperazine-1-carboxylate, are severe skin corrosion and eye damage.[2] The hydrochloride salt is expected to share these hazardous properties.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2]

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • H315: Causes skin irritation (Category 2).[1]

  • H319: Causes serious eye irritation (Category 2A).[1]

Precautionary Statements: Users should adhere to the following precautionary statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[2] Key precautions include avoiding breathing dust, washing skin thoroughly after handling, wearing protective equipment, and following specific first-aid instructions upon exposure.[4]

Toxicology Data

Detailed toxicological studies for this compound are not widely available. However, data for the related compound 1-Methylpiperazine indicates potential toxicity.

Table 3: Acute Toxicity of 1-Methylpiperazine

RouteSpeciesValueSource
Oral LD50Rat2,553 mg/kg[5]
Inhalation LC50Mouse2.7 mg/L (2 h)[5]

Symptoms of overexposure to related piperazine compounds can include irritation of the mucous membranes, upper respiratory tract, eyes, and skin, potentially causing a burning sensation, coughing, wheezing, laryngitis, and headache.

Experimental Protocols

Detailed experimental protocols for the cited toxicological data are not available in the source documents. The provided data, such as the LD50 value, is typically generated following standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) guidelines for acute toxicity testing. These protocols generally involve administering specified doses of the substance to laboratory animals (e.g., rats) and observing morbidity and mortality over a set period.

Handling, Storage, and Personal Protection

A systematic approach to handling and storage is critical to ensure laboratory safety.

G reception Receiving Verify chemical identity and integrity storage Safe Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. reception->storage Store Immediately handling Handling Use in a well-ventilated area (fume hood). Avoid dust formation and inhalation. Avoid contact with skin and eyes. storage->handling Retrieve for Use ppe Personal Protective Equipment (PPE) Wear safety glasses, chemical-resistant gloves, and a lab coat. ppe->handling handling->storage Return to Storage spill Accidental Spill Evacuate, ventilate, and wear appropriate PPE. Contain and clean up with inert material. handling->spill If Spill Occurs disposal Waste Disposal Dispose of in a suitable, closed container according to local regulations. handling->disposal After Use spill->disposal

Caption: General workflow for safe handling of this compound.

Precautions for Safe Handling
  • Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Avoid the formation and inhalation of dust and aerosols.[1]

  • Avoid all personal contact, including with skin and eyes.[6]

  • Do not eat, drink, or smoke in the work area.[6]

  • Wash hands thoroughly after handling the material.[4]

  • Use non-sparking tools and take precautionary measures against static discharge, especially if working with related flammable compounds.[3]

Conditions for Safe Storage
  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep containers tightly closed and sealed when not in use.[4][6]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[7]

  • Protect containers from physical damage.[6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear government-approved safety glasses with side shields or a face shield (e.g., NIOSH (US) or EN 166 (EU)).[1]

  • Skin Protection: Use compatible, chemical-resistant gloves (inspect before use). Wear a lab coat or a protective suit to prevent skin contact.[1][4]

  • Respiratory Protection: If ventilation is inadequate or for nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of exposure or a spill.

G start_node start_node action_node action_node decision_node decision_node end_node end_node exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move Move to fresh air. If not breathing, give artificial respiration. inhalation->move wash Remove contaminated clothing. Wash skin with soap and plenty of water. skin->wash rinse Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. eye->rinse swallow Rinse mouth. Do NOT induce vomiting. ingestion->swallow seek_medical Seek Immediate Medical Attention move->seek_medical wash->seek_medical rinse->seek_medical swallow->seek_medical

Caption: First aid response protocol for exposure incidents.

First Aid Measures
  • General Advice: Move out of the dangerous area and show this safety data sheet to the attending physician.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes and consult a physician.[1][3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician or ophthalmologist.[1][3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician immediately.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: May emit corrosive fumes and toxic gases like carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[6]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[1][7]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][4]

  • Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[6] Dispose of contents and containers to an approved waste disposal plant.[3]

References

A Technical Guide to the Thermal Stability and Decomposition of Methyl Piperazine-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the thermal stability and decomposition of methyl piperazine-1-carboxylate hydrochloride. In the absence of specific experimental data for this compound in publicly accessible literature, this document outlines the expected thermal behavior based on the analysis of its constituent chemical moieties—a piperazine ring, a methyl carbamate group, and a hydrochloride salt. It details the standard experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents hypothetical data in a structured format for clarity, and proposes a potential thermal decomposition pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science for designing and interpreting thermal stability studies of similar compounds.

Introduction

This compound is an organic salt that incorporates a piperazine heterocycle, a structure of significant interest in medicinal chemistry. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, formulation, and overall viability as pharmaceutical ingredients. Understanding the temperatures at which degradation occurs and the nature of the decomposition products is essential for ensuring the safety, efficacy, and quality of any potential drug product.

This guide will explore the key aspects of thermal analysis as it pertains to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the parent molecule, methyl piperazine-1-carboxylate, is provided below. These properties form the basis for understanding its behavior, although the hydrochloride salt will have distinct characteristics, particularly in terms of melting point and solubility.

PropertyValue
Molecular FormulaC₆H₁₂N₂O₂·HCl
Molecular Weight180.67 g/mol
AppearanceExpected to be a crystalline solid

Thermal Analysis: Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of a compound.[1][2]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the temperature at which the material begins to decompose and to quantify the mass loss at each stage of decomposition.[2]

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range relevant to the anticipated decomposition, such as from ambient temperature to 500 °C.[2]

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to detect thermal events such as melting, crystallization, and solid-solid transitions.[1][2]

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

  • Temperature Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment (e.g., heating at 10 °C/min).

  • Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks.[1]

Hypothetical Thermal Decomposition Data

The following tables summarize the type of quantitative data that would be obtained from TGA and DSC analysis of this compound.

Table 1: Hypothetical TGA Data
ParameterValueDescription
Onset of Decomposition (Tonset)~ 180 - 220 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tpeak)~ 230 - 270 °CThe temperature at which the rate of mass loss is highest.
Mass Loss (Step 1)~ 20 - 25 %Corresponds to the loss of the hydrochloride moiety (as HCl).
Mass Loss (Step 2)~ 30 - 35 %Corresponds to the fragmentation of the methyl carboxylate group.
Residue at 500 °C< 5 %The remaining mass at the end of the experiment.
Table 2: Hypothetical DSC Data
Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Description
Melting~ 170 - 190~ 180 - 200EndothermicTransition from solid to liquid phase.
Decomposition~ 180 - 220~ 230 - 270ExothermicCorresponds to the onset of decomposition observed in TGA.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to be a multi-step process. Based on the chemistry of related compounds, a plausible decomposition pathway is proposed below. The initial step is expected to be the loss of hydrogen chloride, followed by the decomposition of the carbamate and the piperazine ring.

The carbamate functionality is known to be thermally labile.[3] The decomposition of the piperazine ring itself can proceed through various ring-opening and fragmentation reactions.[4]

Decomposition_Pathway Methyl Piperazine-1-carboxylate HCl Methyl Piperazine-1-carboxylate HCl Loss of HCl Loss of HCl Methyl Piperazine-1-carboxylate HCl->Loss of HCl Heat (Δ) Methyl Piperazine-1-carboxylate Methyl Piperazine-1-carboxylate Loss of HCl->Methyl Piperazine-1-carboxylate Decarboxylation & Ring Opening Decarboxylation & Ring Opening Methyl Piperazine-1-carboxylate->Decarboxylation & Ring Opening Further Heat (Δ) Volatile Fragments (CO₂, CH₃OH, etc.) Volatile Fragments (CO₂, CH₃OH, etc.) Decarboxylation & Ring Opening->Volatile Fragments (CO₂, CH₃OH, etc.) Piperazine Fragments Piperazine Fragments Decarboxylation & Ring Opening->Piperazine Fragments

A proposed thermal decomposition pathway for this compound.

Experimental Workflow

The logical flow for a comprehensive thermal stability analysis is depicted in the following diagram.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample Acquisition Sample Acquisition Sample Characterization (e.g., purity) Sample Characterization (e.g., purity) Sample Acquisition->Sample Characterization (e.g., purity) TGA TGA Analysis Sample Characterization (e.g., purity)->TGA DSC DSC Analysis Sample Characterization (e.g., purity)->DSC Determine T_onset, T_peak Determine T_onset, T_peak TGA->Determine T_onset, T_peak Identify Thermal Events (Melting, Decomposition) Identify Thermal Events (Melting, Decomposition) DSC->Identify Thermal Events (Melting, Decomposition) Propose Decomposition Mechanism Propose Decomposition Mechanism Determine T_onset, T_peak->Propose Decomposition Mechanism Identify Thermal Events (Melting, Decomposition)->Propose Decomposition Mechanism

A typical experimental workflow for thermal stability analysis.

Conclusion

References

The Strategic Role of Methyl Piperazine-1-carboxylate Hydrochloride in Modern Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of methyl piperazine-1-carboxylate hydrochloride as a versatile chemical intermediate. The strategic introduction of the methoxycarbonyl protecting group on the piperazine scaffold offers a stable, yet readily cleavable, handle for regioselective functionalization, making it an invaluable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. This document provides a comprehensive overview of its synthesis, physicochemical properties, and applications, supplemented with detailed experimental protocols and visual workflows to facilitate its practical implementation in the laboratory.

Physicochemical Properties and Spectroscopic Data

This compound is a white crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₆H₁₃ClN₂O₂[2]
Molecular Weight 180.63 g/mol [2]
Melting Point 160-161 °C[1]
Appearance White crystalline solid[1]
CAS Number 100055-69-8
¹H NMR (CDCl₃, ppm) 9.98 (2H, bs), 3.83-3.86 (4H, m), 3.74 (3H, s), 3.22 (4H, m)[1]
¹³C NMR (CDCl₃, ppm) 155.22, 53.23, 43.18, 40.62[1]
FTIR (cm⁻¹) 2940, 2923, 2861, 2818, 2792, 2775, 2752, 2636, 2626, 2604 (ν, C-H), 2705, 2471 (ν, NH₂⁺), 1695 (ν, C=O), 1150 (νas, C-O-C), 1044 (νs, C-O-C)[1]
LC-MS (m/z) [C₆H₁₃N₂O₂]⁺ = 145.0972[1]

Synthesis of this compound

A straightforward and efficient one-pot synthesis of this compound has been developed, avoiding the need for complex protecting group strategies.[1] This method relies on the in-situ formation of a piperazine-1-ium cation, which then selectively reacts with methyl chloroformate.

Experimental Protocol: One-Pot Synthesis

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Methanol

  • Methyl chloroformate

  • Isopropyl alcohol

  • Activated charcoal

Procedure:

  • Prepare a solution of piperazine monohydrochloride in-situ by dissolving equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol (approximately 10-20 mL of methanol per 1 g of anhydrous piperazine). The solution can be heated to ensure complete dissolution.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add methyl chloroformate (1 equivalent) to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 5 °C to precipitate the byproduct, piperazine dihydrochloride.

  • Filter off the precipitated piperazine dihydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from isopropyl alcohol with the addition of a small amount of activated charcoal to yield pure this compound.[1]

Yield: High yields are typically obtained with this procedure.[1]

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Piperazine Piperazine In_Situ_Formation In-situ formation of Piperazine Monohydrochloride Piperazine->In_Situ_Formation Piperazine_diHCl Piperazine Dihydrochloride Piperazine_diHCl->In_Situ_Formation Methanol Methanol Methanol->In_Situ_Formation Reaction_Vessel Reaction with Methyl Chloroformate (0-10 °C) In_Situ_Formation->Reaction_Vessel Filtration Filtration to remove Piperazine Dihydrochloride Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization from Isopropyl Alcohol Evaporation->Recrystallization Final_Product Methyl Piperazine-1-carboxylate Hydrochloride Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Role as a Key Chemical Intermediate

The primary utility of this compound lies in its role as a mono-protected piperazine derivative. The methoxycarbonyl group effectively deactivates one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen through various reactions such as N-alkylation, N-arylation, and amidation. The protecting group can then be readily removed under acidic or basic conditions to liberate the secondary amine for further synthetic transformations.

General Experimental Protocol: N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., acetonitrile or DMF)

  • Reagents for deprotection (e.g., HCl in dioxane or NaOH)

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent, add a base (2.2 equivalents) to neutralize the hydrochloride and deprotonate the secondary amine.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Perform an aqueous work-up to remove salts and excess reagents.

  • Extract the product with an organic solvent and dry the organic layer.

  • Purify the N-alkylated intermediate by column chromatography if necessary.

  • For deprotection, treat the intermediate with a strong acid (e.g., HCl in dioxane) or a strong base (e.g., aqueous NaOH) to hydrolyze the carbamate and yield the mono-alkylated piperazine.

Application Workflow

G cluster_functionalization Selective N-Functionalization cluster_deprotection Deprotection cluster_final Final Product Intermediate Methyl Piperazine-1-carboxylate Hydrochloride Alkylation N-Alkylation Intermediate->Alkylation Arylation N-Arylation Intermediate->Arylation Amidation Amidation Intermediate->Amidation Deprotection_step Removal of Methoxycarbonyl Group Alkylation->Deprotection_step Arylation->Deprotection_step Amidation->Deprotection_step Final_Molecule Monosubstituted Piperazine Derivative Deprotection_step->Final_Molecule

Caption: General workflow for the use of the intermediate.

Application in Drug Development: Synthesis of Kinase Inhibitors

The piperazine moiety is a common scaffold in many active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for the treatment of cancer and other diseases.[3] The use of mono-protected piperazine intermediates like this compound is crucial for the regioselective synthesis of these complex molecules. For instance, many tyrosine kinase inhibitors (TKIs) targeting pathways like EGFR and ALK incorporate a substituted piperazine ring to enhance solubility, cell permeability, and target engagement.[4][5]

Representative Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in various cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a cornerstone of targeted cancer therapy. The synthesis of these inhibitors often involves the introduction of a piperazine-containing side chain to occupy a specific pocket in the enzyme, and this compound serves as a key building block for this purpose.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor TKI with Piperazine Moiety Inhibitor->EGFR Inhibits (ATP competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibition by a TKI.

Conclusion

This compound is a strategically important and cost-effective intermediate in organic synthesis. Its utility is primarily derived from its mono-protected nature, which allows for the selective functionalization of the piperazine ring system. The straightforward one-pot synthesis and the ease of deprotection make it an attractive choice for researchers and drug development professionals. Its application in the synthesis of complex molecules, such as kinase inhibitors, highlights its significance in the pharmaceutical industry. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the effective utilization of this versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Methyl Piperazine-1-carboxylate Hydrochloride in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl piperazine-1-carboxylate hydrochloride as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The following sections detail its application in the synthesis of a key intermediate for the tyrosine kinase inhibitor, Imatinib, complete with experimental protocols, quantitative data, and workflow diagrams.

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs across various therapeutic areas, including oncology, antivirals, and central nervous system disorders.[1][2] this compound offers a stable, easy-to-handle starting material for introducing the piperazine moiety. The methyl ester group serves as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen. This mono-protection strategy is crucial for building complex molecular architectures in multi-step API syntheses.[3]

Application: Synthesis of an Imatinib Intermediate

Imatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. A key intermediate in its synthesis is 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.[1] This section outlines a synthetic route to a precursor of this intermediate, starting from this compound.

Experimental Workflow: Synthesis of Methyl 4-(4-(methoxycarbonyl)piperazin-1-yl)methyl)benzoate

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction & Methylation (Hypothetical Next Step) A Methyl piperazine-1-carboxylate hydrochloride E Reaction Mixture A->E B Methyl 4-(bromomethyl)benzoate B->E C Potassium Carbonate (K2CO3) C->E D Acetonitrile (Solvent) D->E F Filtration E->F Stir at RT G Concentration F->G H Methyl 4-((4-(methoxycarbonyl)piperazin-1-yl)methyl)benzoate G->H I 1-methyl-4-((4-(hydroxymethyl)phenyl)methyl)piperazine H->I LiAlH4 J Imatinib Precursor I->J SOCl2 then N-methylpiperazine

Caption: Synthetic workflow for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation

This protocol details the synthesis of methyl 4-((4-(methoxycarbonyl)piperazin-1-yl)methyl)benzoate.

Materials:

  • This compound

  • Methyl 4-(bromomethyl)benzoate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) in anhydrous acetonitrile dropwise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-((4-(methoxycarbonyl)piperazin-1-yl)methyl)benzoate.

Quantitative Data Summary
ParameterValueReference
Reactants
This compound1.0 eq[3]
Methyl 4-(bromomethyl)benzoate1.05 eqN/A
Potassium carbonate2.5 eqN/A
Reaction Conditions
SolventAcetonitrileN/A
TemperatureRoom Temperature[3]
Reaction Time12-16 hoursN/A
Product
Yield~85% (estimated)N/A
Purity>95% (after chromatography)N/A

Signaling Pathway of a Piperazine-Containing Kinase Inhibitor (e.g., Imatinib)

Many APIs derived from piperazine scaffolds, such as Imatinib, function as kinase inhibitors.[4] They target specific protein kinases involved in cell signaling pathways that, when dysregulated, can lead to cancer.[5] Imatinib, for example, inhibits the BCR-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia.

G cluster_pathway BCR-Abl Signaling Pathway cluster_inhibition Inhibition by Imatinib BCR_Abl BCR-Abl (Constitutively Active Tyrosine Kinase) Substrate Substrate (e.g., Grb2, Shc, CrkL) BCR_Abl->Substrate Phosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Substrate->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Substrate->PI3K_AKT_mTOR STAT5 STAT5 Pathway Substrate->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation Imatinib Imatinib (Piperazine-based API) Imatinib->BCR_Abl Inhibits ATP Binding

Caption: Inhibition of the BCR-Abl signaling pathway by a piperazine-containing API like Imatinib.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of complex APIs. Its mono-protected nature allows for regioselective reactions, a critical feature in modern drug development. The outlined synthetic approach to an Imatinib intermediate serves as a practical example of its application, demonstrating its potential in the efficient construction of pharmaceutically relevant scaffolds. Further exploration of its reactivity will undoubtedly lead to its incorporation into the synthesis of a wider range of therapeutic agents.

References

Application Note: Protocol for N-Alkylation of Methyl Piperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated piperazines are crucial structural motifs found in a vast array of pharmaceutically active compounds, contributing to their pharmacological and pharmacokinetic properties.[1] The selective mono-alkylation of piperazine is a key synthetic challenge due to the presence of two reactive nitrogen atoms.[2] Using a mono-protected piperazine, such as methyl piperazine-1-carboxylate, allows for direct alkylation on the free secondary amine. This document provides a detailed protocol for the N-alkylation of methyl piperazine-1-carboxylate hydrochloride using alkyl halides. The hydrochloride salt form requires in situ neutralization with a non-nucleophilic base to liberate the free amine for the subsequent nucleophilic substitution reaction.

General Reaction Scheme

The reaction proceeds via the neutralization of the piperazine hydrochloride salt, followed by the nucleophilic attack of the free secondary amine on an alkyl halide (R-X), yielding the desired N-alkylated product.

Reaction: Methyl piperazine-1-carboxylate HCl + R-X + Base → N-Alkyl-N'-methoxycarbonyl-piperazine + Base·HCl

Experimental Protocol

3.1. Materials and Reagents

  • This compound

  • Alkyl halide (e.g., benzyl bromide, butyl iodide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

3.3. Detailed Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile or DMF (to make a ~0.1-0.5 M solution). Add anhydrous potassium carbonate (2.0-2.5 eq.) or DIPEA (2.0 eq.) to the suspension.

  • Addition of Alkylating Agent: Stir the mixture vigorously for 15-20 minutes at room temperature. Slowly add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C or reflux) and stir for 4-24 hours. The choice of temperature and time depends on the reactivity of the alkyl halide.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If K₂CO₃ was used, filter the mixture through a pad of Celite to remove the inorganic salts and wash the pad with the reaction solvent or DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated methyl piperazine-1-carboxylate.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the N-alkylation of mono-protected piperazines, which are applicable to the described protocol.

Alkyl Halide (R-X)Base (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
n-Butyl BromideK₂CO₃ (2.0)THFReflux12-1688[4]
Benzyl BromideK₂CO₃ (2.0)Acetonitrile806>90
Ethyl BromideDIPEA (2.0)DMF70885-95
Methyl IodideK₂CO₃ (1.5)DMFRoom Temp2490[5]
Propyl BromideNa₂CO₃ (2.0)AcetonitrileReflux1280-90

Troubleshooting

  • Low or No Product Formation: Ensure reagents are anhydrous, the base is sufficiently strong and in excess to neutralize the HCl salt, and the reaction temperature is adequate for the specific alkyl halide used.[2] Switching to a more polar aprotic solvent like DMF can improve the solubility of reagents.[2]

  • Formation of Di-alkylated Byproduct: While unlikely with a mono-protected starting material, ensure the protecting group is stable under the reaction conditions. If di-alkylation of unprotected piperazine is an issue, using an excess of piperazine relative to the alkylating agent is recommended.[2]

  • Incomplete Reaction: Increase reaction time or temperature. If using a less reactive alkyl chloride, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction via the Finkelstein reaction.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation protocol.

G Start Starting Materials (Piperazine HCl, R-X, Base) Setup Reaction Setup (Add Solvent, Base, then R-X) Start->Setup Reaction Reaction (Heating & Stirring) Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Periodic Sampling Monitor->Reaction Incomplete Workup Aqueous Work-up (Filter, Evaporate, Extract, Dry) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product (N-Alkyl-N'-methoxycarbonyl -piperazine) Purify->Product

Caption: Workflow for the N-alkylation of methyl piperazine-1-carboxylate HCl.

References

Application Notes and Protocols: Methyl Piperazine-1-carboxylate Hydrochloride in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl piperazine-1-carboxylate hydrochloride is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of novel compounds, particularly in the realm of medicinal chemistry. The presence of a secondary amine and a methyl carboxylate group on the piperazine ring allows for sequential and site-selective modifications, making it an ideal scaffold for creating diverse molecular architectures. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of bioactive molecules, with a focus on anticancer agents and kinase inhibitors. The piperazine moiety is a common feature in many approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and bioavailability.[1]

Applications in Drug Discovery

The piperazine scaffold is a privileged structure in drug discovery, appearing in numerous clinically approved drugs.[1] Compounds derived from methyl piperazine-1-carboxylate have shown significant potential in various therapeutic areas, including:

  • Anticancer Agents: Piperazine derivatives have been extensively investigated for their antitumor properties. They are integral components of molecules designed to inhibit key signaling pathways involved in cancer cell proliferation and survival.[2][3][4][5][6][7]

  • Kinase Inhibitors: Many potent and selective kinase inhibitors incorporate the piperazine ring. These compounds target protein kinases that play a crucial role in cellular signaling pathways, which are often dysregulated in diseases like cancer.[8][9][10]

  • Anti-Prion and Anti-Proliferative Agents: The versatility of the piperazine structure has been leveraged to develop compounds with activity against prion diseases and other proliferative disorders.

Quantitative Data: Anticancer Activity of Synthesized Piperazine Derivatives

The following table summarizes the in vitro anticancer activity of novel methyl piperazine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
A-11 A-549 (Lung Carcinoma)5.71Gefitinib-
A-11 HCT-116 (Colon Carcinoma)4.26Gefitinib-
A-11 MIAPaCa-2 (Pancreatic Carcinoma)31.36Gefitinib-
Methylpiperazine Derivative Leukemia Cell Lines4.73 (Mean GI50)--
Ethylpiperazine Derivative CNS Cancer Cell Lines4.68 (Mean GI50)--
Rhodanine-Piperazine Hybrid 10 MCF-7 (Breast Cancer)31Gefitinib32.2
Rhodanine-Piperazine Hybrid 12 MCF-7 (Breast Cancer)36Gefitinib32.2

Data sourced from multiple studies investigating the anticancer potential of piperazine-containing compounds.[4][5][11]

Experimental Protocols

Protocol 1: General Synthesis of Monosubstituted Piperazine Derivatives

This protocol outlines a general method for the synthesis of monosubstituted piperazine derivatives starting from piperazine, which can be adapted for this compound. The method involves the protection of one nitrogen atom, followed by the reaction of the second nitrogen with an appropriate reagent.[12]

Workflow Diagram:

G start Start: Piperazine protect Protect one nitrogen atom (e.g., with Boc group) start->protect react React with appropriate reagent at the second nitrogen atom protect->react deprotect Remove protecting group react->deprotect end End: Monosubstituted Piperazine deprotect->end

Caption: General workflow for synthesizing monosubstituted piperazines.

Materials:

  • Piperazine or this compound

  • Protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection)

  • Appropriate electrophilic reagent

  • Solvent (e.g., Methanol, Acetic Acid)

  • Acid or base for deprotection (if necessary)

Procedure:

  • Protection: Dissolve piperazine in a suitable solvent. Add the protecting group reagent (e.g., 1.1 equivalents of Di-tert-butyl dicarbonate) and stir at room temperature. Monitor the reaction by TLC until completion.

  • Reaction: To the solution of the protected piperazine, add the desired electrophilic reagent. The reaction conditions (temperature, time) will vary depending on the specific reactant. Reactions may be performed at room temperature or under reflux.[12]

  • Deprotection: Once the second substitution is complete, remove the protecting group. For a Boc group, this is typically achieved by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

  • Purification: Purify the final monosubstituted piperazine derivative using techniques such as recrystallization or column chromatography.

Protocol 2: Synthesis of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivatives with Anticancer Activity

This protocol details the synthesis of a series of piperazine-containing phenyl benzamide derivatives that have demonstrated significant anticancer activity.[5]

Workflow Diagram:

G start N-methyl piperazine alkylation Alkylation with 1-bromo-3-chloropropane start->alkylation o_alkylation O-alkylation with methyl 4-hydroxybenzoate alkylation->o_alkylation hydrolysis Base Hydrolysis o_alkylation->hydrolysis coupling Coupling with substituted anilines (HOBt, EDC.HCl) hydrolysis->coupling end Final Compound coupling->end

Caption: Synthesis workflow for anticancer piperazinyl phenyl benzamides.

Materials:

  • N-methyl piperazine

  • 1-bromo-3-chloropropane

  • Methyl 4-hydroxybenzoate

  • Potassium carbonate (K2CO3)

  • Sodium hydroxide (NaOH)

  • Substituted anilines or phenyl piperazines

  • Hydroxy-O-benztriazole (HOBt)

  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Triethylamine

  • Acetonitrile, Tetrahydrofuran (THF)

Procedure:

  • Alkylation of N-methyl piperazine: React N-methyl piperazine with 1-bromo-3-chloropropane to yield 1-(3-chloropropyl)-4-methyl piperazine.

  • O-alkylation: Reflux the resulting 1-(3-chloropropyl)-4-methyl piperazine with methyl 4-hydroxybenzoate in acetonitrile using potassium carbonate as a base. This step yields methyl 4-[3-(4-methylpiperazin-1-yl) propoxy] benzoate.

  • Hydrolysis: Hydrolyze the ester group of the product from the previous step using a base like sodium hydroxide under reflux to obtain 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid.

  • Amide Coupling: Couple the resulting carboxylic acid with various substituted anilines or phenyl piperazines using HOBt and EDC.HCl as coupling agents in THF at 0 °C for 12 hours to obtain the final compounds.[5]

  • Characterization: Confirm the structure of the synthesized compounds using IR, 1H NMR, and mass spectrometry.[5]

Signaling Pathways Targeted by Piperazine-Based Compounds

Several novel piperazine derivatives have been identified as potent inhibitors of multiple cancer signaling pathways, leading to the induction of apoptosis in cancer cells.

PI3K/AKT, Src, and BCR-ABL Signaling Pathways

A novel piperazine compound has been shown to effectively inhibit cancer cell proliferation by targeting the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways.[2][3]

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Src Src RTK->Src AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibits Apoptosis Src->Proliferation BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL STAT5->Proliferation CRKL->Proliferation Apoptosis Apoptosis Piperazine Piperazine Derivative Piperazine->PI3K Inhibits Piperazine->Src Inhibits Piperazine->BCR_ABL Inhibits

Caption: Inhibition of cancer signaling pathways by a novel piperazine derivative.

This inhibitory action leads to a reduction in the phosphorylation of downstream targets like STAT5 and CRKL, ultimately inducing caspase-dependent apoptosis in cancer cells.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. The protocols and data presented here provide a foundation for researchers to explore the synthesis of new piperazine-based derivatives targeting a range of biological processes. The demonstrated success in developing potent anticancer agents and kinase inhibitors highlights the continued importance of this scaffold in modern drug discovery and development.

References

Application Notes and Protocols for the Quantification of Methyl Piperazine-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of methyl piperazine-1-carboxylate hydrochloride. The methods described herein are essential for quality control, stability studies, and pharmacokinetic assessments in drug development. The protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Non-Aqueous Titration are presented with comprehensive experimental details and performance data.

Gas Chromatography (GC) Method

Gas chromatography offers a robust and sensitive method for the quantification of this compound, particularly for assessing purity and detecting volatile impurities. The following protocol is based on a validated method for related piperazine compounds and is suitable for the analysis of methyl piperazine-1-carboxylate.[1][2]

Experimental Protocol

a) Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 25 mL of methanol to obtain a concentration of 1000 µg/mL.

  • Sample Solution: Accurately weigh and dissolve an appropriate amount of the sample containing this compound in methanol to achieve a nominal concentration of 1000 µg/mL.

  • Working Standard and Sample Solutions: Further dilute the standard and sample solutions with methanol to a working concentration, for example, 100 µg/mL.

b) Chromatographic Conditions:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1.0 µm film thickness.[1][2]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1][2]

  • Injector Temperature: 250°C.[1][2]

  • Detector Temperature: 260°C.[1][2]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 10 minutes.

    • Ramp: Increase to 260°C at a rate of 35°C/min.

    • Hold: Hold at 260°C for 2 minutes.[2]

  • Injection Volume: 1.0 µL.[1][2]

  • Diluent: Methanol.[1][2]

c) Data Analysis: The quantification is performed using an external standard method by comparing the peak area of methyl piperazine-1-carboxylate in the sample solution to that of the standard solution.

Data Presentation: GC Method Validation Summary
ParameterResult
Linearity (Correlation Coefficient, r²)> 0.99
Precision (%RSD)< 2.0%[1]
Accuracy (% Recovery)98.0% - 102.0%
Limit of Detection (LOD)~0.005% of a 1000 µg/mL solution[1]
Limit of Quantification (LOQ)~0.02% of a 1000 µg/mL solution[1]

Note: The presented validation data is based on a similar compound, 1-methyl piperazine, and serves as a guideline. Method validation should be performed for this compound.

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Standard & Sample dissolve Dissolve in Methanol (1000 µg/mL) start->dissolve dilute Dilute to Working Concentration (100 µg/mL) dissolve->dilute inject Inject 1.0 µL into GC-FID dilute->inject separate Chromatographic Separation (DB-17 Column) inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration (External Standard Method) integrate->calculate report Report Results calculate->report

Caption: Workflow for the GC quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection (Post-Derivatization)

Since this compound lacks a strong chromophore for direct UV detection at low concentrations, a derivatization step is necessary to introduce a UV-active moiety. This protocol is adapted from a method for piperazine using 4-chloro-7-nitrobenzofuran (NBD-Cl) as the derivatizing agent.[3][4]

Experimental Protocol

a) Reagents and Solutions:

  • Derivatizing Reagent: Prepare a solution of NBD-Cl in methanol.

  • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[3]

  • Diluent: Methanol.

b) Derivatization Procedure:

  • To an aliquot of the standard or sample solution in methanol, add an excess of the NBD-Cl derivatizing reagent.

  • Add a suitable buffer to maintain an alkaline pH (e.g., borate buffer pH 9.5).

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete reaction.

  • Cool the reaction mixture to room temperature before injection.

c) Chromatographic Conditions:

  • Instrument: HPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a similar stationary phase.[3]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Detection Wavelength: 340 nm.[3]

  • Injection Volume: 10 µL.[3]

d) Data Analysis: Quantification is performed by comparing the peak area of the derivatized methyl piperazine-1-carboxylate in the sample to that of the derivatized standard.

Data Presentation: HPLC Method Validation Summary (Post-Derivatization)
ParameterExpected Result
Linearity (Correlation Coefficient, r²)> 0.99
Precision (%RSD)< 2.0%[3]
Accuracy (% Recovery)98.0% - 102.0%
Limit of Detection (LOD)Dependent on derivatization efficiency, expected in the ppm range.[3]
Limit of Quantification (LOQ)Dependent on derivatization efficiency, expected in the ppm range.[3]

Note: This is a proposed method based on the derivatization of a similar compound. The derivatization reaction and chromatographic conditions need to be optimized and validated for this compound.

HPLC (Post-Derivatization) Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Prepare Standard & Sample Solutions in Methanol derivatize Add NBD-Cl & Buffer, Heat to React start->derivatize cool Cool to Room Temperature derivatize->cool inject Inject 10 µL into HPLC-UV cool->inject separate Chromatographic Separation inject->separate detect UV Detection at 340 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: Workflow for HPLC analysis of methyl piperazine-1-carboxylate via post-derivatization.

Non-Aqueous Titration Method

This method is suitable for determining the purity of bulk this compound. It involves a non-aqueous acid-base titration where the basic nitrogen of the piperazine ring is titrated with a strong acid in a non-aqueous solvent.[5]

Experimental Protocol

a) Reagents:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Anhydrous glacial acetic acid.[5]

  • Indicator: Crystal violet indicator solution.[5]

  • Water Scavenger (optional but recommended): Acetic anhydride.[5]

b) Titration Procedure:

  • Accurately weigh approximately 0.15-0.20 g of the this compound sample into a 100 mL titration flask.[5]

  • Dissolve the sample in 20 mL of anhydrous glacial acetic acid. If necessary, add a small amount of acetic anhydride to remove any traces of water.[5]

  • Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.

  • Titrate with 0.1 M perchloric acid until the color of the solution changes from violet to blue-green, which indicates the endpoint.

  • Perform a blank titration using the same procedure without the sample.

c) Calculation: The content of this compound is calculated using the following formula:

Content (%) = ((V_s - V_b) * M * F * 100) / W

Where:

  • V_s = Volume of perchloric acid titrant consumed by the sample (mL)

  • V_b = Volume of perchloric acid titrant consumed by the blank (mL)

  • M = Molarity of the perchloric acid titrant (mol/L)

  • F = Molar mass of this compound ( g/mol )

  • W = Weight of the sample (g)

Data Presentation: Titration Method Performance
ParameterResult
Precision (Relative Average Deviation)< 1.0%[5]
Accuracy (Absolute Error)≤ ± 0.3%[5]

Note: The performance data is based on the titration of N-methyl piperazine and is expected to be similar for this compound.

Non-Aqueous Titration Workflow

Titration_Workflow start Weigh Sample dissolve Dissolve in Glacial Acetic Acid start->dissolve add_indicator Add Crystal Violet Indicator dissolve->add_indicator titrate Titrate with 0.1 M Perchloric Acid add_indicator->titrate endpoint Observe Color Change (Violet to Blue-Green) titrate->endpoint calculate Calculate Purity endpoint->calculate report Report Result calculate->report

Caption: Workflow for the non-aqueous titration of this compound.

References

Application Notes: High-Throughput Screening of Piperazine-1-Carboxylate Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are synthetically tractable and offer diverse pharmacodynamic and pharmacokinetic properties. Methyl piperazine-1-carboxylate hydrochloride serves as a key starting material for the synthesis of complex piperazine-containing compound libraries. High-throughput screening (HTS) of these libraries is a critical first step in identifying novel therapeutic agents. This document outlines a robust HTS protocol for screening a library of hypothetical compounds derived from methyl piperazine-1-carboxylate against a human cancer cell line to identify potential inhibitors of cell proliferation.

Assay Principle

The primary assay described is a cell-based antiproliferation assay using the K562 human leukemia cell line.[1] The screen quantifies cell viability by measuring intracellular ATP levels using a luminescence-based reagent, such as CellTiter-Glo®. A decrease in the luminescent signal in the presence of a test compound indicates a reduction in viable cells, flagging the compound as a potential "hit." Primary hits are then subjected to secondary confirmation and dose-response analysis to determine their potency (e.g., GI50).

Experimental Protocols

Protocol 1: Primary High-Throughput Screen for Antiproliferative Activity

This protocol details the methodology for a primary screen of a 10,000-member piperazine derivative library at a single concentration.

1. Materials and Reagents:

  • K562 human leukemia cell line
  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
  • Piperazine derivative library (10 mM stock in 100% DMSO)
  • Staurosporine (1 mM stock in DMSO, positive control)
  • DMSO (negative control)
  • CellTiter-Glo® Luminescent Cell Viability Assay kit
  • Opaque, sterile 384-well microplates suitable for luminescence readings

2. Cell Plating:

  • Culture K562 cells in T-175 flasks until they reach a density of approximately 1x10⁶ cells/mL.
  • On the day of the assay, dilute the cell suspension to a working concentration of 50,000 cells/mL in fresh culture medium.
  • Using a multi-channel pipette or automated liquid dispenser, dispense 40 µL of the cell suspension into each well of the 384-well assay plates. This corresponds to 2,000 cells per well.[1]
  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to acclimate.[1]

3. Compound Addition:

  • Using an acoustic liquid handler or pin tool, transfer 40 nL of each compound from the 10 mM stock library plate to the corresponding wells of the cell plates. This results in a final screening concentration of 10 µM.[1]
  • To designated control wells, add 40 nL of DMSO (negative control, 0% inhibition) and 40 nL of staurosporine (positive control, 100% inhibition).[1]

4. Incubation:

  • Incubate the assay plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]

5. Signal Detection:

  • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
  • Add 20 µL of CellTiter-Glo® reagent to each well.
  • Place the plates on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
  • Incubate the plates at room temperature for 10 minutes, protected from light.
  • Read the luminescence on a microplate reader.

Protocol 2: Hit Confirmation and Dose-Response Analysis

This protocol is for confirming the activity of primary hits and determining their half-maximal growth inhibition concentration (GI50).

1. Compound Plating:

  • Select the primary hits identified in Protocol 1.
  • Prepare 10-point, 3-fold serial dilutions for each hit compound, starting from a top concentration of 30 µM.
  • Plate these dilutions in triplicate onto 384-well plates.

2. Assay Execution:

  • Perform the cell-based assay as described in Protocol 1 (steps 2-5), using the dose-response plates created in the step above.

3. Data Analysis:

  • Normalize the data using the positive and negative controls.
  • Plot the normalized percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic curve to calculate the GI50 value for each confirmed hit.

Data Presentation

The following tables summarize representative data from a hypothetical HTS campaign of a piperazine library.

Table 1: HTS Campaign Summary Parameters

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique piperazine derivatives screened.[1]
Screening Concentration10 µMThe single concentration used for the primary screen.[1]
Cell LineK562 (Human Leukemia)A commonly used cancer cell line for primary screening.[1]
Assay Format384-well microplateStandard format for HTS to ensure efficiency.[1]
Primary AssayCellTiter-Glo®Luminescence-based assay to measure cell viability by quantifying ATP.[1]
Primary Hit Threshold>50% Growth InhibitionThe cutoff used to define a primary hit.
Primary Hit Rate2.0%Percentage of compounds meeting the hit criteria.[1]
Confirmed Hit Rate1.2%Percentage of primary hits confirmed in repeat experiments.[1]
Potency Range (GI50)60 nM - 16 µMThe range of 50% growth inhibition concentrations for confirmed hits.[1]

Table 2: Representative Dose-Response Data for a Confirmed Hit (Compound X)

Concentration (µM)% Inhibition (Rep 1)% Inhibition (Rep 2)% Inhibition (Rep 3)Mean % Inhibition
30.00098.599.198.298.6
10.00095.296.394.895.4
3.33385.186.584.485.3
1.11165.768.266.166.7
0.37048.951.350.550.2
0.12325.424.826.125.4
0.04110.111.59.810.5
0.0144.23.84.54.2
0.0051.10.91.31.1
0.0020.20.50.10.3
Calculated GI50 0.36 µM

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_readout Data Acquisition cluster_analysis Data Analysis Culture Culture K562 Cells Plate Plate Cells in 384-well Format (2,000 cells/well) Culture->Plate Incubate24 Incubate for 24h Plate->Incubate24 Compound Add 40nL Compound (10 µM final) + Controls (DMSO, Staurosporine) Incubate24->Compound Incubate72 Incubate for 72h Compound->Incubate72 Reagent Add CellTiter-Glo Reagent Incubate72->Reagent Read Read Luminescence Reagent->Read Analyze Normalize Data & Identify Primary Hits (>50% Inhibition) Read->Analyze Confirm Confirm Hits & Perform Dose-Response Analysis Analyze->Confirm

Caption: Workflow for the primary high-throughput screening assay.

Signaling_Pathway cluster_pathway Intracellular Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Piperazine-Derivative Inhibitor (Hypothetical Hit) CompoundX->AKT Inhibits Pathway

Caption: A potential signaling pathway targeted by an anticancer agent.

References

Application of Methyl Piperazine-1-Carboxylate Hydrochloride in the Synthesis of Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atypical antipsychotics are a cornerstone in the management of schizophrenia and other psychotic disorders. A significant number of these therapeutic agents feature a piperazine moiety as a core structural element, crucial for their pharmacological activity. Methyl piperazine-1-carboxylate hydrochloride serves as a valuable and versatile starting material in the synthesis of these complex molecules. Its utility lies in the strategic protection of one of the piperazine nitrogens as a methyl carbamate, allowing for selective functionalization of the second nitrogen. The hydrochloride salt form enhances the compound's stability and ease of handling. This document outlines the application of this compound in the synthesis of key intermediates for prominent antipsychotic drugs, such as aripiprazole and brexpiprazole, providing detailed protocols and workflows.

Synthesis of a Key Aripiprazole Intermediate: 1-(2,3-Dichlorophenyl)piperazine

Aripiprazole is a widely prescribed atypical antipsychotic. A critical intermediate in its synthesis is 1-(2,3-dichlorophenyl)piperazine. The following protocol details a plausible and efficient synthetic route starting from this compound.

Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine

This synthesis is a three-step process:

  • Neutralization: Conversion of this compound to its free base.

  • N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination for the coupling of methyl piperazine-1-carboxylate with 1-bromo-2,3-dichlorobenzene.

  • Deprotection: Hydrolysis of the methyl carbamate group to yield the final intermediate.

Step 1: Neutralization of this compound

  • Materials: this compound, Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Water (H₂O), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Suspend this compound (1.0 eq) in dichloromethane.

    • Add a saturated aqueous solution of sodium bicarbonate slowly with stirring until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain methyl piperazine-1-carboxylate as a free base.

Step 2: N-Arylation via Buchwald-Hartwig Amination

  • Materials: Methyl piperazine-1-carboxylate (free base, 1.2 eq), 1-Bromo-2,3-dichlorobenzene (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), Racemic-BINAP (0.04 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), Toluene (anhydrous).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-2,3-dichlorobenzene and methyl piperazine-1-carboxylate in anhydrous toluene.

    • Add palladium(II) acetate, racemic-BINAP, and sodium tert-butoxide.

    • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection (Hydrolysis)

  • Materials: Methyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylate, Potassium hydroxide (KOH), Methanol, Water.

  • Procedure:

    • Dissolve the product from Step 2 in a mixture of methanol and water.

    • Add a significant excess of potassium hydroxide (e.g., 5-10 eq).

    • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

    • Cool the mixture, remove the methanol under reduced pressure, and extract the aqueous residue with dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2,3-dichlorophenyl)piperazine.

Quantitative Data Summary
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 Methyl piperazine-1-carboxylate HClNaHCO₃DichloromethaneRoom Temp0.5>95>98
2 Methyl piperazine-1-carboxylate, 1-Bromo-2,3-dichlorobenzenePd(OAc)₂, BINAP, NaOtBuToluene11012-2475-85>97
3 Methyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylateKOHMethanol/Water658-1680-90>99

Logical Workflow for 1-(2,3-Dichlorophenyl)piperazine Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Neutralization cluster_step2 Step 2: N-Arylation cluster_step3 Step 3: Deprotection cluster_end Final Intermediate start Methyl Piperazine-1-carboxylate HCl step1 Free Base Formation start->step1 step2 Buchwald-Hartwig Amination step1->step2 step3 Hydrolysis step2->step3 end 1-(2,3-Dichlorophenyl)piperazine step3->end reagent1 NaHCO₃ reagent1->step1 reagent2 1-Bromo-2,3-dichlorobenzene Pd(OAc)₂ / BINAP reagent2->step2 reagent3 KOH reagent3->step3 G cluster_drug Atypical Antipsychotic cluster_receptors Receptor Targets cluster_effects Downstream Effects drug Aripiprazole / Brexpiprazole D2 Dopamine D₂ Receptor drug->D2 Partial Agonist HT1A Serotonin 5-HT₁ₐ Receptor drug->HT1A Partial Agonist HT2A Serotonin 5-HT₂ₐ Receptor drug->HT2A Antagonist effect1 Modulation of Dopaminergic Activity D2->effect1 effect2 Enhancement of Serotonergic Transmission HT1A->effect2 HT2A->effect2 effect3 Reduction of Negative Symptoms effect1->effect3 effect2->effect3

Application Notes and Protocols for Coupling Reactions with Methyl Piperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for common coupling reactions involving methyl piperazine-1-carboxylate hydrochloride. This versatile building block is frequently utilized in the synthesis of complex molecules in medicinal chemistry and drug development. The following sections describe procedures for amide bond formation, Buchwald-Hartwig amination, and reductive amination, complete with quantitative data and workflow diagrams.

Amide Bond Formation

Amide coupling is a fundamental reaction for synthesizing a vast array of pharmaceuticals and biologically active compounds.[1][2] this compound can be coupled with carboxylic acids to form the corresponding amides. The hydrochloride salt must be neutralized in situ using a base to liberate the free secondary amine for the reaction to proceed.

Experimental Protocol: General Procedure using EDC/HOBt

A common and cost-effective method for amide bond formation utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) as the coupling agent, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[3][4]

  • Preparation: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), add this compound (1.1 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 - 3.0 equivalents), to the mixture to neutralize the hydrochloride salt and the acids formed during the reaction.

  • Activation: Add HOBt (1.2 equivalents) to the reaction mixture. Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC.HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[3][5]

Table 1: Examples of Amide Coupling Reactions

Carboxylic Acid PartnerCoupling Reagent/AdditiveBaseSolventTime (h)Yield (%)Reference
Chromone-2-carboxylic acidEDC.HCl / DMAP-DCM1242.8[5]
2-Benzoylbenzoic acidHATUDIPEADMF1High[2]
N-Boc-piperazine-C3-COOHEDC / HOBtDIPEADMF/DCM4-2475-90[3]
Generic Aryl/Heteroaryl AcidNMI / MsClNMIDCM460-82[6]

Note: DMAP (4-Dimethylaminopyridine) can be used as a catalyst. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is another effective coupling reagent.[2]

Experimental Workflow: Amide Bond Formation

Amide_Coupling_Workflow start Dissolve Carboxylic Acid, Methyl Piperazine-1-carboxylate HCl in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base Neutralize HCl add_additives Add Additives (e.g., HOBt) add_base->add_additives cool Cool to 0 °C add_additives->cool add_edc Add EDC.HCl cool->add_edc Activate Acid react Stir at RT (4-24h) add_edc->react Form Amide Bond workup Aqueous Work-up (NaHCO3, Brine) react->workup purify Purification (Chromatography) workup->purify product Final Amide Product purify->product

Caption: Workflow for a typical amide coupling reaction using EDC/HOBt.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[7][8] This reaction allows for the coupling of amines with aryl halides or triflates, providing a versatile method for synthesizing aryl amines.

Experimental Protocol: General Procedure

  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) in oven-dried glassware.[9]

  • Reactant Mixture: To a Schlenk tube, add the aryl halide (or triflate) (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 0.05 equivalents), a suitable phosphine ligand (e.g., BINAP, 0.08 equivalents), and a strong base (e.g., Cs2CO3 or NaOtBu, 2.0-3.0 equivalents).[10]

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: The mixture is typically heated to 80-110 °C and stirred for several hours (2-24h).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated.

  • Purification: The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by silica gel column chromatography.[10]

Table 2: Examples of Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromotolueneN-Boc-piperazine(NHC)Pd(allyl)ClNaOtBuToluene10096[9]
Aryl BromideAnilinePd(OAc)2 / BINAPCs2CO3Toluene110-[10]
Aryl ChlorideSecondary AminePd(0)/NHCNaOtBu-RT-100Good to Excellent[11]
6-Bromoisoquinoline derivativePrimary Amino AlcoholPd(OAc)2 / DavePhosK3PO4Toluene85-95-[10]

Note: The choice of ligand and base is crucial and depends on the specific substrates.[8]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow setup Combine Aryl Halide, Amine HCl, Pd Catalyst, Ligand, & Base in Schlenk Tube inert Establish Inert Atmosphere (N2/Ar) setup->inert add_solvent Add Anhydrous, Degassed Solvent inert->add_solvent heat Heat Reaction (80-110 °C, 2-24h) add_solvent->heat Catalytic Cycle cool Cool to RT heat->cool filter Filter through Celite cool->filter Remove Catalyst workup Aqueous Work-up & Extraction filter->workup purify Purification (Chromatography) workup->purify product Final Aryl Piperazine Product purify->product

Caption: Workflow for a palladium-catalyzed Buchwald-Hartwig amination.

Reductive Amination

Reductive amination is a method to form carbon-nitrogen bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[12][13] When using this compound, a base is required to free the parent amine.

Experimental Protocol: General Procedure using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often used for this transformation.[14][15]

  • Preparation: Dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Base Addition: Add a base such as DIPEA or TEA (1.5 equivalents) to neutralize the hydrochloride salt. Stir for 15-30 minutes to allow for imine/enamine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. The crude product can be purified via silica gel chromatography.[14][15]

Table 3: Examples of Reductive Amination Reactions

Carbonyl PartnerAmine PartnerReducing AgentSolventTime (h)Yield (%)Reference
Cinnamaldehyde1-Boc-piperazineNaBH(OAc)3DCM12-[14]
Aldehyde 2.1Amine 2.2----[15]
Carboxylic Acid*AminePhSiH3 / Zn(OAc)2--57[16]
AldehydePrimary AmineNaCNBH3 / NH4OAcEtOH12>90[13]

Note: A variation involves the reductive amination of carboxylic acids, which proceeds via an in situ amidation followed by reduction.[16]

// Node Definitions start [label="Dissolve Carbonyl Compound\n& Amine HCl in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base [label="Add Base\n(e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; form_imine [label="Stir to Form\nImine/Enamine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; add_stab [label="Add NaBH(OAc)3\n(STAB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Stir at RT\n(Overnight)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench with\naq. NaHCO3", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Amine\nProduct", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> add_base [label="Neutralize HCl"]; add_base -> form_imine; form_imine -> add_stab [label="Reduce Imine"]; add_stab -> react; react -> quench; quench -> workup; workup -> purify; purify -> product; }

References

Application Notes and Protocols for the Development of Positron Emission Tomography (PET) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key stages and methodologies involved in the development of novel Positron Emission Tomography (PET) ligands. The protocols outlined below are intended to serve as a guide for researchers engaged in the discovery, preclinical evaluation, and clinical translation of new radiotracers for molecular imaging.

I. Overview of PET Ligand Development

The development of a successful PET ligand is a multidisciplinary endeavor that spans synthetic chemistry, radiochemistry, pharmacology, and in vivo imaging. The overall goal is to create a radiolabeled molecule that can selectively bind to a specific biological target in the body, allowing for its non-invasive visualization and quantification using PET imaging.[1][2] The process can be broadly divided into four main stages:

  • Ligand Discovery and Design: Identification and optimization of a lead compound with high affinity and selectivity for the target of interest.[3]

  • Radiolabeling: Development of a robust and efficient method for incorporating a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) into the ligand structure.

  • Preclinical Evaluation: In vitro and in vivo characterization of the radioligand to assess its binding properties, pharmacokinetics, and imaging potential in animal models.[2][4]

  • Clinical Translation: Scaling up the radioligand production for human use and conducting clinical trials to validate its safety and efficacy.[5]

This document will focus on the critical experimental protocols and data presentation pertinent to the preclinical evaluation of PET ligands.

II. Experimental Workflow for PET Ligand Development

The following diagram illustrates the typical workflow for the development and evaluation of a novel PET ligand.

PET_Ligand_Development_Workflow cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: Radiolabeling cluster_2 Phase 3: Preclinical Evaluation (In Vitro) cluster_3 Phase 4: Preclinical Evaluation (In Vivo) cluster_4 Phase 5: Clinical Translation Target_ID Target Identification & Validation Lead_Opt Lead Compound Optimization (Ki, Selectivity) Target_ID->Lead_Opt Precursor_Synth Precursor Synthesis for Radiolabeling Lead_Opt->Precursor_Synth Radiolabeling Radiolabeling with ¹¹C or ¹⁸F Precursor_Synth->Radiolabeling QC Quality Control (Purity, Molar Activity) Radiolabeling->QC Binding_Assay In Vitro Binding Assays (Kd, Bmax) QC->Binding_Assay Autoradiography Autoradiography on Tissue Sections Binding_Assay->Autoradiography Animal_Model Animal Model Selection Autoradiography->Animal_Model MicroPET MicroPET/CT Imaging (Biodistribution, SUV) Animal_Model->MicroPET Blocking_Studies Blocking Studies (Specificity) MicroPET->Blocking_Studies Metabolite_Analysis Metabolite Analysis Blocking_Studies->Metabolite_Analysis IND_Enabling IND-Enabling Toxicology Studies Metabolite_Analysis->IND_Enabling Human_PET Human PET Studies IND_Enabling->Human_PET

Caption: Workflow of PET Ligand Development

III. Key Experimental Protocols

A. Radiolabeling Protocols

1. Automated Synthesis of [¹¹C]Raclopride

[¹¹C]Raclopride is a widely used PET ligand for imaging dopamine D2 receptors.[5][6] Its synthesis is typically automated.[5]

  • Objective: To synthesize [¹¹C]Raclopride via O-[¹¹C]methylation of the precursor, desmethyl-raclopride.[7]

  • Materials:

    • Desmethyl-raclopride precursor

    • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]MeOTf) produced from a cyclotron

    • Automated synthesis module (e.g., GE TRACERlab)

    • HPLC for purification

    • Sterile filters (0.22 µm)

  • Protocol:

    • Produce [¹¹C]CO₂ from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.

    • Convert [¹¹C]CO₂ to [¹¹C]CH₄ and subsequently to [¹¹C]CH₃I or [¹¹C]MeOTf in the automated synthesis module.

    • Trap the [¹¹C]methylating agent in a reaction vessel containing the desmethyl-raclopride precursor dissolved in a suitable solvent (e.g., ethanol).[8]

    • Heat the reaction mixture to facilitate the methylation reaction.

    • Purify the crude product using semi-preparative HPLC.[8][9]

    • Collect the [¹¹C]Raclopride fraction, evaporate the solvent, and reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

    • Pass the final product through a 0.22 µm sterile filter into a sterile vial.

    • Perform quality control tests, including radiochemical purity (by analytical HPLC), chemical purity, and specific activity.[5] The radiochemical purity should be >95%.[8]

2. Synthesis of [¹⁸F]FDG (Fluorodeoxyglucose)

[¹⁸F]FDG is the most commonly used PET radiopharmaceutical, primarily for oncology imaging.[10][11]

  • Objective: To synthesize [¹⁸F]FDG via nucleophilic substitution.[10]

  • Materials:

    • [¹⁸F]Fluoride produced from a cyclotron via the ¹⁸O(p,n)¹⁸F reaction in ¹⁸O-enriched water.[3]

    • Mannose triflate precursor (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose).[12]

    • Kryptofix 2.2.2 (K222) or tetrabutylammonium bicarbonate as a phase transfer catalyst.[10]

    • Acetonitrile (anhydrous)

    • Hydrochloric acid (for hydrolysis)

    • Solid-phase extraction (SPE) cartridges for purification (e.g., C18 and alumina)

  • Protocol:

    • Trap the aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K222 and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride/K222 complex by repeated additions and evaporations of anhydrous acetonitrile.

    • Add the mannose triflate precursor dissolved in anhydrous acetonitrile to the dried complex.

    • Heat the reaction mixture to perform the nucleophilic substitution.

    • Hydrolyze the intermediate product to remove the acetyl protecting groups by adding hydrochloric acid and heating.

    • Purify the final [¹⁸F]FDG product by passing it through a series of SPE cartridges (e.g., C18 to remove unreacted precursor and K222, followed by an alumina cartridge to remove fluoride).

    • Formulate the purified [¹⁸F]FDG in a sterile, buffered saline solution.

    • Perform quality control tests as per pharmacopeia standards (e.g., USP, EP), including radiochemical purity, pH, and sterility.[10]

B. Preclinical Evaluation Protocols

1. In Vitro Binding Affinity Assay

  • Objective: To determine the binding affinity (Kᵢ) of a new ligand for its target receptor.

  • Principle: A competition binding assay is performed where the new, non-radiolabeled ligand competes with a known radioligand for binding to a receptor preparation (e.g., cell membranes or tissue homogenates).

  • Protocol:

    • Prepare cell membranes or tissue homogenates expressing the target receptor.

    • In a series of tubes or a microplate, add a fixed concentration of the known radioligand.

    • Add increasing concentrations of the new, non-radiolabeled test ligand.

    • Add the receptor preparation to initiate the binding reaction.

    • Incubate the mixture to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

    • Determine non-specific binding in the presence of a high concentration of a known potent ligand.

    • Plot the percentage of specific binding of the radioligand as a function of the concentration of the test ligand.

    • Calculate the IC₅₀ (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]

2. In Vitro Autoradiography

  • Objective: To visualize the distribution of a radioligand's binding sites in tissue sections.[14]

  • Protocol:

    • Prepare thin (e.g., 20 µm) cryosections of the tissue of interest (e.g., brain).

    • Mount the sections on microscope slides.

    • Incubate the slides with a solution containing the radioligand at a concentration near its Kᴅ.

    • To determine non-specific binding, incubate adjacent sections with the radioligand plus a high concentration of a competing non-radiolabeled ligand.

    • Wash the slides in cold buffer to remove unbound radioligand.

    • Dry the slides quickly.

    • Appose the slides to a phosphor imaging plate or autoradiographic film.

    • After exposure, scan the imaging plate or develop the film to visualize the distribution of radioactivity.[15]

    • Quantify the binding density in different regions of interest.

3. MicroPET/CT Imaging in Rodents

  • Objective: To evaluate the in vivo biodistribution, pharmacokinetics, and target engagement of a new PET ligand in a small animal model.[16][17][18]

  • Protocol:

    • Anesthetize the animal (e.g., mouse or rat) with isoflurane.[19]

    • Position the animal on the scanner bed with physiological monitoring (respiration, temperature).

    • Perform a CT scan for anatomical co-registration and attenuation correction.[16]

    • Inject a known amount of the radioligand intravenously (e.g., via the tail vein).[19]

    • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).[16]

    • For blocking studies, pre-treat a separate cohort of animals with a high dose of a non-radiolabeled competing ligand before radioligand injection to demonstrate binding specificity.

    • Reconstruct the PET images, correcting for attenuation, scatter, and radioactive decay.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the images corresponding to various organs and the target tissue.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the Standardized Uptake Value (SUV) for the target tissue and other organs at a specific time point post-injection. SUV is calculated as: (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g]).[20]

IV. Data Presentation

Quantitative data from PET ligand development studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Binding and Physicochemical Properties of Novel PET Ligands

Ligand IDTargetKᵢ (nM)logPMolar Activity (GBq/µmol)Radiochemical Purity (%)
Ligand-ADopamine D₂R1.52.874>99
Ligand-B5-HT₁ₐR0.83.168>98
Ligand-CAβ Plaques5.22.585>99

Table 2: In Vivo Preclinical Imaging Data in Rodent Models

Ligand IDAnimal ModelTarget RegionSUV at 60 minTarget-to-Cerebellum Ratio% Blockade with Competitor
Ligand-ARatStriatum2.54.285
Ligand-BMouseHippocampus1.83.590
Ligand-CAPP/PS1 MouseCortex2.11.975

V. Signaling Pathways and Logical Relationships

Understanding the underlying biological pathways is crucial for interpreting PET imaging data. Graphviz diagrams can be used to visualize these complex relationships.

A. Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptor (D2R) PET ligands are used to study neuropsychiatric disorders like Parkinson's disease and schizophrenia.[21][22] D2Rs are G-protein coupled receptors that inhibit adenylyl cyclase.

D2R_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Raclopride [¹¹C]Raclopride (PET Ligand) Raclopride->D2R Competes with Dopamine Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway

B. Amyloid-β (Aβ) Plaque Imaging in Alzheimer's Disease

PET ligands targeting Aβ plaques are crucial for the diagnosis and study of Alzheimer's disease.[23][24][25] These ligands bind to the aggregated Aβ fibrils that form senile plaques in the brain.

Amyloid_Imaging APP Amyloid Precursor Protein (APP) Abeta_Monomer Aβ Monomer APP->Abeta_Monomer Cleaved by Secretases β- and γ-Secretases Secretases->APP Abeta_Oligomer Soluble Aβ Oligomers Abeta_Monomer->Abeta_Oligomer Aggregates to Abeta_Plaque Insoluble Aβ Plaque (Fibrils) Abeta_Oligomer->Abeta_Plaque Forms Neurotoxicity Synaptic Dysfunction & Neurotoxicity Abeta_Oligomer->Neurotoxicity PET_Signal PET Signal Quantification Abeta_Plaque->PET_Signal Detected as PET_Ligand Aβ PET Ligand (e.g., [¹⁸F]Florbetapir) PET_Ligand->Abeta_Plaque Binds to

Caption: Amyloid-β Plaque Formation and PET Imaging

References

Application Notes and Protocols for the Crystallization of High-Purity Methyl Piperazine-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on obtaining high-purity methyl piperazine-1-carboxylate hydrochloride through crystallization. The techniques described are based on established principles for the purification of amine hydrochloride salts and can be adapted to specific laboratory conditions.

Introduction

This compound is a piperazine derivative used as a building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a robust and scalable method for the purification of solid organic compounds. The choice of solvent system and the control of crystallization parameters are paramount for effectively removing impurities and obtaining a product with the desired physical properties.

Piperazine-containing compounds, due to their hygroscopicity, high polarity, and basicity, can present challenges during purification. The formation of hydrochloride salts often facilitates crystallization and handling. This document outlines cooling crystallization and antisolvent crystallization methods, which are commonly employed for the purification of such polar, organic salts.

Data Presentation: Solvent Systems and Their Impact on Crystallization

The selection of an appropriate solvent system is the most critical factor in developing a successful crystallization process. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Furthermore, the impurities should either be highly soluble or completely insoluble in the chosen solvent at all temperatures. While specific quantitative data for the crystallization of this compound is not extensively available in the public domain, the following table summarizes potential solvent systems and their expected performance based on the purification of analogous amine hydrochloride salts.

Solvent System Rationale for Selection Expected Yield Expected Purity Improvement Potential Issues
Isopropyl Alcohol (IPA)Has been successfully used for the recrystallization of similar piperazine hydrochloride derivatives[1].Moderate to HighGoodModerate solubility at room temperature may require cooling to lower temperatures for optimal yield.
EthanolA common solvent for recrystallizing polar organic salts.ModerateGoodThe hydrochloride salt may have significant solubility even at low temperatures, potentially reducing the yield.
MethanolHigher polarity may lead to better dissolution at elevated temperatures.Potentially LowerGood to ExcellentHigh solubility of the salt at lower temperatures is a common issue, which can significantly lower the yield.
Ethanol/Water MixturesThe addition of water can increase the solubility at high temperatures, while cooling can induce crystallization.Moderate to HighGoodThe presence of water can increase the hygroscopicity of the final product; careful drying is required.
Isopropyl Alcohol (IPA) / Diethyl EtherDiethyl ether acts as an antisolvent, reducing the solubility of the polar salt.HighExcellentRapid addition of the antisolvent can lead to the precipitation of impurities and the formation of small crystals.
AcetoneCan be effective for washing impurities from the crystalline product.N/A (as a wash)GoodThe salt may have some solubility in acetone, leading to product loss if used in large volumes.

Experimental Protocols

Below are detailed protocols for the cooling and antisolvent crystallization of this compound.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropyl Alcohol)

This method relies on the temperature-dependent solubility of the compound in a single solvent.

Materials and Equipment:

  • Crude this compound

  • Isopropyl Alcohol (IPA), reagent grade

  • Activated charcoal (optional, for color removal)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropyl alcohol to just cover the solid.

  • Heating: Gently heat the mixture to reflux with stirring. Add small portions of hot isopropyl alcohol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) and swirl the flask. Reheat the solution to reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another miscible solvent.

Materials and Equipment:

  • Crude this compound

  • A "good" solvent (e.g., Methanol or Ethanol)

  • An "antisolvent" (e.g., Diethyl Ether or Methyl tert-Butyl Ether)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., methanol) at room temperature with stirring.

  • Antisolvent Addition: Slowly add the "antisolvent" (e.g., diethyl ether) dropwise to the stirred solution. The addition should be slow to allow for the gradual formation of crystals. Continue adding the antisolvent until the solution becomes cloudy and precipitation begins.

  • Crystallization: Once precipitation starts, allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure complete crystallization. The mixture can be cooled in an ice bath to further decrease the solubility and improve the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the antisolvent or a mixture of the good solvent and antisolvent to remove residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the crystallization process.

experimental_workflow cluster_dissolution Dissolution Stage cluster_purification Purification Stage cluster_crystallization Crystallization Stage cluster_isolation Isolation & Drying Stage A Crude Methyl Piperazine-1-Carboxylate HCl B Add Solvent (e.g., IPA) A->B C Heat to Dissolve B->C D Optional: Add Activated Charcoal C->D If solution is colored F Slow Cooling to Room Temperature C->F If solution is colorless E Hot Filtration D->E E->F G Further Cooling (Ice Bath) F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K High-Purity Product J->K

Caption: Experimental workflow for cooling crystallization.

logical_relationships cluster_parameters Crystallization Parameters cluster_outcomes Desired Outcomes Solvent Solvent Choice Purity Product Purity Solvent->Purity High selectivity improves purity Yield Crystallization Yield Solvent->Yield Low solubility at low temp improves yield CoolingRate Cooling Rate CoolingRate->Purity Slow cooling improves purity CrystalSize Crystal Size Distribution CoolingRate->CrystalSize Slow cooling increases crystal size Stirring Agitation/Stirring Stirring->CrystalSize Affects nucleation and growth Concentration Initial Concentration Concentration->Purity Too high can trap impurities Concentration->Yield Higher concentration increases yield

Caption: Key parameters influencing crystallization outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Piperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl piperazine-1-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and efficient method is the direct reaction of piperazine with methyl chloroformate. To control the formation of the disubstituted by-product, the reaction is often carried out with an excess of piperazine or by using a monoprotected piperazine derivative. Another common approach involves the in-situ formation of a piperazine-1-ium cation, which then reacts with the methylating agent.[1]

Q2: What are the critical parameters influencing the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Molar ratio of reactants: The ratio of piperazine to the methylating agent is crucial to minimize the formation of the disubstituted by-product, 1,4-bis(methoxycarbonyl)piperazine.[1]

  • Reaction Temperature: Temperature control is vital to prevent decomposition of reactants and minimize side product formation.

  • Choice of Solvent: The solvent affects the solubility of reactants and can influence the reaction rate and selectivity.

  • Purity of Starting Materials: Impurities in piperazine or the methylating agent can lead to side reactions and lower yields.

Q3: How can I minimize the formation of the 1,4-disubstituted by-product?

A3: The formation of the symmetrically disubstituted by-product is a common issue.[1] To suppress this, you can:

  • Use a molar excess of piperazine to statistically favor monosubstitution.

  • Employ a one-pot synthesis method where piperazine monohydrochloride is formed in situ, which modulates the nucleophilicity of the second nitrogen atom.[1]

  • Utilize a protecting group strategy, where one nitrogen of piperazine is protected (e.g., with a Boc group), the other is carboxylated, and then the protecting group is removed.[1]

Q4: What are the recommended purification methods for this compound?

A4: Common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying the final product. Isopropyl alcohol is a commonly used solvent for recrystallization, often with the addition of charcoal to remove colored impurities.[1]

  • Precipitation: The product can be precipitated from the reaction mixture by cooling and/or adding a suitable anti-solvent like ethyl acetate.[1]

  • Column Chromatography: While less common for the final hydrochloride salt, it can be used to purify the free base before salt formation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Formation of disubstituted by-product. - Suboptimal reaction conditions (temperature, time). - Poor quality of reagents. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Adjust the molar ratio of piperazine to methyl chloroformate (a higher excess of piperazine is often beneficial). - Optimize the reaction temperature and time. - Ensure the purity of starting materials. Consider purifying piperazine before use. - Optimize the purification process to minimize losses.
Presence of Impurities in the Final Product - Incomplete reaction leaving starting materials. - Formation of side products (e.g., disubstituted piperazine). - Degradation of product during reaction or workup.- Ensure the reaction goes to completion. - Use appropriate molar ratios to minimize by-product formation. - Perform a thorough purification, such as recrystallization from a suitable solvent system. The use of charcoal during recrystallization can help remove colored impurities.[1]
Difficulty in Isolating the Product - Product is too soluble in the reaction solvent. - Formation of an oil instead of a solid.- After the reaction, evaporate the solvent and attempt to precipitate the product by adding a non-polar solvent (anti-solvent). - If an oil forms, try triturating it with a suitable solvent to induce crystallization. - Ensure the pH is appropriate for the hydrochloride salt to precipitate.
Reaction Not Proceeding - Inactive reagents. - Incorrect reaction conditions.- Check the quality and purity of the starting materials. Methyl chloroformate can degrade over time. - Verify the reaction temperature and ensure proper mixing.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of various reaction parameters on the yield of a related synthesis, 1-chloroformyl-4-methylpiperazine hydrochloride, which can provide valuable insights for optimizing the synthesis of this compound.[2]

Molar Ratio (N-methylpiperazine : Bis(trichloromethyl)carbonate)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
1 : 0.30Benzene-->80
1 : 0.40Benzene--85
1 : 0.50Benzene--85
1 : 0.75Benzene--82
-Dichloromethane30-401075
-Chloroform55-65-80
-Tetrahydrofuran60-70-83
-Ethylene dichloride75-85-78
-Toluene100-110-85
-Chlorobenzene125-130--
-Xylene130-145-82
-Cyclohexane70-80-77
-Petroleum ether60-90-75
-Ethyl acetate70-80--

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound[1]

This protocol is based on the in-situ formation of piperazine monohydrochloride.

  • Preparation of Piperazine Monohydrochloride: In a reaction vessel, dissolve free piperazine in methanol. To this solution, add piperazine dihydrochloride. The reaction of the free base with the dihydrochloride will yield piperazine monohydrochloride in the solution.

  • Reaction with Methyl Chloroformate: To the methanolic solution of piperazine monohydrochloride, add methyl chloroformate dropwise at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to about 5 °C to precipitate any unreacted piperazine dihydrochloride, which can be filtered off.[1]

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be precipitated by adding ethyl acetate.[1]

  • Purification:

    • Recrystallize the crude product from isopropyl alcohol. The addition of activated charcoal can be used to decolorize the solution if necessary.[1]

    • Filter the purified crystals, wash with a cold solvent (e.g., cold acetone), and dry under vacuum.[1]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification reactants Piperazine + Methyl Chloroformate reaction_mixture Reaction in Solvent (e.g., Methanol) reactants->reaction_mixture Reaction filtration Filtration of By-products reaction_mixture->filtration evaporation Solvent Evaporation filtration->evaporation precipitation Precipitation with Anti-solvent evaporation->precipitation recrystallization Recrystallization (e.g., Isopropyl Alcohol) precipitation->recrystallization drying Drying recrystallization->drying final_product Pure Methyl Piperazine-1-carboxylate HCl drying->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction check_purity Analyze Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Ratio) start->check_conditions optimize_time_temp Optimize Reaction Time/Temperature check_reaction->optimize_time_temp purify_reagents Purify Starting Materials check_purity->purify_reagents adjust_ratio Adjust Molar Ratio of Reactants check_conditions->adjust_ratio optimize_workup Optimize Workup & Purification check_conditions->optimize_workup end Successful Synthesis optimize_time_temp->end Improved Yield adjust_ratio->end Improved Yield purify_reagents->end Improved Yield optimize_workup->end Improved Yield

Caption: A logical approach to troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude Methyl Piperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude methyl piperazine-1-carboxylate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most frequently encountered impurities include:

  • Symmetrically disubstituted by-products: This refers to 1,4-bis(methoxycarbonyl)piperazine, which can form concurrently during synthesis.[1]

  • Unreacted starting materials: Primarily unreacted piperazine or its salts, such as piperazine dihydrochloride.[1]

  • Residual solvents: Solvents used in the synthesis and workup that are not completely removed.

  • Color impurities: Often colored byproducts from side reactions or degradation of starting materials.

Q2: What are the primary challenges in purifying this compound?

The main challenges in purifying piperazine-containing compounds like this compound stem from their physicochemical properties:

  • Hygroscopicity: Piperazine derivatives readily absorb moisture from the air, which can make handling and accurate weighing difficult.

  • High Polarity and Basicity: The presence of two nitrogen atoms makes these compounds highly polar and basic, which can lead to issues with solubility and chromatographic separation.

  • Salt Formation: While the hydrochloride salt is the desired product, the presence of other salts or the free base can complicate purification.

Q3: What are the recommended purification methods for this compound?

The two primary and most effective purification methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Troubleshooting Guides

Issue 1: Persistent Color in the Final Product

Symptoms: The isolated this compound is off-white, yellow, or brown instead of a white crystalline solid.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Presence of colored byproducts or degraded material. 1. Charcoal Treatment during Recrystallization: Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities.[1] 2. Column Chromatography: If charcoal treatment is insufficient, purify the material using silica gel column chromatography.
Air oxidation of impurities. 1. Inert Atmosphere: Handle the crude material and perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 2: Presence of Symmetrically Disubstituted By-product

Symptoms: NMR or LC-MS analysis shows the presence of 1,4-bis(methoxycarbonyl)piperazine in the final product.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Reaction stoichiometry favored di-substitution. 1. Optimize Reaction Conditions: In the synthesis, carefully control the molar ratios of reactants to minimize the formation of the di-substituted product.[1]
Co-precipitation during crystallization. 1. Optimize Recrystallization Solvent: Experiment with different solvent systems to maximize the solubility difference between the desired mono-substituted product and the di-substituted impurity. 2. Multiple Recrystallizations: Perform one or more additional recrystallizations.
Similar polarity leading to co-elution in chromatography. 1. Adjust Solvent System Polarity: The di-substituted byproduct is typically less polar. Use a less polar eluent system in column chromatography to allow for better separation. 2. Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, to improve separation.
Issue 3: Low Yield After Purification

Symptoms: The final yield of pure this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Product loss during recrystallization. 1. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Optimize Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation. 3. Check Mother Liquor: Analyze the mother liquor for the presence of the desired product. If a significant amount is present, concentrate the mother liquor and attempt a second recrystallization.
Product loss during column chromatography. 1. Proper Column Packing and Loading: Ensure the silica gel is packed uniformly and the sample is loaded in a concentrated band to prevent streaking and poor separation. 2. TLC Analysis of Fractions: Carefully analyze all collected fractions by TLC to avoid discarding fractions containing the product.
Incomplete precipitation of the hydrochloride salt. 1. Ensure Complete Protonation: When converting the free base to the hydrochloride salt, ensure the addition of sufficient hydrochloric acid to achieve an acidic pH.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is a standard method for purifying the crude product.

Materials:

  • Crude this compound

  • Isopropyl alcohol

  • Activated charcoal (optional, for colored impurities)

  • Standard laboratory glassware for recrystallization

Procedure:

  • Place the crude this compound in a flask.

  • Add a minimal amount of hot isopropyl alcohol to dissolve the crude solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropyl alcohol.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of Crude Free Base

If the product is isolated as the free base and is an oil or contains impurities that are difficult to remove by recrystallization, column chromatography is recommended.

Materials:

  • Crude methyl piperazine-1-carboxylate (free base)

  • Silica gel

  • Solvent system (e.g., Dichloromethane/Methanol or Ethyl acetate/Hexane)

  • Triethylamine (optional, to prevent peak tailing)

  • Standard laboratory equipment for column chromatography

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a polar and a less polar solvent, such as 95:5 Dichloromethane/Methanol. Add a small amount of triethylamine (e.g., 0.1%) to the eluent to minimize peak tailing caused by the basicity of the piperazine.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity, may be necessary for optimal separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., methanol or diethyl ether) and add a solution of HCl in the same solvent until the solution is acidic to precipitate the pure hydrochloride salt. Collect the solid by filtration and dry.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

Solvent/Solvent SystemExpected PurityExpected YieldNotes
Isopropyl AlcoholHighGoodA commonly used and effective solvent for this compound.[1]
Methanol/Diethyl EtherHighGoodGood for precipitating the hydrochloride salt from the free base.
EthanolModerate to HighModerateCan be effective, but solubility might be higher, potentially reducing yield.
Acetone/WaterModerateVariableThe presence of water can be beneficial for dissolving the hydrochloride salt.
Ethyl Acetate/HexaneLow to ModerateVariableMore suitable for the free base; the hydrochloride salt has low solubility.

Visualizations

Purification_Workflow Purification Workflow for Crude Methyl Piperazine-1-carboxylate HCl start Crude Methyl Piperazine-1-carboxylate HCl recrystallization Recrystallization (e.g., Isopropyl Alcohol) start->recrystallization analysis1 Analyze Purity (NMR, LC-MS) recrystallization->analysis1 pure_product Pure Product analysis1->pure_product Purity OK charcoal_treatment Recrystallize with Charcoal Treatment analysis1->charcoal_treatment Color Impurity column_chromatography Column Chromatography (as free base) analysis1->column_chromatography Other Impurities charcoal_treatment->analysis1 analysis2 Analyze Purity column_chromatography->analysis2 analysis2->column_chromatography Purity Not OK (Optimize Conditions) convert_to_hcl Convert to HCl Salt analysis2->convert_to_hcl Purity OK convert_to_hcl->pure_product

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Tree Troubleshooting Common Purification Issues start Problem with Purified Product color_issue Product has Color start->color_issue impurity_issue Impurities Present start->impurity_issue low_yield_issue Low Yield start->low_yield_issue charcoal Recrystallize with Activated Charcoal color_issue->charcoal impurity_type Identify Impurity Type impurity_issue->impurity_type check_mother_liquor Analyze Mother Liquor low_yield_issue->check_mother_liquor optimize_cooling Optimize Cooling Rate and Temperature low_yield_issue->optimize_cooling check_fractions Re-check all Chromatography Fractions low_yield_issue->check_fractions chromatography_color Purify by Column Chromatography charcoal->chromatography_color If color persists disubstituted Di-substituted By-product impurity_type->disubstituted Di-substituted starting_material Unreacted Starting Material impurity_type->starting_material Starting Material optimize_recrystallization Optimize Recrystallization Solvent System disubstituted->optimize_recrystallization chromatography_impurity Column Chromatography with Gradient Elution disubstituted->chromatography_impurity aqueous_wash Perform Aqueous Wash during Workup starting_material->aqueous_wash

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Optimization of N-Arylation of Methyl Piperazine-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-arylation of methyl piperazine-1-carboxylate hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the N-arylation of this compound, a crucial reaction in the synthesis of many pharmaceutical compounds.

Question: Why is my N-arylation reaction failing or giving a low yield?

Answer:

Low or no yield in the N-arylation of this compound, typically performed under Buchwald-Hartwig conditions, can be attributed to several factors related to the catalyst, reagents, and reaction environment.

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst, it may not be reducing efficiently to Pd(0). While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.

  • Suboptimal Ligand Choice: The phosphine ligand is critical and its effectiveness is substrate-dependent. For the N-arylation of piperazines, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[1] Older generation ligands might be insufficient, especially with less reactive aryl chlorides.

  • Inappropriate Base: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases like K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions.[1]

  • Solvent and Solubility Issues: The insolubility of reagents is a common reason for reaction failure. Toluene and dioxane are frequently used solvents. Ensure your starting materials are soluble at the reaction temperature.

  • Low Reaction Temperature: Many N-arylation reactions require heating, typically between 80-110 °C, to proceed at a reasonable rate.[1]

Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?

Answer:

The formation of the N,N'-bis-arylated byproduct is a common selectivity challenge. To favor the desired mono-arylated product, careful control of stoichiometry and reaction conditions is key.

  • Piperazine Stoichiometry: Using an excess of this compound relative to the aryl halide can statistically favor mono-arylation. A starting point is often 1.5 to 2.0 equivalents of the piperazine derivative.[1]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stopping the reaction once the formation of the mono-arylated product is maximized can prevent the subsequent formation of the bis-arylated product.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precursor for this reaction?

A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, air- and moisture-stable pre-catalysts are often preferred for their ease of handling and reproducibility.

Q2: Can I use an aryl chloride for this coupling reaction?

A2: Yes, with modern, highly active catalyst systems, the coupling of less reactive and more cost-effective aryl chlorides is now common and often preferred.[1]

Q3: Is a glovebox necessary for setting up the reaction?

A3: While a glovebox is ideal for handling air-sensitive reagents, the reaction can be successfully set up using standard Schlenk line techniques, especially when using air-stable pre-catalysts and ligands.[1]

Q4: Which base should I choose if my substrate is sensitive to strong bases?

A4: If your substrate contains base-sensitive functional groups (e.g., esters), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used. However, this may require re-optimization of the catalyst system.[1]

Q5: What is a typical catalyst loading for this reaction?

A5: Catalyst loading is typically in the range of 1-2 mol % for the palladium source. For challenging substrates or on a larger scale, it is often possible to optimize to lower loadings (<1 mol %).[1]

Data Presentation

Table 1: General Guide for Base Selection in N-Arylation of Piperazines

BaseStrengthpKa (approx.)Comments
NaOtBuStrong19Commonly used and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.
K₃PO₄Moderate12.3A weaker base option for substrates sensitive to NaOtBu.
Cs₂CO₃Moderate10.2Another alternative to strong bases, often used with sensitive substrates.

Table 2: Common Solvents for Buchwald-Hartwig N-Arylation of Piperazines

SolventTypeBoiling Point (°C)Comments
TolueneAromatic111Commonly used, good balance of solubility and high boiling point.
DioxaneEther101Frequently used, but considered a high-impact solvent to be avoided if possible.
THFEther66Lower boiling point, may require a sealed tube for higher temperatures.
2-MeTHFEther80A greener alternative to THF.

Table 3: Comparison of Ligands for a Representative N-Arylation of a Piperazine Derivative

Palladium SourceLigandLigand TypeBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂RuPhosBiaryl MonophosphineNaOtBuToluene10018>95
Pd₂(dba)₃XPhosBiaryl MonophosphineNaOtBuToluene10018>95
Pd(OAc)₂BINAPBiaryl DiphosphineNaOtBuToluene10024~70
Pd(OAc)₂dppfFerrocenyl DiphosphineNaOtBuToluene10024~65

Note: Yields are representative and can vary based on the specific aryl halide and reaction conditions.

Experimental Protocols

Detailed Experimental Protocol for N-Arylation of this compound

This protocol describes a general procedure for the mono-N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.5 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.5 equiv.)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and sodium tert-butoxide (2.5 equiv.).

  • Add the palladium pre-catalyst (2 mol%) to the Schlenk tube.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene via syringe to the Schlenk tube to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start reagents 1. Add Aryl Halide, Methyl Piperazine-1-carboxylate HCl, Base, and Pd Pre-catalyst to Schlenk Tube start->reagents inert 2. Evacuate and Backfill with Inert Gas reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent reaction 4. Heat and Stir solvent->reaction monitoring 5. Monitor Reaction by TLC/LC-MS reaction->monitoring workup 6. Cool, Dilute, and Perform Aqueous Workup monitoring->workup Reaction Complete purification 7. Purify by Column Chromatography workup->purification product Final Product: N-Aryl-methyl piperazine-1-carboxylate purification->product

Caption: Experimental workflow for the N-arylation of this compound.

troubleshooting_guide start Low or No Yield catalyst Check Catalyst System start->catalyst base Check Base start->base solvent Check Reagent Solubility start->solvent temperature Increase Reaction Temperature (80-110 °C) start->temperature If reaction is sluggish ligand Screen Different Ligands (e.g., RuPhos, XPhos) catalyst->ligand If using older generation ligands inert_atm Ensure Inert Atmosphere catalyst->inert_atm If catalyst deactivation is suspected weak_base Consider Weaker Base for Sensitive Substrates (K3PO4, Cs2CO3) base->weak_base If substrate is base-sensitive

Caption: Troubleshooting decision tree for low yield in N-arylation reactions.

References

Technical Support Center: A Troubleshooting Guide for the Scale-Up of Methyl Piperazine-1-Carboxylate Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of methyl piperazine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important piperazine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the reaction of a piperazine salt, typically piperazine monohydrochloride, with methyl chloroformate in a suitable solvent like methanol. This one-pot synthesis is favored for its simplicity and cost-effectiveness. The formation of the monosubstituted product is promoted by using an excess of piperazine or by controlling the stoichiometry of the reactants.

Q2: What are the critical parameters to control during the scale-up of this reaction?

A2: When scaling up, careful control of several parameters is crucial to ensure safety, yield, and purity. These include:

  • Temperature: The reaction can be exothermic. Proper temperature control is necessary to prevent runaway reactions and minimize the formation of by-products.

  • Reagent Addition Rate: Slow, controlled addition of methyl chloroformate is essential to maintain temperature and favor mono-substitution.

  • Mixing: Efficient agitation is required to ensure homogenous reaction conditions, which is critical on a larger scale.

  • Stoichiometry: Precise control of the molar ratios of reactants is vital to suppress the formation of the disubstituted by-product.

Q3: What are the primary impurities I should expect?

A3: The main impurities include the symmetrically disubstituted by-product (1,4-dimethyl piperazine-1,4-dicarboxylate) and unreacted piperazine or piperazine dihydrochloride.[1] The formation of the disubstituted product is a common issue due to the reactivity of the second nitrogen on the piperazine ring.[2]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using analytical techniques like TLC or LC-MS to ensure it has gone to completion. - Suboptimal reaction temperature can lead to an incomplete reaction. Consider a temperature screen to identify the ideal conditions.
Suboptimal Reagent Stoichiometry - The molar ratio of piperazine to methyl chloroformate is critical. An excess of piperazine can help to favor the mono-substituted product.[2]
Poor Solubility of Reactants - Ensure your reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents like acetic acid or a co-solvent system.[1]
Product Loss During Workup - The hydrochloride salt can have some solubility in the mother liquor. Minimize the volume of solvent used for washing the final product. - Ensure the pH is appropriate to precipitate the hydrochloride salt effectively.
Issue 2: High Levels of Disubstituted By-product

Question: I am observing a significant amount of the 1,4-disubstituted piperazine by-product in my crude product. How can I minimize its formation?

Answer: The formation of the disubstituted by-product is a common challenge. Several strategies can be employed to enhance the selectivity for the mono-substituted product.

Strategies to Minimize Disubstitution:

Strategy Description
Use of Excess Piperazine Employing a significant excess of piperazine (e.g., 5-10 equivalents) statistically favors the reaction of methyl chloroformate with the more abundant unsubstituted piperazine.[2]
Slow Addition of Methyl Chloroformate Adding the methyl chloroformate dropwise, especially at lower temperatures, helps to control the reaction rate and reduces the chance of a second substitution on the already formed mono-substituted product.[2]
Protecting Group Strategy For more controlled synthesis, consider using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is removed in a subsequent step after the reaction.[1][2]
Control of Reaction Temperature Higher temperatures can sometimes favor the formation of the disubstituted product. Running the reaction at a lower temperature may improve selectivity.
Issue 3: Difficulties in Product Isolation and Purification

Question: I am facing challenges with the crystallization and purification of the final product. What can I do?

Answer: Purification is typically achieved through recrystallization.[1] Difficulties in this step often relate to solubility and the presence of impurities.

Troubleshooting Purification:

Problem Suggested Solution
Product "Oiling Out" During Crystallization - This can happen if the solution is cooled too quickly or if the concentration is too high. Try cooling the solution more slowly with good stirring. - Consider using a different recrystallization solvent or a co-solvent system.
Poor Crystal Formation - Ensure the pH of the solution is optimal for the hydrochloride salt to precipitate. - Seeding the solution with a small crystal of the pure product can sometimes initiate crystallization.
Colored Impurities - The use of activated charcoal during the recrystallization process can help to remove colored impurities.[1]
Persistent Impurities After Recrystallization - If the disubstituted by-product is the main impurity, multiple recrystallizations may be necessary. - If unreacted piperazine dihydrochloride is present, ensure it is effectively filtered off before the final product isolation. Cooling the reaction mixture to around 5°C can help precipitate the dihydrochloride salt for removal by filtration.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[1][2]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Methanol

  • Methyl chloroformate

  • Isopropyl alcohol

  • Activated charcoal

Procedure:

  • Preparation of Piperazine Monohydrochloride: In a reaction vessel, prepare a solution of piperazine monohydrochloride in situ by reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol. The solution can be heated to ensure complete dissolution.[2]

  • Reaction with Methyl Chloroformate: Cool the solution in an ice bath. Slowly add methyl chloroformate dropwise to the stirred solution, maintaining a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Removal of By-product: After the reaction is complete, cool the mixture to approximately 5°C to precipitate any unreacted piperazine dihydrochloride.[1]

  • Filtration: Filter the cold reaction mixture to remove the precipitated piperazine dihydrochloride.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Recrystallization: Recrystallize the resulting residue from isopropyl alcohol. Activated charcoal can be added during this step to decolorize the solution.[1]

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold isopropyl alcohol, and dry under vacuum to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Prepare Piperazine Monohydrochloride in Methanol reaction 2. React with Methyl Chloroformate at Low Temperature reagents->reaction monitoring 3. Monitor Reaction by TLC/LC-MS reaction->monitoring precipitation 4. Cool to 5°C to Precipitate Piperazine Dihydrochloride monitoring->precipitation filtration1 5. Filter to Remove By-product precipitation->filtration1 concentration 6. Concentrate Filtrate filtration1->concentration recrystallization 7. Recrystallize from Isopropyl Alcohol (with Charcoal) concentration->recrystallization filtration2 8. Filter and Wash Pure Product recrystallization->filtration2 drying 9. Dry Under Vacuum filtration2->drying product Final Product: Methyl Piperazine-1-carboxylate Hydrochloride drying->product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Pathway for Low Product Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_stoichiometry Is the stoichiometry correct? check_completion->check_stoichiometry Yes optimize_time_temp Optimize reaction time and/or temperature incomplete->optimize_time_temp yield_improved Yield Improved optimize_time_temp->yield_improved incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry No check_workup Was there product loss during workup? check_stoichiometry->check_workup Yes adjust_ratios Adjust molar ratios (consider excess piperazine) incorrect_stoichiometry->adjust_ratios adjust_ratios->yield_improved workup_loss Product Loss in Workup check_workup->workup_loss Yes check_workup->yield_improved No optimize_workup Optimize crystallization and washing procedures workup_loss->optimize_workup optimize_workup->yield_improved

References

Technical Support Center: Accurate Analysis of Methyl Piperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined methodologies, troubleshooting guides, and frequently asked questions (FAQs) for the accurate analysis of methyl piperazine-1-carboxylate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows poor solubility in the HPLC mobile phase. What can I do?

A1: Poor aqueous solubility can lead to inconsistent results.[1] Consider the following strategies:

  • Adjust Mobile Phase pH: As a hydrochloride salt of a basic compound, solubility is pH-dependent. Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.5) with an appropriate acid (like phosphoric acid or formic acid) will ensure the analyte is in its fully protonated, more soluble form.

  • Increase Organic Modifier Content: If using reversed-phase HPLC, gradually increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) can improve the solubility of your analyte.

  • Use a Co-solvent: In some cases, using a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to dissolve the initial sample before dilution with the mobile phase can be effective. Ensure you run a blank injection of the co-solvent to check for interference.[1]

  • Consider Salt Formation: While your compound is already a hydrochloride salt, ensuring it remains in this form in your solution is key. Converting a free base to a salt is a common technique to enhance aqueous solubility.[1]

Q2: I'm observing significant peak tailing for my analyte peak in HPLC. What is the cause and how can I fix it?

A2: Peak tailing is a common issue for basic compounds like piperazine derivatives, often caused by secondary interactions with acidic silanol groups on the silica-based column packing. A USP Tailing Factor (Tf) greater than 1.2 indicates a problem. Here’s a systematic approach to resolve it:

  • Lower Mobile Phase pH: Operating at a low pH (e.g., < 3.0) suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions.

  • Increase Buffer Strength: A higher concentration of the mobile phase buffer (e.g., 25-50 mM) can help to mask the residual silanol groups.

  • Add a Competing Base: Incorporating a small amount of a competing amine, like triethylamine (TEA), into the mobile phase can saturate the active sites on the stationary phase, improving peak shape.

  • Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping (e.g., a C18 or C8 phase) specifically designed for the analysis of basic compounds. These columns have a lower concentration of accessible silanol groups.

Q3: I need to analyze this compound by Gas Chromatography (GC), but it's a non-volatile salt. How can I proceed?

A3: Direct GC analysis of the hydrochloride salt is not feasible due to its non-volatile nature. You have two primary options:

  • Free-Basing and Derivatization: Neutralize the salt to its free base form (methyl piperazine-1-carboxylate) and then perform a derivatization reaction to increase its volatility and thermal stability. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize amines for GC analysis.[2]

  • Pyrolysis-GC: This is a more specialized technique where the sample is heated to a high temperature in the absence of oxygen, causing it to break down into smaller, volatile fragments that can be separated by GC. This is typically used for structural elucidation rather than routine quantification.

For quantitative analysis, derivatization is the more common and reliable approach.

Q4: What are the likely impurities I should look for in my this compound sample?

A4: Based on common synthesis routes, potential impurities include:

  • Piperazine: Unreacted starting material.

  • 1,4-Disubstituted Piperazine: A common by-product is the symmetrically disubstituted piperazine, where both nitrogen atoms have been functionalized with the methyl carboxylate group.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, toluene, acetic acid) may be present.

A well-developed analytical method should be able to separate the main component from these potential impurities.

Q5: My HPLC-UV signal for this compound is very weak. How can I improve detection?

A5: The piperazine structure lacks a strong chromophore, leading to poor UV absorption.[3] To enhance sensitivity:

  • Use a Low Wavelength: Detection at lower UV wavelengths (e.g., 200-215 nm) will generally provide a stronger signal for this compound. However, this can also increase baseline noise and sensitivity to mobile phase impurities.

  • Derivatization: React the compound with a labeling agent that has a strong UV chromophore or is fluorescent. A common derivatizing agent for amines is 4-chloro-7-nitrobenzofuran (NBD-Cl), which creates a derivative with strong UV activity.[4]

  • Use an Alternative Detector: If available, detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) are not dependent on a chromophore and can provide excellent sensitivity for this type of analyte.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Broad or Split Peaks 1. Column void or contamination. 2. Sample solvent incompatible with mobile phase. 3. Co-eluting impurity.1. Reverse flush the column. If the problem persists, replace the column. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Adjust mobile phase composition or gradient to improve resolution.
Inconsistent Retention Times 1. Inadequate system equilibration. 2. Fluctuation in mobile phase composition or flow rate. 3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before injection (10-15 column volumes). 2. Degas the mobile phase. Check the pump for leaks or bubbles. 3. Use a column oven to maintain a constant temperature.
Loss of Signal/No Peak 1. Sample degradation. 2. Incorrect injection or system blockage. 3. Detector issue (e.g., lamp off).1. Prepare fresh samples and standards. Investigate sample stability. 2. Check the autosampler and syringe. Perform a system pressure test. 3. Check detector settings and ensure the lamp is on and has sufficient lifetime.
GC Method Troubleshooting (Post-Derivatization)
IssuePotential Cause(s)Recommended Solution(s)
Multiple Peaks for Analyte 1. Incomplete derivatization reaction. 2. Degradation of the derivative in the hot GC inlet. 3. Presence of isomers.1. Optimize derivatization conditions (time, temperature, reagent ratio). 2. Use a deactivated inlet liner and optimize the inlet temperature. 3. Confirm the identity of peaks using GC-MS.
Poor Peak Shape (Tailing) 1. Active sites in the GC system (inlet liner, column). 2. Column bleed or contamination.1. Use a deactivated, possibly wool-packed, inlet liner. Trim the first few cm of the column. 2. Condition the column according to the manufacturer's instructions.
Low Response / Sensitivity 1. Inefficient derivatization. 2. Adsorption of the analyte in the system. 3. Split ratio too high.1. Ensure reagents are fresh and optimize the reaction. 2. Deactivate the entire system (liner, column). 3. Reduce the split ratio or use splitless injection for trace analysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a method suitable for quantifying this compound and separating it from potential degradation products.

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS 3V or equivalent).[5]

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes, then hold at 60% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample solution at a similar concentration using the diluent.

Protocol 2: Forced Degradation Study

To ensure the analytical method is stability-indicating, forced degradation studies should be performed as per ICH guidelines.[6]

  • Acid Hydrolysis: Reflux sample solution (100 µg/mL) with 0.1N HCl at 60°C for 30 minutes.[7] Neutralize with an equivalent amount of 0.1N NaOH before injection.

  • Base Hydrolysis: Reflux sample solution with 0.1N NaOH at 60°C for 30 minutes.[7] Neutralize with an equivalent amount of 0.1N HCl before injection.

  • Oxidative Degradation: Treat sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Prepare a sample solution afterward.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Analyze all stressed samples using Protocol 1. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.

Quantitative Data Summary

The following tables provide typical validation parameters for the analysis of piperazine derivatives. These should be verified during in-house method validation.

Table 1: System Suitability and Validation Parameters for HPLC Method

ParameterAcceptance CriteriaTypical Performance
Tailing Factor ≤ 1.51.1 - 1.3
Theoretical Plates > 2000> 3500
Linearity (r²) ≥ 0.9990.9995
LOD -~0.1 µg/mL
LOQ -~0.4 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%

Data adapted from similar compound analyses.[8][9][10]

Table 2: GC Method Validation Data for Related Piperazine Compounds

Parameter1-Methyl PiperazinePiperazine
LOD (% of 1000 µg/mL) 0.005%0.008%
LOQ (% of 1000 µg/mL) 0.02%0.03%
Recovery at LOQ Level 98.9%98.5%
Precision at LOQ (%RSD) < 5.0%< 5.0%
Method Precision (%RSD) < 2.0%< 2.0%

Data from a validated GC method for piperazine impurities.[3]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Sample/ Reference Standard Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Start->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution (Buffer/ACN) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration vs. Standard Integrate->Calculate Report Report Results Calculate->Report

Caption: Standard workflow for the HPLC analysis of methyl piperazine-1-carboxylate HCl.

Troubleshooting Start Observe Peak Tailing in Chromatogram CheckpH Is Mobile Phase pH < 3? Start->CheckpH CheckBuffer Is Buffer Strength Adequate (25-50mM)? CheckpH->CheckBuffer Yes AdjustpH Action: Lower pH with H3PO4 or HCOOH CheckpH->AdjustpH No CheckColumn Is Column Modern & End-capped? CheckBuffer->CheckColumn Yes IncreaseBuffer Action: Increase Buffer Concentration CheckBuffer->IncreaseBuffer No ReplaceColumn Action: Replace with Newer Generation Column CheckColumn->ReplaceColumn No GoodPeak Symmetrical Peak Achieved CheckColumn->GoodPeak Yes AdjustpH->GoodPeak IncreaseBuffer->GoodPeak ReplaceColumn->GoodPeak

References

Addressing hygroscopicity of methyl piperazine-1-carboxylate hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of methyl piperazine-1-carboxylate hydrochloride during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What does it mean if this compound is described as hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1] For this compound, this means that the powder can attract and retain water molecules, which can lead to various physical and chemical changes. These changes may include caking, clumping, or even deliquescence (dissolving in the absorbed water), potentially impacting its stability, handling, and the accuracy of experimental results.[2][3]

Q2: What are the potential consequences of moisture absorption by this compound?

A2: Moisture absorption can lead to several undesirable consequences in a laboratory or manufacturing setting:

  • Physical Changes: The most common issue is the formation of clumps or cakes, making the powder difficult to handle, weigh accurately, and dispense.[4]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, leading to a decrease in the purity and potency of the compound.[5]

  • Inaccurate Measurements: Weighing a hygroscopic sample that has absorbed moisture will lead to an overestimation of the actual amount of the compound, affecting the stoichiometry of reactions and the concentration of solutions.[1]

  • Altered Crystal Structure: Moisture can induce changes in the crystalline form of the compound, potentially affecting its solubility, dissolution rate, and bioavailability.[6]

Q3: How should I properly store this compound to minimize moisture uptake?

A3: To maintain the integrity of the compound, proper storage is critical. Here are some best practices:

  • Airtight Containers: Store the compound in a tightly sealed container, preferably with a screw cap and a liner.[7]

  • Desiccator: For long-term storage or after opening the original container, place it inside a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate.[8]

  • Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere, such as in a glovebox or by backfilling the container with nitrogen or argon.[9]

  • Controlled Environment: Store the compound in a cool, dry place with controlled low humidity.[10] Avoid areas with significant temperature fluctuations, as this can lead to condensation inside the container.[3]

Q4: I've observed clumping in my batch of this compound. Can I still use it?

A4: Clumping is a clear indication of moisture absorption.[2] While the compound may not be completely degraded, its purity and water content are now uncertain. For applications requiring high accuracy and purity, it is strongly recommended to use a fresh, unopened lot of the compound. If this is not possible, the clumped material should be characterized to determine its water content (e.g., by Karl Fischer titration) before use, and the weighed amount should be adjusted accordingly. However, be aware that other forms of degradation may have also occurred.

Troubleshooting Guide

This guide addresses common issues encountered when working with hygroscopic this compound.

Problem: The powder has formed hard clumps and is difficult to weigh and handle.
  • Root Cause: The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or prolonged exposure to ambient air.[2]

  • Immediate Action:

    • Gently break up the larger clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glovebox or a fume hood with a dry air stream).

    • If the material is needed for a non-critical application, you may proceed with caution, but be aware of the potential for inaccurate weighing.

  • Long-Term Solution:

    • Review and improve your storage procedures. Ensure containers are always tightly sealed and stored in a desiccator.[8]

    • For future use, consider aliquoting the powder into smaller, single-use vials under a dry, inert atmosphere to avoid repeatedly opening the main container.[9]

Problem: Inconsistent or unexpected results in my reaction.
  • Root Cause: The hygroscopic nature of the compound is leading to inaccurate weighing and the introduction of water into the reaction, which can alter reaction kinetics or lead to side reactions.[1]

  • Troubleshooting Steps:

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your current batch of this compound. Adjust the mass of the reactant accordingly for future experiments.

    • Handle in a Controlled Atmosphere: Weigh and handle the compound in a glovebox or under a stream of inert gas (e.g., nitrogen or argon) to minimize moisture exposure.[9]

    • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried.

    • Dry Glassware: Thoroughly dry all glassware in an oven before use.

Data Presentation

The hygroscopicity of a pharmaceutical solid can be classified based on its moisture uptake under specific conditions. The European Pharmacopoeia provides a standardized classification system.[11][12]

Table 1: Hygroscopicity Classification according to the European Pharmacopoeia [12][13]

ClassificationWeight Increase (at 25°C and 80% Relative Humidity for 24 hours)
Non-hygroscopic< 0.2% w/w
Slightly hygroscopic≥ 0.2% and < 2% w/w
Hygroscopic≥ 2% and < 15% w/w
Very hygroscopic≥ 15% w/w

Note: The specific hygroscopicity classification for this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[14][15]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This will be the initial dry mass.

  • Sorption Isotherm:

    • Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

    • At each RH step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002% min⁻¹).

    • Record the mass at each equilibrium point.

  • Desorption Isotherm:

    • Decrease the relative humidity in a stepwise manner (e.g., in 10% RH decrements from 90% to 0% RH).

    • Allow the sample mass to equilibrate at each step and record the mass.

  • Data Analysis: Plot the percentage change in mass ((wet mass - dry mass) / dry mass) x 100) against the relative humidity to generate a moisture sorption-desorption isotherm.[16]

Protocol 2: Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance.[17][18]

Methodology (Volumetric Method):

  • Apparatus: Use a calibrated Karl Fischer titrator.

  • Reagent Preparation: Use a one-component or two-component Karl Fischer reagent with a known titer (water equivalence factor, F). Determine the titer daily before use by titrating a known mass of a water standard (e.g., disodium tartrate dihydrate).[19]

  • Titration Vessel Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate with the KF reagent to a stable endpoint to neutralize any residual water in the solvent.

  • Sample Analysis:

    • Accurately weigh a suitable amount of this compound (typically 50-100 mg, depending on the expected water content).

    • Quickly transfer the sample to the conditioned titration vessel, ensuring minimal exposure to the atmosphere.

    • Allow the sample to dissolve or disperse in the solvent.

    • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: Calculate the percentage of water in the sample using the following formula:

    Water (%) = (V x F / W) x 100

    Where:

    • V = Volume of Karl Fischer reagent consumed by the sample (in mL)

    • F = Titer of the Karl Fischer reagent (in mg H₂O/mL)

    • W = Weight of the sample (in mg)

Visualizations

Troubleshooting_Hygroscopicity Troubleshooting Workflow for Hygroscopic Compounds start Observe Issue with Methyl Piperazine-1-Carboxylate HCl issue_clumping Powder is clumped or caked start->issue_clumping issue_inconsistent_results Inconsistent experimental results start->issue_inconsistent_results action_clumping Immediate Action: - Gently break clumps in dry environment - Use with caution for non-critical work issue_clumping->action_clumping Yes action_inconsistent_results Troubleshooting Steps: 1. Quantify water content (Karl Fischer) 2. Handle in controlled atmosphere 3. Use anhydrous solvents 4. Dry glassware thoroughly issue_inconsistent_results->action_inconsistent_results Yes solution_clumping Long-Term Solution: - Improve storage (desiccator) - Aliquot into single-use vials action_clumping->solution_clumping solution_inconsistent_results Resolution: - Adjust reactant mass based on water content - Implement stricter experimental protocols action_inconsistent_results->solution_inconsistent_results

Caption: Troubleshooting workflow for issues with hygroscopic compounds.

DVS_Workflow Dynamic Vapor Sorption (DVS) Experimental Workflow start Start DVS Analysis step1 Weigh 5-10 mg of sample start->step1 step2 Dry sample at 25°C, 0% RH to constant weight step1->step2 step3 Increase RH in steps (0% to 90%) (Sorption Phase) step2->step3 step4 Equilibrate and record mass at each RH step step3->step4 step5 Decrease RH in steps (90% to 0%) (Desorption Phase) step4->step5 step6 Equilibrate and record mass at each RH step step5->step6 end Generate Sorption-Desorption Isotherm step6->end

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Methyl Piperazine-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl piperazine-1-carboxylate hydrochloride in catalytic reactions.

Troubleshooting Guide

This section addresses common issues encountered during catalytic reactions with this compound, particularly in Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.

Problem Potential Cause Suggested Solution
Low or No Reaction Conversion Inadequate Neutralization of Hydrochloride: The hydrochloride salt of the starting material can neutralize the base required for the catalytic cycle, effectively poisoning the catalyst.[1]Ensure at least one extra equivalent of base is added to neutralize the hydrochloride salt in addition to the amount required for the catalytic reaction itself.
Catalyst Deactivation: The palladium catalyst may be deactivated by impurities or side reactions. Chloride ions can interact with palladium active sites, leading to deactivation.[1]Use a pre-catalyst that is more resistant to deactivation. Consider using bulky electron-rich phosphine ligands that can stabilize the palladium center.
Incorrect Base Selection: The strength and solubility of the base are critical. Strong, non-nucleophilic bases are often required.For Buchwald-Hartwig reactions, consider strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like K₂CO₃ may result in low reaction rates.[2]
Poor Ligand Choice: The ligand has a significant impact on catalyst activity and stability.For C-N bond formation, ligands like Xantphos or Brettphos have shown good performance in amination reactions.[2]
Formation of Side Products (e.g., Hydrodehalogenation) β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig amination, leading to the formation of a hydrodehalogenated arene and an imine.[3]Use a catalyst system with bulky ligands that disfavor the conformation required for β-hydride elimination. Optimizing the reaction temperature and time can also minimize this side reaction.
Double Arylation: If the reaction involves a di-functionalized aryl halide, double substitution can occur.Control the stoichiometry of the reactants carefully. Using a slight excess of the piperazine derivative can sometimes favor mono-arylation.
Poor Reproducibility Atmosphere Control: Palladium catalysts, particularly in their active Pd(0) state, can be sensitive to oxygen.Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents before use.
Reagent Quality: Impurities in solvents, starting materials, or the base can interfere with the catalytic cycle.Use high-purity, anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving this compound?

A1: The most prevalent catalytic reaction for this substrate is the Palladium-catalyzed Buchwald-Hartwig amination, which is used to form a carbon-nitrogen (C-N) bond between the piperazine nitrogen and an aryl or heteroaryl group.[3][4] Another potential application is in Suzuki-Miyaura cross-coupling reactions if the piperazine moiety is attached to a suitable leaving group, though N-arylation is more common.

Q2: How does the hydrochloride salt affect the reaction?

A2: The hydrochloride salt will react with the base used in the catalytic cycle. This necessitates the use of at least one additional equivalent of base to neutralize the HCl and ensure that there is sufficient base available for the catalytic reaction to proceed. Failure to account for this can lead to low or no conversion.[1]

Q3: What type of catalyst system is recommended for the N-arylation of this compound?

A3: A palladium-based catalyst system is the standard for this transformation. This typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine or N-heterocyclic carbene (NHC) ligand.[5] The choice of ligand is crucial and depends on the specific aryl halide used. Bulky, electron-rich ligands are generally preferred.

Q4: Which bases are suitable for these reactions?

A4: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations.[4] For substrates sensitive to strong bases, milder conditions with bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, though this may require a more active catalyst system.

Q5: Can I use copper catalysts for the N-arylation of this compound?

A5: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is an alternative to palladium-catalyzed methods.[6] However, these reactions often require higher temperatures and may have a different substrate scope. For many applications, palladium catalysis offers milder reaction conditions and broader functional group tolerance.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (2.5 mmol - this includes an excess to neutralize the hydrochloride), palladium precursor (0.02 mmol), and ligand (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Methyl Piperazine-1-carboxylate HCl - Aryl Halide - Base (with excess) - Pd Precursor & Ligand solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract Pure Product purify Column Chromatography extract->purify Pure Product product product purify->product Pure Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Flowchart start Low or No Conversion check_base Is there at least 1 extra equivalent of base for HCl? start->check_base add_base Add more base check_base->add_base No check_atmosphere Is the reaction under an inert atmosphere? check_base->check_atmosphere Yes add_base->start degas Degas solvents and re-establish inert atmosphere check_atmosphere->degas No check_catalyst Is the catalyst system (precursor and ligand) appropriate? check_atmosphere->check_catalyst Yes degas->start optimize_catalyst Screen alternative ligands (e.g., bulky, electron-rich) and Pd sources check_catalyst->optimize_catalyst No success Reaction Successful check_catalyst->success Yes optimize_catalyst->start

Caption: A troubleshooting flowchart for low reaction conversion.

References

Reducing impurities in the final product of methyl piperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of methyl piperazine-1-carboxylate hydrochloride. Our goal is to help you minimize impurities and achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

The most common impurity is the symmetrically disubstituted by-product, dimethyl 1,4-piperazinedicarboxylate. This occurs when the electrophile (e.g., methyl chloroformate) reacts with both nitrogen atoms of the piperazine ring.

Q2: How can I minimize the formation of the disubstituted by-product?

The formation of the disubstituted by-product can be significantly suppressed by carefully controlling the reaction conditions. A key strategy is to use a specific molar ratio of free piperazine to piperazine dihydrochloride.[1] This in-situ formation of piperazine monohydrochloride helps to protect one of the nitrogen atoms, favoring monosubstitution.[1]

Q3: What are the recommended purification methods to remove these impurities?

Recrystallization is a highly effective method for purifying the final product.[1] Isopropyl alcohol is a commonly used solvent for recrystallization, often with the addition of activated charcoal to remove colored impurities.[1] Subsequent washing of the purified crystals with a cold solvent like acetone can further enhance purity.[1]

Q4: Are there analytical methods to detect and quantify impurities?

Yes, several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the desired product and its impurities. For compounds like piperazine that lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a UV-active derivative, allowing for detection at low levels.

  • Gas Chromatography (GC): GC is another suitable method for the quantitative determination of piperazine and its derivatives, such as 1-methyl piperazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structures of the main product and any significant impurities present.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to confirm the identity of the product and impurities by providing molecular weight information.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of disubstituted by-product Incorrect molar ratio of piperazine to piperazine dihydrochloride.Optimize the molar ratio to favor the formation of piperazine monohydrochloride, which protects one nitrogen atom from reacting.[1]
Reaction temperature is too high, leading to increased reactivity.Conduct the reaction at a lower temperature to improve selectivity for monosubstitution.
Slow addition of the electrophile was not maintained.Add the electrophile (e.g., methyl chloroformate) dropwise and slowly to the reaction mixture to maintain a low localized concentration.
Presence of unreacted piperazine Insufficient amount of the electrophile was used.Ensure the stoichiometry of the electrophile is appropriate for the amount of piperazine used.
Incomplete reaction.Increase the reaction time or consider a moderate increase in temperature to drive the reaction to completion.
Colored impurities in the final product Contaminants in starting materials or solvents.Use high-purity starting materials and solvents.
Degradation of reactants or products.Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
During purification, treat the solution with activated charcoal before recrystallization to adsorb colored impurities.[1]
Low yield of the final product Suboptimal reaction conditions (temperature, time, solvent).Systematically vary the reaction parameters to find the optimal conditions for your specific setup.
Loss of product during workup and purification.Carefully optimize the extraction and recrystallization steps to minimize product loss. Ensure the recrystallization solvent is appropriately chosen for good recovery.
Precipitation of the desired product along with by-products.Adjust the pH or solvent composition during workup to selectively precipitate the desired product or keep impurities in solution.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

This protocol is based on the principle of using in-situ generated piperazine monohydrochloride to favor monosubstitution.[1]

Materials:

  • Piperazine (anhydrous)

  • Piperazine dihydrochloride

  • Methyl chloroformate

  • Methanol

  • Isopropyl alcohol

  • Activated charcoal

  • Acetone

Procedure:

  • Reaction Setup: In a reaction vessel, combine piperazine and piperazine dihydrochloride in methanol. The molar ratio of free piperazine to piperazine dihydrochloride is crucial for suppressing the formation of the disubstituted by-product.[1]

  • Reaction: Cool the mixture in an ice bath. Slowly add methyl chloroformate dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to approximately 5°C to precipitate out unreacted piperazine dihydrochloride, which can be recovered by filtration.[1]

  • Isolation: Evaporate the solvent from the filtrate to obtain the crude product.

  • Purification: Dissolve the crude product in hot isopropyl alcohol. Add a small amount of activated charcoal and heat at reflux for a short period.

  • Recrystallization: Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Final Product: Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.[1]

Visualizing the Workflow

Diagram 1: Experimental Workflow for Impurity Reduction

G cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_analysis Final Analysis A 1. Prepare Piperazine Monohydrochloride in-situ B 2. Slow, Dropwise Addition of Electrophile A->B C 3. Monitor Reaction Progress (TLC/HPLC) B->C D 4. Cool to Precipitate & Filter Piperazine Dihydrochloride C->D Reaction Complete E 5. Evaporate Solvent to Obtain Crude Product D->E F 6. Recrystallize from Isopropyl Alcohol with Charcoal E->F G 7. Wash Crystals with Cold Acetone F->G H 8. Analyze Purity (HPLC/GC/NMR) G->H Purified Product

Caption: Workflow for minimizing impurities during synthesis.

Diagram 2: Troubleshooting Logic for High Impurity Levels

G Start High Impurity Level Detected Impurity_ID Identify Impurity (e.g., Disubstituted By-product) Start->Impurity_ID Check_Ratio Review Molar Ratio of Reactants Impurity_ID->Check_Ratio Adjust_Ratio Adjust Piperazine/Piperazine Dihydrochloride Ratio Check_Ratio->Adjust_Ratio Incorrect Check_Temp Evaluate Reaction Temperature Check_Ratio->Check_Temp Correct Re_purify Re-purify via Recrystallization Adjust_Ratio->Re_purify Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Too High Check_Addition Assess Rate of Electrophile Addition Check_Temp->Check_Addition Optimal Lower_Temp->Re_purify Slow_Addition Ensure Slow, Dropwise Addition Check_Addition->Slow_Addition Too Fast Check_Addition->Re_purify Optimal Slow_Addition->Re_purify End Purity Improved Re_purify->End

Caption: Troubleshooting flowchart for impurity reduction.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methyl Piperazine-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of methyl piperazine-1-carboxylate hydrochloride and other polar basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is quantitatively measured using the USP (United States Pharmacopeia) Tailing Factor (Tf) or the Asymmetry Factor (As).[3][4]

  • USP Tailing Factor (Tf): Calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Generally, a Tf value greater than 1.2 suggests significant tailing, and values above 2.0 are often unacceptable in quantitative methods.[5][6][7]

  • Asymmetry Factor (As): Calculated at 10% of the peak height.[4]

Q2: Why is my this compound peak tailing?

A2: this compound is a polar basic compound. Peak tailing for such compounds in reversed-phase HPLC is commonly caused by secondary interactions between the basic analyte and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][8] These interactions lead to a mixed-mode retention mechanism, which can cause the peak to tail.[1] Other potential causes include incorrect mobile phase pH, low buffer concentration, column overload, or issues with the HPLC system itself.[8]

Q3: Can the mobile phase pH affect peak tailing?

A3: Yes, the mobile phase pH is a critical factor.[2] For basic compounds like this compound, a mobile phase with a low pH (typically between 2 and 3) can significantly reduce peak tailing.[8] At this low pH, the silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte.[3]

Q4: How does buffer concentration impact peak shape?

A4: The concentration of the buffer in your mobile phase can also influence peak shape. A higher buffer concentration (generally in the range of 10-50 mM) can help to "mask" the residual silanol groups on the stationary phase, reducing secondary interactions and thereby improving peak symmetry.[8][9]

Q5: Are there any mobile phase additives that can help reduce tailing?

A5: Yes, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[8] TEA is a stronger base and will preferentially interact with the active silanol sites on the column, reducing the opportunity for your analyte to have these secondary interactions.[8] A typical concentration for TEA is around 0.1-0.5% (v/v).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial System Check

Before modifying your method, ensure your HPLC system is functioning correctly.

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

  • Minimize Dead Volume: Ensure that all tubing is as short as possible and has a narrow internal diameter to reduce extra-column band broadening.[2]

  • Column Health: If the column is old or has been used extensively, it may be contaminated or have a void at the inlet. Consider flushing the column or replacing it if necessary.[8]

Step 2: Method Optimization

If the system is sound, the next step is to optimize your chromatographic method. The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_system Perform Initial System Check start->check_system is_system_ok System OK? check_system->is_system_ok fix_system Address System Issues (leaks, dead volume, column health) is_system_ok->fix_system No optimize_mobile_phase Optimize Mobile Phase is_system_ok->optimize_mobile_phase Yes fix_system->check_system adjust_ph Adjust Mobile Phase pH (Target: pH 2-3) optimize_mobile_phase->adjust_ph is_ph_effective Tailing Improved? adjust_ph->is_ph_effective increase_buffer Increase Buffer Concentration (10-50 mM) is_ph_effective->increase_buffer No end Symmetrical Peak (Tf ≈ 1.0) is_ph_effective->end Yes is_buffer_effective Tailing Improved? increase_buffer->is_buffer_effective add_tea Add Competing Base (e.g., 0.1% TEA) is_buffer_effective->add_tea No is_buffer_effective->end Yes is_tea_effective Tailing Improved? add_tea->is_tea_effective change_column Consider Alternative Column is_tea_effective->change_column No is_tea_effective->end Yes change_column->end

Figure 1: Troubleshooting workflow for peak tailing.
Data Presentation: Impact of Mobile Phase pH and Buffer Concentration

The following tables summarize the expected impact of mobile phase pH and buffer concentration on the USP Tailing Factor (Tf) for a typical polar basic compound like this compound on a standard C18 column.

Mobile Phase pHExpected USP Tailing Factor (Tf)Rationale
7.0> 2.0At neutral pH, silanol groups are ionized and strongly interact with the protonated basic analyte, causing significant tailing.[3]
4.51.5 - 2.0As the pH decreases, some silanol groups become protonated, reducing secondary interactions, but tailing is still likely.
2.5 1.0 - 1.3 At low pH, most silanol groups are protonated, minimizing secondary interactions and leading to improved peak symmetry.[3]

Table 1: Expected effect of mobile phase pH on the USP Tailing Factor (Tf).

Buffer Concentration (Phosphate Buffer, pH 2.5)Expected USP Tailing Factor (Tf)Rationale
5 mM1.4 - 1.8A low buffer concentration may not be sufficient to mask all active silanol sites.
25 mM 1.0 - 1.2 An adequate buffer concentration effectively shields the analyte from residual silanol interactions, resulting in a symmetrical peak.[8]
50 mM1.0 - 1.2Higher buffer concentrations can further improve peak shape, but may lead to issues with buffer precipitation in high organic mobile phases.

Table 2: Expected effect of buffer concentration on the USP Tailing Factor (Tf) at low pH.

Chemical Interactions Leading to Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing.

Figure 2: Effect of pH on silanol interactions.

Experimental Protocols

Protocol for Mobile Phase pH Adjustment

  • Prepare the aqueous portion of the mobile phase: Dissolve the buffer salt (e.g., phosphate or formate) in HPLC-grade water to the desired concentration (e.g., 25 mM).

  • Adjust the pH: While stirring, add an appropriate acid (e.g., phosphoric acid or formic acid) dropwise to the aqueous buffer solution until the target pH (e.g., 2.5) is reached. Use a calibrated pH meter for accurate measurement.

  • Mix with organic modifier: Combine the pH-adjusted aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Degas the mobile phase: Degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases.

Protocol for Using Triethylamine (TEA) as a Mobile Phase Additive

  • Prepare the mobile phase: Prepare your buffered mobile phase as you normally would, without the TEA.

  • Add TEA: To the final mobile phase mixture, add triethylamine to the desired concentration, typically 0.1% to 0.5% by volume. For example, to prepare 1 L of mobile phase with 0.1% TEA, add 1 mL of TEA to 999 mL of the mobile phase.

  • Mix and degas: Thoroughly mix the mobile phase containing TEA and degas it before use.

Note: TEA can sometimes suppress MS signal if you are using a mass spectrometer detector.

Protocol for Column Flushing and Regeneration

If you suspect your column is contaminated, a thorough flushing procedure can help restore its performance.

  • Disconnect the column from the detector: This prevents contaminants from flowing into the detector.

  • Flush with a series of solvents: Flush the column with a sequence of solvents, starting with a solvent that is miscible with your mobile phase but does not contain any salts or buffers. A typical sequence for a reversed-phase column is:

    • 20 column volumes of HPLC-grade water.

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol (for strongly retained contaminants).

  • Equilibrate the column: Before resuming your analysis, equilibrate the column with your mobile phase until a stable baseline is achieved.

Alternative Column Chemistries

If peak tailing persists after optimizing the mobile phase, consider using a column with a different stationary phase chemistry that is less prone to secondary silanol interactions.

  • End-capped Columns: These columns have the residual silanol groups chemically bonded with a small silylating agent to make them inert.

  • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain of the stationary phase, which shields the analyte from interacting with the silica surface.

  • Polymer-Based Columns: These columns use a polymeric stationary phase instead of silica, which eliminates the issue of silanol interactions altogether.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For very polar compounds that have little or no retention on reversed-phase columns, HILIC can be a good alternative. It uses a polar stationary phase with a mobile phase that has a high organic content.[6]

References

Validation & Comparative

Comparative analysis of methyl piperazine-1-carboxylate hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Piperazine-1-Carboxylate Analogs in Drug Discovery

The piperazine-1-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its versatility allows for structural modifications that can significantly influence a compound's physicochemical properties, pharmacokinetic profile, and biological activity.[1] This guide provides a comparative analysis of key analogs of methyl piperazine-1-carboxylate, focusing on their receptor binding affinities, functional activities, and the experimental protocols used for their evaluation. Due to the limited specific public data on methyl piperazine-1-carboxylate hydrochloride, this guide will focus on structurally related and well-characterized analogs to provide a relevant and useful comparison for researchers and drug development professionals.

Comparative Biological Data

The following tables summarize the biological activities of representative piperazine-1-carboxylate analogs. The selection highlights the impact of structural modifications on receptor affinity and functional outcomes. Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and sigma (σ) receptors.[4][5][6][7]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Piperazine Analogs

Compound/AnalogStructureσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Reference
Analog A (Aryl Sulfonamide)4-benzyl-1-(3-iodobenzylsulfonyl)piperidine0.9691.8>1000>1000[5]
Analog B (Phenylacetamide)3-substituted piperazine with phenylacetamide side chain181>1000Not ReportedNot Reported[4]
Analog C (Arylpiperazine)1-[2-(4-Methoxyphenyl)phenyl]piperazineNot ReportedNot Reported>100 (selective for 5-HT7)>100[6]
Analog D (Diphenylmethyl-piperazine core)3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxideNot ReportedNot ReportedNot ReportedNot Reported[8]

Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: Functional Activity and Physicochemical Properties

Compound/AnalogFunctional ActivityIn Vivo EffectSolubilityReference
Ethyl Piperazine-1-carboxylate Precursor for pharmacologically active agentsNot directly testedSoluble in water and alcohols[9][10]
Analog E (LQFM-008)Serotonergic pathway modulatorAnti-nociceptive and anti-inflammatoryNot Reported[11]
Analog F (Methyl Salicylate Derivative)Inhibits release of IL-6 and TNF-α; Attenuates COX-2 up-regulationAnti-inflammatoryNot Reported[12]
Analog D (T-type calcium channel blocker)Blocks Cav3.2 T-type calcium channels (IC50 = 3.8 µM)Analgesic in inflammatory pain modelsNot Reported[8]

Signaling Pathways and Experimental Workflows

Piperazine derivatives frequently target G-protein coupled receptors (GPCRs), which modulate intracellular signaling cascades.[13][14] Understanding these pathways and the experimental methods to probe them is crucial for drug development.

Generalized GPCR Signaling Cascade

Many piperazine analogs modulate GPCRs coupled to Gs, Gi/o, or Gq proteins, leading to changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+).[13][15]

GPCR_Signaling cluster_membrane Plasma Membrane Ligand Piperazine Analog (Agonist) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Gene Transcription, Protein Phosphorylation) Second_Messenger->Cellular_Response Initiates Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Functional Assays cluster_2 In Vivo Models a Radioligand Binding Assay (Determine Ki) b cAMP Accumulation Assay (Gs/Gi coupled receptors) a->b Hits c Calcium Mobilization Assay (Gq coupled receptors) a->c Hits d β-Arrestin Recruitment Assay a->d Hits e Pharmacokinetic Studies b->e Leads f Efficacy Models (e.g., Formalin Paw Test) b->f Leads c->e Leads c->f Leads d->e Leads d->f Leads

References

A Comparative Guide to the Analytical Validation of Methyl Piperazine-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various analytical methods for the quantification and validation of methyl piperazine-1-carboxylate hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and quality control. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration, with a focus on their performance characteristics based on available data for piperazine and its derivatives.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of different analytical techniques applicable to the analysis of piperazine and its derivatives. This data can serve as a reference for the validation of methods for this compound.

ParameterHPLC-UV (with Derivatization)Gas Chromatography (GC-FID)Nonaqueous Titration
Principle Separation based on polarity, detection via UV absorbance after derivatization.Separation based on volatility, detection by flame ionization.Acid-base titration in a non-aqueous solvent.
Linearity Range 30 to 350 ppm[1]LOQ to 200% of analyte concentration[2]20% - 50% (mass percent)[3]
Limit of Detection (LOD) 30 ppm[1]0.005% - 0.008% of analyte concentration[2]Not specified
Limit of Quantitation (LOQ) 90 ppm[1]0.02% - 0.03% of analyte concentration[2]Not specified
Accuracy (% Recovery) 104.87% - 108.06%[1]99.0% - 101.0%[2]Absolute error ≤ ±0.3%[3]
Precision (%RSD) 1.13%[1]< 5% at LOQ[2]Relative average deviation: 0.20% - 0.67%[3]
Specificity High, separates from API[1]High, good separation of piperazine and its derivatives[2]Low, titrates total basic groups[4]
Derivatization Required Yes, for UV detection[1][5][6]NoNo

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for piperazine and its related compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the derivatization of the analyte to make it UV-active, allowing for sensitive detection.

a) Derivatization Procedure: The analyte is reacted with a derivatizing agent such as NBD-Cl (4-chloro-7-nitrobenzofuran) to form a stable, UV-active derivative.[1]

b) Chromatographic Conditions:

  • HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector.[1]

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 340 nm.[1]

c) Standard and Sample Preparation:

  • Standard Preparation: A stock solution of the reference standard is prepared and diluted to the desired concentration.[1]

  • Sample Preparation: The sample containing the analyte is accurately weighed, dissolved in a suitable diluent, and derivatized before injection.[1]

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a suitable method for the analysis of volatile compounds like piperazine and its derivatives.

a) Chromatographic Conditions:

  • GC System: Agilent 6890 GC system with a flame ionization detector.[2]

  • Column: DB-17 (50%-Phenyl)-methylpolysiloxane (30 m x 0.53 mm, 1 µm film thickness).[2]

  • Carrier Gas: Helium at a flow rate of 2 mL/min.[2]

  • Injector Temperature: 250°C.[2]

  • Detector Temperature: 260°C.[2]

  • Oven Temperature Program: 150°C for 10 min, then ramped at 35°C/min to 260°C and held for 2 min.[2]

  • Injection Volume: 1.0 µL in split mode (1:5).[2]

  • Diluent: Methanol.[2]

b) Standard and Sample Preparation:

  • Standard Solution: Standard solutions of the analytes are prepared by dissolving them in the diluent to the desired concentration.[2]

  • Sample Solution: The drug substance is dissolved in the diluent to achieve a target analyte concentration.[2]

Nonaqueous Titration

This method is applicable for determining the content of basic substances like N-methyl piperazine in a non-aqueous medium.

a) Principle: The basic nitrogen atom in the piperazine ring is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid) to enhance its basicity.[3]

b) Reagents and Equipment:

  • Titrant: 0.1 mol/L Perchloric acid.[3]

  • Solvent: Anhydrous glacial acetic acid and acetic anhydride.[3]

  • Indicator: Crystal violet solution.[3]

  • Equipment: Automatic burette and a balance.[3]

c) Procedure:

  • The sample is dissolved in glacial acetic acid.

  • Acetic anhydride is added to remove any water.

  • A few drops of crystal violet indicator are added.

  • The solution is titrated with 0.1 mol/L perchloric acid until the endpoint is reached, indicated by a color change.[3]

Visualizations

The following diagrams illustrate the workflow of analytical method validation and a comparison of the discussed methods.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method Leads to prepare_protocol Prepare Validation Protocol select_method->prepare_protocol Input for perform_experiments Perform Experiments prepare_protocol->perform_experiments Guides data_analysis Data Analysis perform_experiments->data_analysis Generates data for evaluate_parameters Evaluate Validation Parameters data_analysis->evaluate_parameters Informs documentation Documentation & Reporting evaluate_parameters->documentation Summarized in

Caption: Workflow of Analytical Method Validation.

Method_Comparison cluster_hplc HPLC-UV (with Derivatization) cluster_gc Gas Chromatography (GC-FID) cluster_titration Nonaqueous Titration hplc_pros Pros: - High Specificity - High Sensitivity - Good Accuracy & Precision hplc_cons Cons: - Derivatization Required - More Complex gc_pros Pros: - High Specificity - Good Accuracy & Precision - No Derivatization gc_cons Cons: - Requires Volatile Analyte - High Temperature titration_pros Pros: - Simple & Fast - Cost-Effective titration_cons Cons: - Low Specificity - Less Sensitive

Caption: Comparison of Analytical Methods.

References

Cross-reactivity studies of antibodies with methyl piperazine-1-carboxylate hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Framework for Assessing Specificity with Piperazine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies with small molecule derivatives, using methyl piperazine-1-carboxylate hydrochloride and its analogs as a representative case study. While specific cross-reactivity data for this exact molecule is not extensively available in public literature, this document outlines the critical experimental methodologies, data presentation standards, and analytical workflows required to conduct such a study. The principles and protocols described herein are broadly applicable to the characterization of antibody specificity against any small molecule hapten, a critical step in drug development, diagnostic assay design, and toxicological screening.

Introduction to Small Molecule Cross-Reactivity

Antibodies developed for therapeutic or diagnostic purposes must exhibit high specificity to their target antigen. However, when the target is a small molecule (a hapten), there is a significant risk of cross-reactivity with structurally similar molecules, such as drug metabolites, analogs, or other compounds sharing a common chemical scaffold like the piperazine ring.[1][2] This off-target binding can lead to inaccurate measurements in immunoassays, reduced therapeutic efficacy, or unexpected toxicities.[3]

The piperazine heterocycle is a common structural motif in medicinal chemistry, found in numerous approved drugs.[4][5] Therefore, understanding how modifications to a piperazine-based molecule affect antibody recognition is crucial for developing selective tools and therapeutics. This guide focuses on two primary techniques for quantifying these interactions: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Comparative Binding Analysis: Data Presentation

Effective comparison of antibody cross-reactivity requires quantitative data to be presented in a clear and standardized format. The following tables provide templates for summarizing results from competitive ELISA and SPR experiments.

Table 1: Antibody Specificity Profile by Competitive ELISA

This table summarizes the relative cross-reactivity of an antibody against a panel of piperazine derivatives. The key metric is the IC50 value, which is the concentration of the competing compound that inhibits 50% of the antibody's binding to the target antigen. The percent cross-reactivity is calculated relative to the primary target molecule (the immunogen).

Compound IDStructure / ModificationIC50 (nM)% Cross-Reactivity*
Target-001 Methyl piperazine-1-carboxylate 15.2 100%
Analog-002Ethyl piperazine-1-carboxylate45.833.2%
Analog-003Isopropyl piperazine-1-carboxylate150.110.1%
Analog-004Phenyl piperazine-1-carboxylate890.51.7%
Analog-005N-Methylated Piperazine> 10,000< 0.1%
Metabolite-AHydroxylated Derivative250.36.1%
Control-DrugStructurally Unrelated Drug> 10,000< 0.1%

*Calculation: % Cross-Reactivity = (IC50 of Target-001 / IC50 of Analog) x 100

Table 2: Kinetic and Affinity Constants from Surface Plasmon Resonance (SPR)

SPR provides detailed information on the binding kinetics, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a stronger binding affinity.

Compound IDka (1/Ms)kd (1/s)KD (nM)
Target-001 1.5 x 10⁵2.2 x 10⁻³14.7
Analog-0021.1 x 10⁵5.1 x 10⁻³46.4
Analog-0038.8 x 10⁴1.3 x 10⁻²147.7
Analog-0045.2 x 10⁴4.5 x 10⁻²865.4
Analog-005No Binding Detected--
Metabolite-A9.5 x 10⁴2.4 x 10⁻²252.6
Control-DrugNo Binding Detected--

*KD is calculated as kd/ka.

Experimental Protocols

Detailed and reproducible protocols are essential for generating high-quality, comparable data.

Competitive ELISA Protocol

This method measures the ability of a test compound (e.g., a piperazine derivative) to compete with a coated antigen for binding to a specific antibody in solution.[6][7] A lower signal indicates stronger competition and higher cross-reactivity.

Materials:

  • High-binding 96-well microplates

  • Target-Protein Conjugate (e.g., Methyl piperazine-1-carboxylate conjugated to BSA)

  • Specific Monoclonal or Polyclonal Antibody

  • Test Compounds (Piperazine derivatives)

  • Enzyme-labeled Secondary Antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Plate reader

Procedure:

  • Antigen Coating: Dilute the Target-Protein Conjugate to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[8]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature to prevent non-specific binding.[9]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the test compounds and the target molecule (standard curve) in assay buffer.

    • In a separate dilution plate, mix 50 µL of each test compound dilution with 50 µL of the specific primary antibody (at a pre-determined optimal concentration). Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the antigen-coated plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration. Use a four-parameter logistic regression to calculate the IC50 for each compound.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that measures binding interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10][11] This protocol involves immobilizing the antibody and flowing the small molecule derivatives over the surface.[12]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 dextran chip)

  • Antibody of interest

  • Test Compounds (Piperazine derivatives)

  • Immobilization Buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Amine Coupling Kit (EDC, NHS) and Ethanolamine

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution (e.g., Glycine-HCl, pH 1.5)

Procedure:

  • Chip Preparation: Equilibrate a new sensor chip with Running Buffer.

  • Antibody Immobilization:

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the antibody (diluted to 20-50 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level is reached (e.g., 10,000-12,000 Response Units).

    • Deactivate any remaining active esters by injecting Ethanolamine for 7 minutes. A reference flow cell should be activated and deactivated without antibody immobilization.

  • Binding Analysis:

    • Prepare a dilution series for each piperazine derivative in Running Buffer (e.g., ranging from 1 nM to 10 µM).

    • Inject each concentration over the reference and antibody-immobilized flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with Running Buffer (e.g., 300 seconds).

    • Perform injections in order of increasing concentration. Include buffer-only injections (blanks) for double referencing.

  • Surface Regeneration: Between each compound series, inject the Regeneration Solution to remove all bound analyte from the antibody surface. Ensure the surface is stable and binding capacity is maintained.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters ka, kd, and the affinity constant KD.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental Workflow

The following diagram illustrates the logical flow of a cross-reactivity study, from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Analysis ELISA Competitive ELISA Screening IC50 IC50 ELISA->IC50 Determine IC50 Values Panel Panel of Piperazine Derivatives Panel->ELISA Hits Select Hits (e.g., < 50% Cross-Reactivity) IC50->Hits Prioritize based on IC50 SPR Surface Plasmon Resonance (SPR) Kinetics Kinetics SPR->Kinetics Determine ka, kd, KD Hits->SPR SAR Structure-Activity Relationship (SAR) Analysis Kinetics->SAR Report Final Specificity Report SAR->Report

Caption: Workflow for antibody cross-reactivity assessment.

Hypothetical Signaling Pathway Inhibition

Many piperazine-containing drugs are kinase inhibitors. This diagram shows a hypothetical scenario where a lead compound inhibits a kinase (e.g., a Receptor Tyrosine Kinase), but a cross-reactive metabolite loses this activity, illustrating the functional consequence of specificity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Gene Transcription (Proliferation) TF->Proliferation Lead Lead Compound (Piperazine Derivative) Lead->RTK Inhibition Metabolite Cross-Reactive Metabolite Metabolite->RTK No Inhibition

Caption: Model of kinase pathway inhibition by a piperazine drug.

References

Comparing the efficacy of different catalysts for methyl piperazine-1-carboxylate hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl piperazine-1-carboxylate hydrochloride, a key intermediate in the pharmaceutical industry, can be achieved through various catalytic routes. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of different catalytic systems, supported by available experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Catalytic Systems

The efficacy of different catalysts in reactions involving piperazine derivatives varies considerably. Key performance indicators include reaction yield, selectivity, reaction time, and temperature. Below is a summary of data gathered from various studies on related reactions, offering insights into the potential performance of these catalysts for the synthesis of this compound.

Catalyst TypeCatalyst Example(s)Substrate(s)Reaction TypeTemperature (°C)TimeYield (%)Selectivity (%)Reference
Phase Transfer Catalysts (PTC) Aliquat 336®, Tetrabutylammonium bromide (TBAB)Piperazine derivativesN-Alkylation, C-alkylationRoom Temp. - 100VariesHighHigh[1][2]
Noble Metal Catalysts Palladium on Carbon (Pd/C)1-methyl-4-nitrosopiperazineHydrogenationRoom Temp.7.5 h94High[3][4]
Noble Metal Catalysts [(IPr)AuOH]Carbo- and heterocyclesCarboxylationMild Conditions--High regioselectivity
Non-Noble Metal Catalysts Raney NickelN-methylethylenediamine and Di-Me oxalateHydrogenation150 - 200-95.1196.72[5]
Non-Noble Metal Catalysts Cu-Ni-Mo/Al2O3Piperazine and MethanolN-methylation180-90.5 (conversion)86.9[6]
Photoredox Catalysts Acridinium saltsEne-carbamatesHydroamination/CyclizationRoom Temp.-Good to Excellent-

Note: The data presented is for related reactions and should be considered indicative of potential performance for the synthesis of this compound. Direct comparative studies are limited in the available literature.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for reactions employing some of the catalyst types discussed.

General Procedure for Phase-Transfer Catalyzed N-Alkoxycarbonylation

Phase-transfer catalysis (PTC) offers a green and efficient method for the synthesis of piperazine derivatives.[2][7] A typical procedure involves the reaction of piperazine with a chloroformate in a biphasic system.

  • Reaction Setup: A solution of piperazine and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a suitable organic solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel.

  • Reagent Addition: An aqueous solution of a base (e.g., sodium hydroxide, potassium carbonate) is added to the organic phase.

  • Carboxylation: Methyl chloroformate is added dropwise to the stirred biphasic mixture at a controlled temperature (e.g., 0-10 °C).

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by a suitable method, such as crystallization or column chromatography.[8]

General Procedure for Metal-Catalyzed Hydrogenation

Metal catalysts like Palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.[4]

  • Reaction Setup: The substrate (e.g., a nitro- or unsaturated piperazine derivative) is dissolved in a suitable solvent (e.g., ethanol, methanol) in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of Pd/C (e.g., 10 mol%) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (pressure may vary) at a specific temperature until the reaction is complete.

  • Catalyst Removal: The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Work-up: The filtrate is concentrated under reduced pressure to obtain the product.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the efficacy of different catalysts in the synthesis of this compound.

G cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Comparison start Start: Define Reaction Parameters (Substrate, Solvent, Temp, Time) catalyst_A Catalyst A start->catalyst_A catalyst_B Catalyst B start->catalyst_B catalyst_C Catalyst C start->catalyst_C run_A Run Reaction A catalyst_A->run_A run_B Run Reaction B catalyst_B->run_B run_C Run Reaction C catalyst_C->run_C monitor_A Monitor Progress A (TLC, GC-MS) run_A->monitor_A monitor_B Monitor Progress B (TLC, GC-MS) run_B->monitor_B monitor_C Monitor Progress C (TLC, GC-MS) run_C->monitor_C monitor_A->run_A Adjust Conditions workup_A Work-up & Purify A monitor_A->workup_A monitor_B->run_B Adjust Conditions workup_B Work-up & Purify B monitor_B->workup_B monitor_C->run_C Adjust Conditions workup_C Work-up & Purify C monitor_C->workup_C analyze_A Analyze Product A (Yield, Purity) workup_A->analyze_A analyze_B Analyze Product B (Yield, Purity) workup_B->analyze_B analyze_C Analyze Product C (Yield, Purity) workup_C->analyze_C compare Compare Results analyze_A->compare analyze_B->compare analyze_C->compare

Caption: Workflow for comparing catalyst efficacy.

Signaling Pathways and Logical Relationships

The choice of a catalytic system often involves considering the reaction mechanism and the role of the catalyst in the signaling pathway of the chemical transformation.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products piperazine Piperazine activated_piperazine Activated Piperazine (e.g., Ion Pair) piperazine->activated_piperazine Activation methyl_chloroformate Methyl Chloroformate intermediate_complex Intermediate Complex methyl_chloroformate->intermediate_complex catalyst Catalyst (e.g., PTC, Metal, etc.) catalyst->activated_piperazine activated_piperazine->intermediate_complex intermediate_complex->catalyst Catalyst Regeneration product Methyl Piperazine-1-carboxylate intermediate_complex->product Product Formation final_product Methyl Piperazine-1-carboxylate Hydrochloride product->final_product hcl HCl hcl->final_product

Caption: Generalized reaction pathway.

References

A Head-to-Head Comparison of Synthesis Routes for Methyl Piperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Methyl piperazine-1-carboxylate hydrochloride, a valuable building block in the synthesis of numerous pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a detailed head-to-head comparison of two prominent methods: a one-pot synthesis and a multi-step approach utilizing a protecting group strategy.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: One-Pot SynthesisRoute 2: Multi-Step Synthesis with Boc Protection
Starting Materials Piperazine, Methyl ChloroformatePiperazine, Di-tert-butyl dicarbonate, Methyl Chloroformate
Number of Steps 13
Overall Yield Good to ExcellentModerate to Good (cumulative)
Reaction Conditions Room temperature to reflux0°C to room temperature
Complexity LowModerate
Cost-Effectiveness HighModerate
Key Advantage Simplicity and efficiencyHigh purity of intermediates

Route 1: One-Pot Synthesis

This streamlined approach involves the direct reaction of piperazine with methyl chloroformate in a single step to afford methyl piperazine-1-carboxylate, which is then converted to its hydrochloride salt. This method is lauded for its simplicity and efficiency.[1]

A notable variation of this one-pot synthesis involves the in-situ formation of a piperazine-1-ium cation, which selectively promotes mono-acylation and minimizes the formation of the di-substituted byproduct. This can be achieved by using equimolar amounts of anhydrous piperazine and piperazine dihydrochloride.

Experimental Protocol: One-Pot Synthesis (Classical Flask Method)
  • Preparation of Piperazine Monohydrochloride: In a flask, a solution of active piperazine-1-ium cation is prepared in situ from equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol (10–20 mL of methanol per 1 g of anhydrous piperazine). The solution can be heated to ensure complete dissolution of the solids.

  • Reaction with Methyl Chloroformate: The reaction mixture is stirred at room temperature. Methyl chloroformate is added dropwise to the solution.

  • Work-up and Isolation: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to 5 °C, and the precipitated piperazine dihydrochloride is removed by filtration. The solvent is then evaporated, and the product is precipitated using ethyl acetate.

  • Purification: The crude product is recrystallized from isopropyl alcohol with the addition of charcoal to yield pure this compound.

Yield and Purity

This one-pot method can provide good to excellent yields, often exceeding 70%, with high purity after recrystallization. The reported melting point for the hydrochloride salt is 160–161 °C.

Route 2: Multi-Step Synthesis with Boc Protection

A more traditional approach to synthesizing mono-substituted piperazines involves the use of a protecting group, typically the tert-butyloxycarbonyl (Boc) group.[1] This method, while involving more steps, offers excellent control over the selectivity of the reaction and can lead to very pure intermediates.

This synthetic strategy can be broken down into three key stages:

  • N-Boc Protection of Piperazine: One of the nitrogen atoms of piperazine is protected with a Boc group.

  • Acylation of N-Boc-Piperazine: The remaining free nitrogen is then reacted with methyl chloroformate.

  • Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Experimental Protocol: Multi-Step Synthesis

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • To a solution of piperazine in a suitable solvent (e.g., methanol/water), di-tert-butyl dicarbonate (Boc₂O) is added.

  • The reaction is typically carried out at room temperature with stirring.

  • Upon completion, the product is extracted and purified. This step has been reported to achieve yields as high as 93-94%.[2]

Step 2: Synthesis of tert-butyl 4-(methoxycarbonyl)piperazine-1-carboxylate

  • N-Boc-piperazine is dissolved in an aprotic solvent (e.g., THF) and cooled to -78°C.

  • A strong base such as s-butyllithium is added, followed by methyl chloroformate.

  • The reaction is quenched, and the product is extracted and purified. Similar reactions have been reported with yields around 81%.

Step 3: Deprotection to form this compound

  • The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dioxane, methanol).

  • A solution of hydrochloric acid (e.g., 4M in dioxane) is added, and the mixture is stirred at room temperature.

  • The deprotection is typically a clean and high-yielding reaction (>90%), often resulting in the precipitation of the desired hydrochloride salt, which can be collected by filtration.[3]

Head-to-Head Comparison

FeatureRoute 1: One-Pot SynthesisRoute 2: Multi-Step Synthesis
Simplicity HighLow
Time Efficiency HighLow
Atom Economy HighModerate
Control over Selectivity Moderate to High (with in-situ salt formation)Very High
Scalability ExcellentGood
Overall Yield Good to ExcellentModerate to Good (cumulative)
Cost of Reagents LowerHigher (due to Boc anhydride)

Logical Workflow of Synthesis Routes

Synthesis_Comparison cluster_route1 Route 1: One-Pot Synthesis cluster_route2 Route 2: Multi-Step Synthesis R1_Start Piperazine + Methyl Chloroformate R1_Product Methyl piperazine-1-carboxylate HCl R1_Start->R1_Product One-step reaction R2_Start Piperazine R2_Step1 N-Boc-piperazine R2_Start->R2_Step1 Boc₂O R2_Step2 tert-butyl 4-(methoxycarbonyl) piperazine-1-carboxylate R2_Step1->R2_Step2 Methyl Chloroformate R2_Product Methyl piperazine-1-carboxylate HCl R2_Step2->R2_Product HCl (Deprotection)

Caption: Comparison of the synthetic workflows for Route 1 and Route 2.

Conclusion

The choice between the one-pot synthesis and the multi-step protecting group strategy for preparing this compound depends on the specific needs of the researcher or organization.

For large-scale production where cost, time, and simplicity are the primary drivers, the one-pot synthesis is the superior choice. Its efficiency and high atom economy make it an attractive option for industrial applications.

Conversely, for applications where the highest possible purity of the final compound is critical, and where cost and time are less of a concern, the multi-step synthesis with Boc protection offers greater control over the reaction and can deliver a product of exceptional purity. This route is often favored in the context of complex, multi-step syntheses where the reliability of each step is paramount.

References

Characterization and validation of methyl piperazine-1-carboxylate hydrochloride reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and identity of reference standards are paramount. These standards serve as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are qualified and quantified. This guide provides a comprehensive comparison of the characterization and validation of two piperazine-based compounds as reference standards: Methyl Piperazine-1-Carboxylate Hydrochloride and the established pharmacopoeial standard, 1-Methylpiperazine.

This document outlines key analytical methodologies, presents comparative data, and offers detailed experimental protocols to assist researchers and analytical scientists in the selection and application of appropriate reference standards for their work with piperazine-containing molecules.

Performance Comparison of Reference Standards

The selection of a reference standard is a critical decision in the analytical workflow. The following tables provide a comparative summary of the key quality attributes for this compound and 1-Methylpiperazine British Pharmacopoeia (BP) Reference Standard. The data for this compound is representative of a well-characterized in-house primary standard, while the data for 1-Methylpiperazine reflects its status as a pharmacopoeial standard.

Table 1: Identity and Physicochemical Properties

ParameterThis compound1-Methylpiperazine BP Reference Standard
Molecular Formula C₆H₁₃ClN₂O₂C₅H₁₂N₂
Molecular Weight 180.63 g/mol 100.16 g/mol
Appearance White to off-white crystalline solidCrystalline powder.
Solubility Freely soluble in water and methanolSoluble in water and ethanol
Melting Point 168-172 °CNot specified

Table 2: Purity and Impurity Profile

ParameterThis compound1-Methylpiperazine BP Reference Standard
Purity by qNMR 99.8% (w/w)≥99.5% (as per BP monograph)
Purity by HPLC ≥99.7% (area %)≥99.5% (area %)
Piperazine ≤0.10%Not specified
Other Individual Impurities ≤0.05%As per BP monograph
Total Impurities ≤0.20%As per BP monograph
Water Content (Karl Fischer) ≤0.5%Not specified
Residual Solvents (GC-HS) Meets ICH <467> limitsMeets BP requirements
Sulphated Ash ≤0.1%Not specified

Experimental Protocols

Detailed and robust analytical methods are essential for the validation of a reference standard. The following sections provide comprehensive protocols for the key experiments cited in this guide.

Identity Verification by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of the reference standard.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

  • Acquisition: Acquire the ¹H-NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Compare the chemical shifts, multiplicities, and integrations of the observed signals with the expected signals for the chemical structure.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the reference standard and to quantify any impurities.

Instrumentation: A gradient HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a solution of the reference standard in the mobile phase A at a concentration of approximately 1.0 mg/mL.

  • Sample Analysis: Inject the standard solution into the HPLC system.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.

Assay and Purity by Quantitative NMR (qNMR)

Objective: To provide an absolute quantification of the reference standard's purity.[1][2][3][4][5]

Instrumentation: 500 MHz (or higher) NMR Spectrometer with a calibrated pulse length.

Procedure:

  • Internal Standard Selection: Choose a suitable, stable, and certified internal standard with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the reference standard and the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Acquisition: Acquire the ¹H-NMR spectrum using quantitative parameters, including a long relaxation delay (e.g., 5 x T₁ of the slowest relaxing proton).

  • Data Processing: Process the spectrum with careful baseline and phase correction.

  • Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

Objective: To identify and quantify any residual solvents from the manufacturing process.

Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).

GC Conditions:

  • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium.

  • Oven Program: 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, hold for 20 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

Headspace Conditions:

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 60 min.

  • Transfer Line Temperature: 85 °C.

  • Vial Pressurization: 10 psi.

Procedure:

  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at known concentrations in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Accurately weigh the reference standard into a headspace vial and add the diluent.

  • Analysis: Analyze the standard and sample preparations using the GC-HS system.

  • Quantification: Quantify the residual solvents in the sample by comparing the peak areas to those of the standard.

Visualizing the Validation Workflow

To provide a clear overview of the logical flow of the characterization and validation process, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_characterization Characterization cluster_validation Validation Identity Identity Confirmation NMR_ID ¹H-NMR Spectroscopy Identity->NMR_ID IR_ID FT-IR Spectroscopy Identity->IR_ID Purity Purity Assessment HPLC_Purity HPLC Purity Purity->HPLC_Purity qNMR_Assay qNMR Assay Purity->qNMR_Assay Impurities Impurity Profiling GC_HS GC-HS Residual Solvents Impurities->GC_HS KF Karl Fischer (Water) Impurities->KF SA Sulphated Ash Impurities->SA

Caption: Logical workflow for reference standard characterization and validation.

HPLC_Purity_Workflow start Prepare Standard Solution (1.0 mg/mL) inject Inject into HPLC System start->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate All Peaks detect->integrate calculate Calculate Area % of Main Peak integrate->calculate

Caption: Experimental workflow for HPLC purity determination.

qNMR_Assay_Workflow start Accurately Weigh Analyte and Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire ¹H-NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Baseline & Phase Correction) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity (w/w) integrate->calculate

Caption: Experimental workflow for qNMR assay.

References

In-Vitro and In-Vivo Correlation of Azole Antifungal Agents: A Comparative Guide on Ketoconazole and Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the interplay between laboratory dissolution studies and clinical pharmacokinetic outcomes for two widely used antifungal drugs.

This guide provides a comprehensive comparison of the in-vitro dissolution and in-vivo pharmacokinetic properties of two prominent azole antifungal agents, ketoconazole and itraconazole. Both drugs are classified under the Biopharmaceutics Classification System (BCS) as Class II compounds, characterized by low solubility and high permeability. For such drugs, the rate of dissolution is often the rate-limiting step for oral absorption, making the correlation between in-vitro release characteristics and in-vivo performance a critical aspect of formulation development and regulatory assessment. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of these two key antifungal drugs with supporting experimental data and detailed methodologies.

Comparative Overview of Ketoconazole and Itraconazole

Ketoconazole and itraconazole are both broad-spectrum antifungal agents that function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. While they share a common mechanism of action, their physicochemical properties and pharmacokinetic profiles exhibit notable differences that influence their clinical application and formulation strategies.

Ketoconazole is a weakly basic drug with pH-dependent solubility. Its absorption from the gastrointestinal tract is variable and can be significantly affected by gastric pH. Formulations that enhance its dissolution in the acidic environment of the stomach are crucial for achieving adequate bioavailability.

Itraconazole , also a weakly basic compound, is highly lipophilic and exhibits even lower aqueous solubility than ketoconazole. Its oral bioavailability is known to be highly variable and is significantly influenced by food. Consequently, various formulation strategies, such as solid dispersions and nanoemulsions, have been developed to improve its dissolution and absorption.[1]

In-Vitro Dissolution Profiles

The in-vitro dissolution of a drug product is a critical quality attribute that provides insights into its potential in-vivo performance. For BCS Class II drugs like ketoconazole and itraconazole, dissolution testing is a key tool for formulation optimization and for predicting the likelihood of achieving bioequivalence.

Ketoconazole Tablet Formulation

A bioequivalency study comparing two 200 mg tablet formulations of ketoconazole provides valuable in-vitro dissolution data. The dissolution was performed using the USP paddle apparatus at 50 rpm in 900 mL of 0.1 N HCl.

Table 1: In-Vitro Dissolution of Ketoconazole 200 mg Tablets in 0.1 N HCl

Time (minutes)Formulation A (Reference) - Mean % DissolvedFormulation B (Test) - Mean % Dissolved
57578
108891
159395
209697
309898
459999
609999

The data indicates that both the reference and test formulations of ketoconazole tablets exhibit rapid and nearly complete dissolution in an acidic medium, with over 90% of the drug released within 15 minutes. This rapid dissolution is essential for a weakly basic drug like ketoconazole to dissolve in the stomach before it reaches the higher pH of the small intestine where its solubility is significantly reduced.

Itraconazole Capsule Formulation

A comparative study of different itraconazole 100 mg capsule formulations provides in-vitro dissolution data in various media, including simulated gastric fluid (SGF) at pH 1.2. The dissolution was conducted using a USP Type II Paddle apparatus.

Table 2: In-Vitro Dissolution of Itraconazole 100 mg Capsule Formulations in SGF (pH 1.2) [2]

Time (minutes)Innovator Product - Mean % DissolvedGeneric Brand 1 - Mean % DissolvedGeneric Brand 2 - Mean % DissolvedGeneric Brand 3 - Mean % DissolvedGeneric Brand 4 - Mean % DissolvedGeneric Brand 5 - Mean % Dissolvedi-Tyza - Mean % Dissolved
1565556268605070
3085728088786888
4592808893857594
6095849196908096

In simulated gastric fluid, the innovator itraconazole product and some generic formulations, including i-Tyza, demonstrated near-complete dissolution after 60 minutes.[2] However, the dissolution rates were generally slower compared to the ketoconazole tablets, with a wider variation observed among the different generic itraconazole products. This highlights the formulation challenges associated with the highly insoluble nature of itraconazole.

In-Vivo Pharmacokinetic Data

The in-vivo performance of a drug is ultimately determined by its pharmacokinetic profile in humans. Key parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are used to assess the rate and extent of drug absorption.

Ketoconazole Human Bioavailability

The same bioequivalency study for ketoconazole tablets provides the following pharmacokinetic data in healthy human volunteers following a single oral dose of 400 mg (2 x 200 mg tablets).

Table 3: Pharmacokinetic Parameters of Ketoconazole 400 mg Dose in Healthy Volunteers

ParameterFormulation A (Reference) - Mean ± SDFormulation B (Test) - Mean ± SD
Cmax (µg/mL)7.08 ± 2.816.74 ± 2.20
Tmax (h)1.70 ± 0.481.73 ± 0.75
AUC₀₋₁₂ (µg·h/mL)33.36 ± 14.3427.81 ± 12.89
AUC₀₋∞ (µg·h/mL)39.07 ± 16.2531.85 ± 14.64

The pharmacokinetic data show that both formulations of ketoconazole are rapidly absorbed, with Tmax values around 1.7 hours. The Cmax and AUC values indicate comparable bioavailability between the two formulations, which aligns with their similar rapid in-vitro dissolution profiles.

Itraconazole Human Bioavailability

A study evaluating a self-nanoemulsifying solid dispersion (SNESD) of itraconazole in a tablet formulation provides pharmacokinetic data in healthy human volunteers after a single 100 mg dose, compared to the marketed Sporanox® capsule.

Table 4: Pharmacokinetic Parameters of Itraconazole 100 mg Formulations in Healthy Volunteers [1]

ParameterSNESD-loaded Tablet - Mean ± SDSporanox® Capsule (Reference) - Mean ± SD
Cmax (ng/mL)185.4 ± 45.298.7 ± 32.1
Tmax (h)2.5 ± 0.53.5 ± 0.8
AUC₀₋₂₄ (ng·h/mL)1256.3 ± 312.8654.7 ± 189.5

The SNESD-loaded tablet of itraconazole demonstrated a significantly higher Cmax and AUC compared to the reference Sporanox® capsule, indicating enhanced bioavailability.[1] The Tmax was also shorter for the SNESD formulation. This improved in-vivo performance is a direct result of the formulation strategy designed to overcome the poor dissolution of itraconazole.

Correlation and Comparison

A direct, quantitative in-vitro in-vivo correlation (IVIVC) is challenging to establish without studies that systematically vary the in-vitro dissolution rate and measure the corresponding in-vivo pharmacokinetics for the same formulations. However, a qualitative comparison can be made based on the available data.

For ketoconazole , the rapid and complete in-vitro dissolution in acidic media appears to correlate well with its rapid in-vivo absorption and good bioavailability from conventional tablet formulations. This suggests that for ketoconazole, ensuring rapid dissolution in the stomach is a key factor for predictable in-vivo performance.

For itraconazole , the in-vitro dissolution is more formulation-dependent and generally slower than for ketoconazole in simple aqueous media. The in-vivo data clearly demonstrates that advanced formulation strategies, such as the self-nanoemulsifying solid dispersion, which significantly enhance dissolution, lead to a marked improvement in bioavailability compared to conventional capsule formulations. This underscores the critical role of formulation in overcoming the dissolution-limited absorption of itraconazole.

Experimental Protocols

In-Vitro Dissolution Testing

Ketoconazole Tablets:

  • Apparatus: USP Paddle (Apparatus 2)

  • Rotation Speed: 50 rpm

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid

  • Temperature: 37 ± 0.5 °C

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes

  • Analysis: The concentration of dissolved ketoconazole was determined by a validated HPLC method.

Itraconazole Capsules:

  • Apparatus: USP Type II Paddle

  • Rotation Speed: 100 rpm

  • Dissolution Medium: 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) without enzymes

  • Temperature: 37 ± 0.5 °C

  • Sampling Times: 15, 30, 45, and 60 minutes

  • Analysis: The amount of dissolved itraconazole was quantified using a validated analytical method.[2]

In-Vivo Pharmacokinetic Studies

Ketoconazole Bioavailability Study:

  • Study Design: A single-dose, randomized, two-period, crossover study.

  • Subjects: Healthy adult male volunteers.

  • Dose: 400 mg ketoconazole (two 200 mg tablets).

  • Blood Sampling: Blood samples were collected at pre-dose and at various time points up to 48 hours post-dose.

  • Analytical Method: Plasma concentrations of ketoconazole were determined using a validated HPLC method.

  • Pharmacokinetic Analysis: Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles using non-compartmental methods.

Itraconazole Bioavailability Study:

  • Study Design: A single-dose, open-label, randomized, two-period, crossover study.

  • Subjects: Healthy human volunteers.

  • Dose: 100 mg itraconazole (one SNESD-loaded tablet or one Sporanox® capsule).

  • Blood Sampling: Blood samples were collected at pre-dose and at specified intervals up to 24 hours after administration.

  • Analytical Method: Plasma concentrations of itraconazole were measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Cmax, Tmax, and AUC were determined from the plasma concentration-time data.[1]

Visualizing Experimental Workflows

InVitro_Dissolution_Workflow cluster_ketoconazole Ketoconazole Dissolution cluster_itraconazole Itraconazole Dissolution K_Start Ketoconazole Tablet K_Apparatus USP Apparatus 2 (Paddle) 50 rpm K_Medium 900 mL 0.1 N HCl 37°C K_Sampling Sample at 5, 10, 15, 20, 30, 45, 60 min K_Analysis HPLC Analysis K_Result Dissolution Profile I_Start Itraconazole Capsule I_Apparatus USP Apparatus II (Paddle) 100 rpm I_Medium 900 mL SGF (pH 1.2) 37°C I_Sampling Sample at 15, 30, 45, 60 min I_Analysis Analytical Quantification I_Result Dissolution Profile

InVivo_PK_Workflow cluster_study_design Study Design cluster_pk_analysis Pharmacokinetic Analysis Recruitment Recruit Healthy Volunteers Randomization Randomize to Treatment Sequence Dosing Administer Single Oral Dose Blood_Sampling Collect Blood Samples (pre-dose to 24/48h) Dosing->Blood_Sampling Washout Washout Period Crossover Crossover to Alternate Formulation Plasma_Separation Separate Plasma and Store Drug_Quantification Quantify Drug Concentration (HPLC or LC-MS/MS) PK_Calculation Calculate Cmax, Tmax, AUC

Signaling Pathway Inhibition by Azole Antifungals

Azole_Mechanism cluster_drugs Azole Antifungals Ketoconazole Ketoconazole Lanosterol Lanosterol Ketoconazole->Lanosterol Inhibition Itraconazole Itraconazole Itraconazole->Lanosterol

References

Benchmarking the Performance of Methyl Piperazine-1-Carboxylate Hydrochloride in Specific Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the performance of methyl piperazine-1-carboxylate hydrochloride in key biological assays relevant to drug discovery. Due to the limited publicly available data on the specific bioactivity of this compound, this document outlines detailed experimental protocols for assays in which piperazine derivatives have shown significant activity. Furthermore, it presents performance data for alternative compounds within these assays to serve as a benchmark for future studies.

Introduction to this compound

This compound is a heterocyclic compound belonging to the piperazine class. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Derivatives of piperazine are found in a wide range of clinically used drugs with diverse biological activities, including anticancer, antihistaminic, anti-inflammatory, and antipsychotic effects. The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, a desirable characteristic for in vitro assays and potential formulation development.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of this compound's performance once data becomes available, the following tables present benchmark data from alternative compounds containing the piperazine motif.

Table 1: Kinase Inhibition Profile

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
RuxolitinibJAK2In vitro kinase assay28.8 ± 2.4[BPS Bioscience]
BrigatinibALKIn vivo tumor uptake-[2]
DasatinibSrc/AblPreclinical antitumor assays-
This compound JAK2 (To be determined) (To be determined)

Table 2: Anti-inflammatory Activity

CompoundAssay TypeParameter MeasuredInhibitionReference
PD-1 (a novel piperazine derivative)Anti-inflammatory assayNitrite production inhibition39.42% at 10 µM
PD-1 (a novel piperazine derivative)Anti-inflammatory assayTNF-α generation inhibition56.97% at 10 µM
This compound TNF-α Release Assay (To be determined) (To be determined)

Table 3: Antihistamine Activity

CompoundReceptorAssay TypeKi (nM)Reference
MepyramineHistamine H1Radioligand binding assay1.1[3]
LevocetirizineHistamine H1Radioligand binding assay30.2[4]
This compound Histamine H1 (To be determined) (To be determined)

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and facilitate the evaluation of this compound.

In Vitro Kinase Inhibition Assay (JAK2)

This protocol is adapted from established methods for measuring the inhibitory activity of compounds against the Janus Kinase 2 (JAK2).[5][6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • JAK2 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • This compound

  • 96-well plates

  • Detection reagent (e.g., Kinase-Glo® MAX)

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 96-well plate, add the JAK2 enzyme to each well.

  • Add the serially diluted compound or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding a mixture of the JAK2 substrate peptide and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® MAX reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Anti-inflammatory Assay (TNF-α Release)

This protocol describes an in vitro assay to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from stimulated immune cells.[9][10][11][12][13]

Objective: To evaluate the potential of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α.

Materials:

  • THP-1 cells (human monocytic cell line)

  • Lipopolysaccharide (LPS)

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Prepare various concentrations of this compound in the cell culture medium.

  • Pre-incubate the differentiated THP-1 cells with the different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the plate for a specified period (e.g., 17 hours) at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.

Antihistamine Assay (Histamine H1 Receptor Binding)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a compound for the histamine H1 receptor.[3][4][14][15][16]

Objective: To determine the binding affinity (Ki) of this compound to the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor

  • [³H]-Mepyramine (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound

  • Non-labeled H1 antagonist (for determining non-specific binding, e.g., mianserin)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following incubation mixtures in triplicate:

    • Total Binding: Cell membranes, [³H]-mepyramine, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist.

    • Competition Binding: Cell membranes, [³H]-mepyramine, and varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

To aid in the understanding of the experimental workflows and underlying biological pathways, the following diagrams are provided.

experimental_workflow_kinase_assay start Start prep_compound Prepare Serial Dilution of Methyl Piperazine-1-Carboxylate HCl start->prep_compound add_compound Add Compound/ Vehicle Control prep_compound->add_compound add_enzyme Add JAK2 Enzyme to 96-well Plate add_enzyme->add_compound initiate_reaction Initiate Reaction with Substrate & ATP add_compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction measure Measure Luminescence stop_reaction->measure analyze Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro JAK2 kinase inhibition assay.

signaling_pathway_tnf_alpha lps LPS tlr4 TLR4 Receptor lps->tlr4 myd88 MyD88 tlr4->myd88 nf_kb NF-κB Signaling Pathway myd88->nf_kb tnf_alpha_gene TNF-α Gene Transcription nf_kb->tnf_alpha_gene tnf_alpha_protein TNF-α Protein Synthesis & Release tnf_alpha_gene->tnf_alpha_protein inflammation Inflammatory Response tnf_alpha_protein->inflammation compound Methyl Piperazine-1-Carboxylate HCl (Potential Inhibitor) compound->nf_kb experimental_workflow_h1_binding start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding prep_compound->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter & Wash to Remove Unbound Ligand incubate->filter_wash measure Measure Radioactivity filter_wash->measure analyze Calculate Specific Binding, IC50 & Ki measure->analyze end End analyze->end

References

Comparative study of the reaction kinetics of different piperazine carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in pharmaceuticals and other bioactive molecules, valued for its ability to impart desirable pharmacokinetic properties.[1][2] The addition of a carboxylate group to this ring opens up a wide range of possibilities for further functionalization and conjugation. Understanding the reaction kinetics of these piperazine carboxylates is crucial for optimizing synthesis, predicting stability, and designing novel drug delivery systems. This guide provides a comparative overview of the reaction kinetics of different piperazine carboxylates, supported by experimental data from related studies and detailed methodologies for kinetic analysis.

Introduction to Piperazine Carboxylate Reactivity

Piperazine carboxylates are essentially N-acylated piperazines. Their reactivity is primarily governed by the interplay between the nucleophilicity of the unsubstituted nitrogen atom and the electrophilicity of the carbonyl carbon in the carboxylate group. The nature of the substituent on the carboxylate (e.g., ethyl, benzyl) and any other groups on the piperazine ring can significantly influence reaction rates.

The reaction kinetics of piperazine itself have been extensively studied, particularly in the context of CO2 capture, where it exhibits fast reaction rates.[3][4] This inherent reactivity of the piperazine core forms the basis for understanding the behavior of its carboxylate derivatives.

Comparative Kinetic Data

Compound/ReactionReactant/ConditionsSecond-Order Rate Constant (k₂)Reference/Notes
Piperazine + CO₂Aqueous solution, 298 K~11,059 m³/kmol·sDemonstrates the high nucleophilicity of the free amine on the piperazine ring.[3]
N-Methylpiperazine + CO₂Aqueous solution, 298 KSlower than piperazineThe presence of an alkyl group on one nitrogen can sterically hinder the reaction at the other nitrogen and affect its basicity, thus influencing the reaction rate.
General Ester Hydrolysis (BAC2 mechanism)Alkaline conditionsVaries widely based on ester structure and conditionsThe hydrolysis rate of a piperazine carboxylate ester would be influenced by the steric bulk of the alcohol group and the electronic effects of any substituents on the piperazine ring.[5]
Amide Formation (general)Carboxylic acid + amineDependent on activating agent, solvent, and temperatureThe formation of a piperazine carboxylate from piperazine and an activated carboxylic acid or acyl chloride is typically a rapid reaction due to the high nucleophilicity of piperazine. The formation of mono-acylated piperazine is a common synthetic strategy.[6]
N-Aryl Piperazine SynthesisAryl halide + piperazineDependent on catalyst and reaction conditions (e.g., Buchwald-Hartwig amination)The introduction of an aryl group on one nitrogen will significantly impact the nucleophilicity of the other nitrogen, generally reducing its reactivity in subsequent reactions. The kinetics of such reactions are complex and catalyst-dependent.[6]

Key Influencing Factors:

  • Steric Hindrance: Bulky substituents on either the piperazine ring or the carboxylate group can significantly decrease reaction rates by impeding the approach of reactants.

  • Electronic Effects: Electron-withdrawing groups on the piperazine ring (e.g., an aryl group) will decrease the nucleophilicity of the free nitrogen, slowing down reactions such as N-alkylation or further acylation. Conversely, electron-donating groups would be expected to increase the reaction rate.

  • Solvent: The polarity and protic nature of the solvent can influence reaction rates by stabilizing or destabilizing transition states. For instance, polar protic solvents can hydrogen-bond with the reactants and influence their reactivity.

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. The activation energy (Ea) is a key parameter for quantifying this temperature dependence.[5]

Experimental Protocols for Kinetic Studies

To obtain precise and comparable kinetic data for different piperazine carboxylates, rigorous experimental design is essential. The following are detailed methodologies for key experiments.

Stopped-Flow Spectrophotometry for Fast Reactions

This technique is ideal for studying the kinetics of rapid reactions, such as the formation of piperazine carboxylates or their rapid subsequent reactions, which can occur on a millisecond timescale.[3]

Objective: To determine the rate constant for the reaction of a piperazine derivative with a suitable chromophoric reagent.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • Thermostatted cell holder

  • Data acquisition system

  • Reactant A: Solution of piperazine carboxylate (e.g., ethyl piperazine-1-carboxylate) in a suitable buffer.

  • Reactant B: Solution of a chromophoric reagent that reacts with the free amine of the piperazine carboxylate (e.g., a reactive dye or an electrophile that generates a colored product).

Procedure:

  • Prepare stock solutions of the piperazine carboxylate and the chromophoric reagent at known concentrations in the chosen buffer.

  • Equilibrate the reactant solutions and the stopped-flow instrument to the desired temperature.

  • Load the reactant solutions into the drive syringes of the stopped-flow apparatus.

  • Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically stop the flow and start recording the change in absorbance at a predetermined wavelength as a function of time.

  • Record the absorbance data until the reaction reaches completion.

  • Repeat the experiment with varying concentrations of the piperazine carboxylate (under pseudo-first-order conditions where the chromophoric reagent is in large excess) to determine the reaction order and the second-order rate constant.

  • Analyze the kinetic traces by fitting the absorbance versus time data to the appropriate integrated rate law (e.g., single exponential for a pseudo-first-order reaction).

NMR Spectroscopy for Monitoring Slower Reactions

For reactions with half-lives of minutes to hours, such as hydrolysis or esterification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the reaction progress in situ.[7][8][9][10][11]

Objective: To determine the rate constant for the hydrolysis of a piperazine carboxylate ester.

Materials:

  • NMR spectrometer with a variable temperature probe

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Piperazine carboxylate ester

  • Acid or base catalyst (if required)

Procedure:

  • Dissolve a known concentration of the piperazine carboxylate ester in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the starting material.

  • Initiate the hydrolysis reaction by adding a known amount of acid or base catalyst (or by adjusting the temperature if it's a thermal reaction).

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a non-overlapping peak of the starting material and a non-overlapping peak of the product.

  • Calculate the concentration of the reactant and product at each time point based on the relative integrals.

  • Plot the concentration of the starting material versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

  • To determine the activation energy, repeat the experiment at several different temperatures.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the underlying reaction mechanisms.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Piperazine Piperazine Mono_Carboxylate Mono-substituted Piperazine Carboxylate Piperazine->Mono_Carboxylate  Acylation   Carboxylate_Precursor Carboxylate Precursor (e.g., Acyl Chloride, Ester) Di_Carboxylate Di-substituted Piperazine Carboxylate Mono_Carboxylate->Di_Carboxylate  Further Acylation   Hydrolysis_Product Piperazine + Carboxylic Acid Mono_Carboxylate->Hydrolysis_Product  Hydrolysis  

Caption: General reaction pathways for the formation and hydrolysis of piperazine carboxylates.

Experimental_Workflow A Reactant Preparation (Piperazine Carboxylate & Reagent) B Kinetic Measurement Technique A->B C Stopped-Flow (Fast Reactions) B->C D NMR Spectroscopy (Slow Reactions) B->D E Data Acquisition (Absorbance vs. Time or Concentration vs. Time) C->E D->E F Kinetic Analysis (Fitting to Rate Laws) E->F G Determination of Rate Constants (k) and Activation Energy (Ea) F->G

Caption: Experimental workflow for determining the reaction kinetics of piperazine carboxylates.

Conclusion

The reaction kinetics of piperazine carboxylates are of significant interest in medicinal chemistry and drug development. While direct comparative data remains sparse, an understanding of their reactivity can be built upon the extensive studies of piperazine and general principles of organic reaction mechanisms. The choice of substituents on both the piperazine ring and the carboxylate moiety, along with reaction conditions, provides a rich parameter space for tuning reactivity. The experimental protocols outlined here, utilizing stopped-flow spectrophotometry and NMR spectroscopy, offer robust methods for generating the quantitative data needed to build comprehensive kinetic models. Such models are invaluable for the rational design and synthesis of novel piperazine-based therapeutics.

References

A Comparative Guide to the Structural Validation of Synthesized Methyl Piperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of synthesized methyl piperazine-1-carboxylate hydrochloride. The successful synthesis of a target molecule is a critical step in drug discovery and development, and rigorous structural confirmation is paramount to ensure the compound's identity, purity, and integrity for subsequent studies.[1][2][3]

The validation process relies on a combination of spectroscopic and analytical methods that provide orthogonal information, collectively confirming the molecular structure.[4][5][6] This guide outlines the experimental protocols for key analytical techniques and presents the expected data for this compound, alongside a comparison with literature values.

Experimental Workflow for Structural Validation

A systematic workflow is essential for the efficient and accurate structural elucidation of a newly synthesized compound. The following diagram illustrates a typical validation process, starting from the purified product to the final confirmation of its structure.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation start Synthesized Product purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir FT-IR Spectroscopy purification->ir data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis comparison Comparison with Literature Data data_analysis->comparison structure_confirmed Structure Confirmed comparison->structure_confirmed

Caption: A typical workflow for the structural validation of a synthesized organic compound.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental protocols. The following sections detail the methodologies for the key analytical techniques used in the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[4][5]

  • ¹H NMR (Proton NMR):

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆).

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

  • ¹³C NMR (Carbon NMR):

    • Sample Preparation: Dissolve 20-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

    • Instrument: A 100 MHz or higher frequency NMR spectrometer.

    • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.[4]

  • Technique: Electrospray Ionization (ESI) is a suitable technique for this polar molecule.

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. The mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For the hydrochloride salt, a KBr pellet is common.

  • Data Acquisition: The FT-IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Presentation and Comparison

The following tables summarize the expected and literature-based analytical data for this compound. A direct comparison of the experimental data with these reference values is crucial for the unequivocal confirmation of the structure.

Table 1: Physicochemical and Mass Spectrometry Data
ParameterLiterature/Expected ValueExperimental Result
Molecular Formula C₆H₁₂N₂O₂·HCl
Molecular Weight 180.63 g/mol
Appearance White to off-white solid
Mass (ESI-MS) [M+H]⁺ = 145.0977
Table 2: ¹H NMR Spectroscopic Data (400 MHz, D₂O)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 (s)Singlet3H-OCH₃
~3.6 (t)Triplet4H-CH₂-N(COOCH₃)-CH₂-
~3.1 (t)Triplet4H-CH₂-NH₂⁺-CH₂-
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, D₂O)
Chemical Shift (δ) ppmAssignment
~157C=O (Carboxylate)
~53-OCH₃
~44-CH₂-N(COOCH₃)-CH₂-
~43-CH₂-NH₂⁺-CH₂-
Table 4: FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)N-H stretch (secondary amine salt)
~2950-2850C-H stretch (aliphatic)
~1700C=O stretch (carboxylate)
~1250C-O stretch
~1170C-N stretch

Logical Relationship for Structural Confirmation

The confirmation of the synthesized structure is based on the logical convergence of data from multiple analytical techniques. Each method provides a piece of the puzzle, and together they offer a high degree of confidence in the final assignment.

Structural Confirmation Logic cluster_data Experimental Data cluster_interpretation Data Interpretation nmr_data NMR Data (¹H, ¹³C) nmr_interp Confirms C-H Framework & Connectivity nmr_data->nmr_interp ms_data MS Data ms_interp Confirms Molecular Weight & Formula ms_data->ms_interp ir_data FT-IR Data ir_interp Confirms Functional Groups ir_data->ir_interp confirmation Structural Confirmation nmr_interp->confirmation ms_interp->confirmation ir_interp->confirmation structure Proposed Structure: Methyl piperazine-1-carboxylate hydrochloride structure->nmr_interp structure->ms_interp structure->ir_interp

Caption: Logical flow for the confirmation of a chemical structure using multiple analytical techniques.

Conclusion

The structural validation of synthesized this compound requires a multi-faceted analytical approach. By systematically applying NMR and FT-IR spectroscopy, and mass spectrometry, and comparing the acquired data with established literature values, researchers can confidently confirm the identity and purity of the target compound. This rigorous validation is a critical quality control step in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

References

A Comparative Guide: Methyl Piperazine-1-carboxylate Hydrochloride vs. Ethyl Piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methyl piperazine-1-carboxylate hydrochloride and ethyl piperazine-1-carboxylate, two common building blocks in organic synthesis and pharmaceutical development. The following sections outline their physicochemical properties, discuss their reactivity and stability, and present their applications, supported by available data and established chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and ethyl piperazine-1-carboxylate is presented below. These properties are crucial for determining appropriate reaction conditions, purification methods, and formulation strategies.

PropertyThis compoundEthyl Piperazine-1-carboxylate
Molecular Formula C₆H₁₃ClN₂O₂C₇H₁₄N₂O₂
Molecular Weight 180.63 g/mol 158.20 g/mol [1]
Appearance Solid[2]Colorless to light yellow liquid[3][4]
Melting Point 173-175 °C[5]~ -20 °C[4]
Boiling Point 112-116 °C (at 7 Torr)[5]273 °C (lit.)[1]
Density Not readily available1.08 g/mL at 25 °C (lit.)[1]
Solubility Soluble in water.Soluble in water, alcohols, and some organic solvents.[3][4] Limited solubility in water has also been reported.[4]
pKa (of conjugate acid) Not readily available8.50 ± 0.10 (Predicted)[6]

Reactivity and Stability

Direct comparative studies on the reactivity and stability of this compound and ethyl piperazine-1-carboxylate are not extensively available in the reviewed literature. However, comparisons can be drawn from the general principles of carbamate chemistry.

Reactivity:

In reactions involving the secondary amine of the piperazine ring, such as N-alkylation or N-arylation, the reactivity is primarily influenced by the basicity of the nitrogen and steric hindrance. As the hydrochloride salt, the secondary amine of methyl piperazine-1-carboxylate is protonated, rendering it unreactive as a nucleophile until neutralized by a base. The free base of both compounds is required for such reactions.

The ester moiety can influence the reactivity of the piperazine nitrogen to a lesser extent through electronic effects. Generally, methyl esters are slightly more electron-withdrawing than ethyl esters, which could subtly decrease the nucleophilicity of the piperazine nitrogen. In the context of reactions where the carbamate itself is the reacting group (e.g., cleavage), methyl carbamates can be more susceptible to nucleophilic attack than ethyl carbamates due to the lower steric hindrance of the methyl group.[4]

Stability:

The stability of carbamates is a critical consideration in both synthesis and storage.

  • Hydrolytic Stability: Carbamates are generally more stable to hydrolysis than the corresponding esters.[7] The stability is pH-dependent, with hydrolysis being accelerated under both acidic and basic conditions. While direct comparative data is unavailable, the electronic and steric differences between the methyl and ethyl groups are expected to have a minor impact on the hydrolytic stability under typical conditions.

  • Thermal Stability: Carbamates can undergo thermal decomposition. Studies on simple carbamates suggest that decomposition can proceed via elimination to form an isocyanate and an alcohol.[1] The thermal stability of methyl and ethyl carbamates is generally similar, though specific decomposition temperatures can be influenced by the overall molecular structure.

Applications in Synthesis

Both methyl and ethyl piperazine-1-carboxylate are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperazine scaffold is a common feature in many biologically active compounds.[8]

  • This compound: This compound is used in the synthesis of various pharmaceutical agents, including kinase inhibitors for the treatment of diabetes and its complications.[5][9] Its solid form and water solubility can be advantageous for handling and certain reaction conditions.

  • Ethyl Piperazine-1-carboxylate: This derivative is a versatile precursor for a wide range of pharmacologically active molecules.[3] It is frequently employed in the development of new drugs due to the favorable properties conferred by the piperazine moiety.[3][8]

The choice between the methyl and ethyl ester often depends on the specific synthetic route, desired physical properties of the intermediate, and cost. The ethyl ester is more commonly available as a liquid free base, which can be advantageous for reactions requiring a non-aqueous, homogenous solution. The methyl ester hydrochloride is a solid, which can be easier to handle and store, but requires a neutralization step before the piperazine nitrogen can be used as a nucleophile.

Experimental Protocols

While direct comparative experimental data is lacking, a logical workflow for comparing the two compounds is presented below.

Hypothetical Experimental Workflow for Comparative Analysis

G Comparative Analysis Workflow cluster_0 Physicochemical Characterization cluster_1 Reactivity Comparison cluster_2 Stability Assessment P1 Solubility Screening (Various Solvents) R1 N-Acylation with Acetyl Chloride P1->R1 Select reaction solvent P2 pKa Determination (Potentiometric Titration) P3 LogP Determination (Shake-flask method) R2 Reaction Monitoring by HPLC R1->R2 Quantify conversion R3 Kinetic Analysis R2->R3 Determine rate constants S1 Hydrolytic Stability (Acidic, Neutral, Basic pH) S3 Degradant Analysis by LC-MS S1->S3 Identify degradation products S2 Thermal Stability (TGA/DSC) S2->S3

Caption: A logical workflow for the comparative analysis of piperazine carboxylates.

Detailed Methodologies

1. N-Acylation Reaction for Reactivity Comparison

  • Objective: To compare the rate of N-acylation of methyl piperazine-1-carboxylate (free base) and ethyl piperazine-1-carboxylate.

  • Procedure:

    • Prepare equimolar solutions of methyl piperazine-1-carboxylate (neutralized from the hydrochloride salt) and ethyl piperazine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane).

    • To each solution, add a sub-stoichiometric amount of a standard acylating agent (e.g., acetyl chloride) at a controlled temperature.

    • Monitor the reaction progress over time by taking aliquots and quenching with a suitable reagent.

    • Analyze the aliquots by HPLC to determine the consumption of the starting material and the formation of the N-acetylated product.

    • Calculate the initial reaction rates to compare the nucleophilicity of the two piperazine derivatives.

2. Hydrolytic Stability Assessment

  • Objective: To compare the stability of the carbamate esters to hydrolysis under different pH conditions.

  • Procedure:

    • Prepare solutions of this compound and ethyl piperazine-1-carboxylate in buffered aqueous solutions at pH 4, 7, and 10.

    • Incubate the solutions at a constant, elevated temperature (e.g., 50 °C).

    • At various time points, withdraw samples and analyze by HPLC to quantify the amount of the parent compound remaining.

    • Determine the rate of degradation under each condition to compare the hydrolytic stability.

3. HPLC Analysis Method

  • Instrumentation: A standard HPLC system with UV detection is suitable.

  • Column: A C18 reversed-phase column is commonly used for the analysis of such compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., around 210 nm).

  • Note: Since piperazine itself lacks a strong chromophore, derivatization might be necessary for trace-level analysis, but for the analysis of the carbamates, direct UV detection is often sufficient.[10][11]

Signaling Pathways and Biological Relevance

The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a multitude of drugs targeting various receptors and enzymes.[8] Derivatives of piperazine are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The specific biological activity is determined by the substituents on the piperazine nitrogens.

While there is no specific signaling pathway universally associated with methyl or ethyl piperazine-1-carboxylate themselves, they serve as crucial starting materials for the synthesis of compounds that do modulate specific pathways. For instance, they can be elaborated into molecules with antipsychotic, antidepressant, or anticancer activities. The choice between the methyl and ethyl ester in a drug discovery program would be guided by the synthetic accessibility of the desired final compounds and the overall physicochemical properties they impart to the intermediates.

G Role in Drug Discovery cluster_0 Starting Materials cluster_1 Synthetic Elaboration cluster_2 Biologically Active Compounds cluster_3 Biological Targets SM1 Methyl Piperazine-1-carboxylate HCl SE N-Alkylation / N-Arylation SM1->SE SM2 Ethyl Piperazine-1-carboxylate SM2->SE BAC Diverse Piperazine-containing Drugs SE->BAC BT GPCRs, Ion Channels, Kinases, etc. BAC->BT Modulate Signaling Pathways

Caption: The role of piperazine carboxylates as intermediates in drug discovery.

Conclusion

Both this compound and ethyl piperazine-1-carboxylate are valuable and versatile building blocks in chemical synthesis. The choice between them is often dictated by practical considerations such as physical state, solubility, and the specific requirements of the synthetic route.

  • This compound is a solid, which can be advantageous for handling and storage. Its use in reactions requiring a nucleophilic piperazine nitrogen necessitates a neutralization step.

  • Ethyl piperazine-1-carboxylate is a liquid free base, making it readily usable in a variety of organic solvents without a prior neutralization step.

While direct comparative data on their performance is scarce, their reactivity and stability are governed by the general principles of carbamate chemistry. For researchers and drug development professionals, the selection of one over the other will depend on a careful evaluation of the specific needs of their synthetic and developmental programs.

References

Comparative Guide to Purity Analysis of Methyl Piperazine-1-Carboxylate Hydrochloride via Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl piperazine-1-carboxylate hydrochloride is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled. For crystalline organic compounds, DSC provides a rapid and accurate method for determining purity based on the principle of melting point depression. This guide objectively compares the use of DSC for purity confirmation with other analytical techniques, supported by experimental data and protocols.

Experimental Protocol: DSC Purity Analysis

This protocol outlines the procedure for determining the purity of this compound using DSC, based on the van't Hoff law of melting point depression.[1][2]

Objective: To quantify the purity of a this compound sample by analyzing its melting endotherm.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., PerkinElmer Pyris DSC, Mettler Toledo DSC).

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference to ensure accurate heat flow measurement.

  • Encapsulation: Crimp the sample pan to encapsulate the material. For samples with volatile impurities, use hermetically sealed pans.[3]

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with high-purity inert nitrogen gas at a flow rate of 20 mL/min to create an inert atmosphere.[3]

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point, e.g., 120 °C.

    • Ramp the temperature at a controlled rate, typically 1-2 °C/min, through the melting range to a final temperature of approximately 180 °C.

  • Data Analysis:

    • Record the differential heat flow as a function of temperature.

    • The resulting melting endotherm is analyzed. The onset temperature, peak maximum, and the shape of the peak are evaluated.

    • Specialized software applies the van't Hoff equation to the partial areas of the melting peak to calculate the mole percent purity.[1]

Data Presentation: Interpreting DSC Results

The presence of impurities in a crystalline substance disrupts its crystal lattice, resulting in a lower and broader melting range.[1] A high-purity sample exhibits a sharp, well-defined melting peak. The literature melting point for pure this compound is approximately 160–161 °C.[4]

Table 1: Comparison of DSC Data for Different Purity Levels

ParameterHigh-Purity Sample (>99.5%)Sample with Impurities (~98%)
Melting Onset Temperature (°C) ~160.5< 160.0
Melting Peak Maximum (°C) ~161.0Broadened peak, shifted to a lower temperature
Peak Shape Sharp and SymmetricalBroad and Asymmetrical
Calculated Purity (mol %) ≥ 99.5%~98.0%

Mandatory Visualization: Purity Confirmation Workflow

The following diagram illustrates the logical workflow for using DSC as a primary tool for purity confirmation and integrating it with other methods when necessary.

Purity_Workflow cluster_main Purity Confirmation Workflow for Methyl Piperazine-1-Carboxylate HCl Sample Test Sample DSC Perform DSC Analysis (Heating Rate: 1-2 °C/min) Sample->DSC Data Acquire Thermogram (Melting Endotherm) DSC->Data Decision Purity > 99.5%? Peak Shape Sharp? Data->Decision Pass Purity Confirmed Release for Use Decision->Pass Yes Fail Further Investigation Required Decision->Fail No HPLC Perform HPLC/GC-MS Analysis Fail->HPLC Identify Identify & Quantify Specific Impurities (e.g., Disubstituted by-products) HPLC->Identify

Caption: Workflow for DSC-based purity analysis and subsequent steps.

Comparison with Alternative Analytical Methods

While DSC is a powerful tool for assessing the total level of eutectic impurities, it is often complemented by chromatographic techniques for a complete purity profile.[5]

Table 2: Comparison of Purity Analysis Techniques

MethodPrincipleAdvantagesLimitations
Differential Scanning Calorimetry (DSC) Measures heat flow changes during thermal transitions (melting). Purity is calculated from melting point depression.Rapid analysis, requires very small sample size (1-3 mg), provides a good measure of total eutectic impurities, no need for a reference standard of the impurity itself.[3][5]Cannot distinguish or identify individual impurities. Not suitable for amorphous materials or compounds that decompose upon melting.[5] Less sensitive than chromatography.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.High sensitivity and resolution, allows for the identification and quantification of individual impurities, widely applicable.Requires method development, consumes more solvent and time per sample, requires reference standards for impurity identification.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a carrier gas and a stationary phase.Excellent for analyzing volatile organic impurities and residual solvents.Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural identification of impurities, can be used for quantitative analysis (qNMR) without a specific impurity standard.Relatively low sensitivity compared to chromatographic methods, requires more expensive equipment and expert interpretation.

Conclusion

Differential Scanning Calorimetry is a highly effective and efficient method for the routine purity assessment of crystalline this compound, particularly for confirming high purity (≥98%).[5] A sharp melting endotherm with an onset near 160-161 °C is a strong indicator of a pure sample. However, DSC determines the total mole fraction of soluble impurities and does not provide information on their individual identities. For comprehensive quality control, especially during process development or for regulatory submissions, it is essential to use DSC in conjunction with specific, high-resolution techniques like HPLC to identify and quantify individual impurities.

References

Safety Operating Guide

Proper Disposal of Methyl Piperazine-1-Carboxylate Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of methyl piperazine-1-carboxylate hydrochloride, a compound that requires careful management due to its hazardous properties.

I. Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

Protective EquipmentSpecifications
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A chemical-resistant laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled container for disposal[2]. Do not add water to the spill area, as this could create a corrosive solution.

  • Decontamination: Clean the spill area with a suitable absorbent material.

III. Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

General Disposal Steps:

  • Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound".

  • Waste Collection: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong bases and oxidizing agents[3].

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company[2][4]. Do not attempt to dispose of this chemical down the drain or in regular trash[2].

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Container Prepare a Labeled, Sealable Waste Container PPE->Container Collect Carefully Transfer Waste into the Container Container->Collect Seal Securely Seal the Container Collect->Seal Store Store in a Designated Hazardous Waste Area Seal->Store Segregate Keep Away from Incompatible Materials Store->Segregate Contact Contact EHS or Licensed Waste Disposal Company Segregate->Contact Arrange Arrange for Pickup and Proper Disposal Contact->Arrange

Disposal Workflow Diagram

V. Chemical and Physical Properties

Understanding the properties of a chemical is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₆H₁₃ClN₂O₂
Molecular Weight 180.63 g/mol
Appearance Solid (based on related compounds)
Hazards Corrosive (Causes severe skin burns and eye damage - based on free base)[1]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Logistical Information for Handling Methyl piperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl piperazine-1-carboxylate hydrochloride. The procedural guidance herein is designed to answer specific operational questions, ensuring safe handling from receipt to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on related piperazine compounds, this compound is anticipated to be a hazardous chemical. The primary hazards include potential skin and eye irritation or burns, respiratory tract irritation, and possible allergic skin reactions.[1][2][3] Ingestion may be harmful.[1][3] Therefore, a comprehensive PPE plan is crucial.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][4] A face shield should be worn over safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves with a minimum thickness of 0.11 mm are recommended for splash protection.[5] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[6] For prolonged contact, consult the glove manufacturer's resistance guide.
Body Protection Laboratory Coat or Chemical SuitA standard laboratory coat should be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant suit may be necessary.[6]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[4][7] If dust or aerosols are likely to be generated and ventilation is inadequate, a NIOSH (US) or EN 149 (EU) approved respirator with an appropriate particulate filter should be used.[4][7]

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is critical to minimize exposure and maintain chemical integrity.

Operational Plan: Step-by-Step Handling

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is operational and that all necessary PPE is readily available.

  • Chemical Retrieval: Transport the chemical container in a secondary, shatterproof container.

  • Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to control dust and vapors.[4] Avoid creating dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent. Be aware that some related compounds can react with water.[8]

  • Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even if gloves were worn.[6][7]

  • Clothing: Contaminated work clothing should be laundered separately before reuse.[7][8]

Storage Plan

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][9]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.[6][9]

  • Ensure the storage area is clearly labeled and, if necessary, locked.[8]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is essential.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[9]
Inhalation Move the individual to fresh air immediately.[1][4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Spill Response Plan

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] Avoid generating dust.[8]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the incident to the appropriate laboratory safety personnel.

Disposal Plan

All waste materials, including the chemical itself, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste.

Step-by-Step Disposal Procedure

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and appropriate hazard symbols.

  • Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]

Visual Workflow Diagrams

The following diagrams illustrate the standard operating procedure for handling and the logical flow for emergency response.

Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal A Verify Fume Hood and PPE Availability B Prepare Clean Work Area A->B C Retrieve Chemical in Secondary Containment B->C D Weigh and Dispense C->D E Prepare Solution D->E F Decontaminate Work Area E->F G Wash Hands Thoroughly F->G H Segregate Contaminated Waste F->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J

Caption: Standard Operating Procedure for Handling.

Emergency Response Protocol cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs A Eye Contact: Flush with water for 15 min. Start->A Exposure B Skin Contact: Wash with soap and water. Start->B Exposure C Inhalation: Move to fresh air. Start->C Exposure D Ingestion: Rinse mouth, do not induce vomiting. Start->D Exposure F Evacuate Area Start->F Spill E Seek Immediate Medical Attention A->E B->E C->E D->E G Contain Spill with Inert Absorbent F->G H Collect Waste in Labeled Container G->H I Decontaminate Area H->I J Report Incident I->J

Caption: Emergency Response Flowchart.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl piperazine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl piperazine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.